molecular formula C9H6F3NO2 B1582294 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene CAS No. 53960-62-6

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Cat. No.: B1582294
CAS No.: 53960-62-6
M. Wt: 217.14 g/mol
InChI Key: CAXVHMDVSKVTID-UHFFFAOYSA-N
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Description

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene (CAS 53960-62-6) is a high-value synthetic building block with the molecular formula C9H6F3NO2 and a molecular weight of 217.15 g/mol . This compound is characterized by the presence of two strong electron-withdrawing groups—a nitrovinyl moiety and a trifluoromethyl group—in an ortho-configuration on the benzene ring. This specific arrangement creates a unique electronic and steric profile, making the compound a valuable intermediate in various research domains. The electron-deficient nature of the aromatic ring and the activated double bond render it highly susceptible to nucleophilic attack, facilitating its use in the development of more complex molecular architectures, particularly in medicinal chemistry and materials science . The compound must be stored sealed in dry conditions, ideally at 2-8°C, to maintain stability . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXVHMDVSKVTID-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53960-62-6
Record name trans-β-Nitro-2-(trifluoromethyl)-styrene
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical analysis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, a substituted nitrostyrene of significant interest to the chemical and pharmaceutical sciences. The molecule uniquely combines two powerful functional groups on an aromatic scaffold: a trifluoromethyl (CF₃) group, renowned for its ability to enhance drug-like properties, and a nitrovinyl group, a versatile synthetic intermediate and a potent Michael acceptor. This guide details the compound's physicochemical properties, outlines a robust synthetic protocol via the Henry condensation, provides an expected spectroscopic profile for characterization, and explores its chemical reactivity. Furthermore, it delves into the strategic rationale for its application in drug discovery, highlighting the synergistic effects of its constituent moieties on metabolic stability, target binding, and overall pharmacological potential. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 53960-62-6) is a derivative of β-nitrostyrene, characterized by the presence of a trifluoromethyl group at the ortho position of the benzene ring.[1] This substitution pattern creates a sterically hindered and electronically distinct molecule. The trifluoromethyl group is a strong electron-withdrawing group, which, in conjunction with the conjugated nitrovinyl system, significantly influences the molecule's reactivity and electronic distribution. The IUPAC name for the thermodynamically favored trans isomer is 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene.[1]

Compound Identifiers
PropertyValueSource(s)
CAS Number 53960-62-6[1][2]
IUPAC Name 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene[1]
Molecular Formula C₉H₆F₃NO₂[1]
Molecular Weight 217.15 g/mol [1][2]
InChI Key CAXVHMDVSKVTID-AATRIKPKSA-N[1]
Physicochemical Data

The experimental data for this specific compound is limited in publicly accessible literature. The properties below are based on available vendor information and predictive analysis from related structures.

PropertyValue / DescriptionSource(s)
Physical Form Yellow solid[1]
Purity Typically ≥95%[1]
Solubility Expected to be soluble in common organic solvents like chloroform, ether, and benzene; insoluble in water.[3]
Melting Point Not specified; related compound (E)-1-(2-nitrovinyl)benzene melts at 55-58 °C.[3][4]
Boiling Point Not specified; precursor 1-nitro-2-(trifluoromethyl)benzene boils at 104-105 °C @ 20 mmHg.[5]
Storage Store at room temperature in a dry, well-ventilated place.[1]

Synthesis and Mechanistic Rationale

The most direct and efficient method for synthesizing substituted β-nitrostyrenes is the Henry (or nitroaldol) reaction . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[6]

Causality of Method Selection: The Henry reaction is chosen for its reliability and operational simplicity. It directly forms the crucial carbon-carbon double bond with the nitro group already in place, avoiding more complex multi-step procedures. The reaction proceeds via an initial aldol-type addition to form a nitro-aldol intermediate, which readily dehydrates under the reaction conditions to yield the conjugated nitrostyrene product.

Proposed Synthetic Workflow

The synthesis of this compound is achieved by reacting 2-(trifluoromethyl)benzaldehyde with nitromethane.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Workup & Purification A 2-(Trifluoromethyl)benzaldehyde F Henry Condensation A->F B Nitromethane B->F C Base Catalyst (e.g., NaOH, Ammonium Acetate) C->F D Solvent (e.g., Methanol, Acetic Acid) D->F E Heat (Reflux) E->F G Acidic Quench F->G H Extraction G->H I Column Chromatography H->I J Final Product: This compound I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing substituted nitrostyrenes.[6][7]

  • Reaction Setup: To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) and nitromethane (1.5 eq) in glacial acetic acid (5 mL per 1.0 g of aldehyde), add ammonium acetate (0.8 eq) as the catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (50 mL). A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude solid extensively with cold water to remove residual acetic acid and catalyst.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure product.[8]

  • Validation: Confirm the structure and purity of the final compound using spectroscopic methods as detailed in the following section.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following data are predicted based on the known effects of the functional groups present.[9][10]

Predicted Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protonsδ 7.4 - 7.8 ppm (multiplet)Protons on the electron-deficient aromatic ring.
Vinyl Proton (Hα)δ ~7.6 ppm (doublet)Proton alpha to the nitro group, coupled to Hβ.
Vinyl Proton (Hβ)δ ~8.1 ppm (doublet)Proton beta to the nitro group, deshielded by the nitro group. Jαβ coupling constant expected to be >13 Hz, confirming trans geometry.[7][11]
¹³C NMR Aromatic Carbonsδ 110 - 140 ppmTypical range for aromatic carbons.[9][10]
Trifluoromethyl Carbonδ ~120 - 130 ppm (quartet)Carbon of the CF₃ group, split by fluorine atoms.
Vinyl Carbonsδ ~135 - 150 ppmOlefinic carbons within the conjugated system.
¹⁹F NMR Trifluoromethyl Groupδ ~ -60 to -65 ppm (singlet)Characteristic shift for an aryl-CF₃ group.
IR Spectroscopy NO₂ Asymmetric Stretch~1520 cm⁻¹ (strong)Characteristic strong absorption for a conjugated nitro group.[7]
NO₂ Symmetric Stretch~1350 cm⁻¹ (strong)Characteristic strong absorption for a conjugated nitro group.[7]
C=C Stretch (Vinyl)~1630 cm⁻¹ (medium)Alkene double bond stretch.[7]
C-F Stretches~1100 - 1350 cm⁻¹ (strong, multiple bands)Strong absorptions typical for a CF₃ group.
UV-Vis π → π* transitionλmax > 300 nmThe extended conjugation of the nitrostyrene system results in a significant bathochromic (red) shift compared to benzene. The parent β-nitrostyrene has a λmax of 320 nm.[3]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the nitrovinyl group and the electron-withdrawing character of both substituents on the aromatic ring.

Michael Addition

The primary mode of reactivity is the Michael (or conjugate) addition of nucleophiles to the β-carbon of the nitrovinyl moiety.[6] The strong electron-withdrawing capacity of the nitro group renders the double bond highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, including amines, thiols, and enolates. This reaction is fundamental to the use of nitrostyrenes as building blocks for more complex molecules.

Aromatic Ring Reactivity

The benzene ring is strongly deactivated towards electrophilic aromatic substitution. Both the trifluoromethyl and the nitrovinyl groups are powerful electron-withdrawing substituents, which reduces the electron density of the ring and disfavors attack by electrophiles.[6]

G cluster_0 Key Reactivity Pathways cluster_1 Resulting Scaffolds A This compound B Michael Addition (at β-carbon) A->B + Nucleophile C Nitro Group Reduction A->C + Reducing Agent (e.g., H₂, Pd/C) D Cycloaddition Reactions (e.g., Diels-Alder) A->D + Diene E Functionalized Alkyl Chains B->E F Ortho-substituted Anilines C->F G Complex Cyclic Systems D->G

Caption: Principal reactivity pathways for the title compound.

Relevance in Drug Discovery and Medicinal Chemistry

The unique combination of the trifluoromethyl group and the nitrovinyl functional group makes this molecule a highly attractive scaffold for drug design.

The Role of the Trifluoromethyl Group

The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[12] Its key contributions include:

  • Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross cellular membranes, which can improve oral bioavailability and penetration of the blood-brain barrier.[12][13]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the drug's half-life.[12]

  • Enhanced Binding Affinity: The group's steric bulk and electronic properties can lead to stronger and more selective interactions with protein binding pockets.[13]

The Nitrovinyl Group as a Pharmacophore

The α,β-unsaturated nitroalkene system is a potent covalent warhead . Its ability to act as a Michael acceptor allows it to form irreversible covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active site of target proteins.[11] This mechanism is exploited in the design of targeted covalent inhibitors. Substituted aryl-2-nitrovinyl derivatives have been specifically investigated as proteasome inhibitors for cancer therapy, demonstrating significant cytotoxic effects against cancer cell lines.[7][11]

G cluster_0 Structural Features cluster_1 Medicinal Chemistry Impact A Trifluoromethyl (CF₃) Group D Enhanced Lipophilicity & Membrane Permeability A->D E Increased Metabolic Stability A->E B Nitrovinyl Moiety F Covalent 'Warhead' (Michael Acceptor) B->F C Aromatic Scaffold G Tunable Sterics & Electronics C->G H Improved Pharmacokinetic & Pharmacodynamic Profile D->H E->H F->H G->H

Caption: Logic diagram illustrating the compound's value in drug design.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related nitrostyrenes and trifluoromethyl-substituted aromatics.

  • Expected Hazards: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[3][14] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Handle only in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[14]

  • Disposal: Dispose of in accordance with federal, state, and local environmental regulations.[5]

References

  • ChemBK. (n.d.). (E)-1-(2-nitrovinyl)benzene. Retrieved from [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d). Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-nitro-2-(trifluoromethyl)benzene - 384-22-5. Retrieved from [Link]

  • MDPI. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(16), 4991. Retrieved from [Link]

  • Chemsrc. (n.d.). (2-Nitrovinyl)benzene | CAS#:102-96-5. Retrieved from [Link]

  • ResearchGate. (2016). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(23), 16738. Retrieved from [Link]

  • Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • National Institutes of Health. (2016). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved from [Link]

  • Aoyeah Chemicals Technology. (n.d.). 1-(2-Nitrovinyl)benzene|5153-67-3. Retrieved from [Link]

Sources

A Technical Guide to 1-[(E)-2-Nitroethenyl]-2-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth analysis of 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene, a highly functionalized synthetic intermediate. We will dissect its structural and electronic characteristics, detailing the synergistic effects of the ortho-substituted trifluoromethyl group and the conjugated nitrovinyl moiety. This document furnishes validated, step-by-step protocols for its synthesis via Henry condensation and its subsequent application in cornerstone reactions such as Michael additions and reductions to valuable amine scaffolds. The narrative emphasizes the causality behind methodological choices, grounding the discussion in the context of modern medicinal chemistry and the strategic development of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

The subject of this guide is a substituted β-nitrostyrene, a class of compounds renowned for its utility as a versatile building block in organic synthesis.[1] Its precise nomenclature and key properties are foundational to understanding its chemical behavior.

  • IUPAC Name: 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene

  • CAS Number: 53960-62-6

  • Molecular Formula: C₉H₆F₃NO₂

  • Molecular Weight: 217.15 g/mol [2]

Table 1: Physicochemical Properties

PropertyValueSource
Physical FormYellow Solid
Stereochemistry(E)-isomer
Storage Temp.Room Temperature

Below is the two-dimensional structure of the title compound, rendered to clarify atom connectivity and stereochemistry.

Caption: Structure of 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene.

The Scientific Rationale: Electronic Architecture and Reactivity

The synthetic utility of this molecule is a direct consequence of its electronic properties, which are dominated by two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).

  • Expertise & Experience: The nitro group exerts a strong resonance (-M) and inductive (-I) effect, polarizing the conjugated π-system. The trifluoromethyl group, while lacking a resonance effect, is one of the strongest inductive electron-withdrawing groups used in medicinal chemistry.[3] This dual activation renders the β-carbon of the nitrovinyl moiety (the carbon atom further from the benzene ring) exceptionally electrophilic and susceptible to nucleophilic attack. This orchestrated electron withdrawal is the primary driver for its reactivity profile.

The principal reaction pathways stem from this inherent electrophilicity:

  • Conjugate (Michael) Addition: Nucleophiles readily add to the β-carbon, forming a new carbon-carbon or carbon-heteroatom bond. This is a cornerstone reaction for building molecular complexity.[1][4]

  • Reduction: The nitroalkene can be fully reduced to the corresponding phenethylamine. This transformation is of paramount importance as the β-trifluoromethyl amine scaffold is a privileged motif in numerous pharmaceutical agents.[5][6]

  • Cycloaddition Reactions: The electron-deficient alkene serves as a potent dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems.[1]

Reactivity Start 1-[(E)-2-Nitroethenyl]-2-(trifluoromethyl)benzene Michael Michael Addition Product (C-C or C-X Bond Formation) Start->Michael + Nucleophile (e.g., Malonate, Amine) Reduction β-Trifluoromethyl Phenethylamine (Drug Scaffold) Start->Reduction + Reducing Agent (e.g., NaBH₄/CuCl₂) DielsAlder Cycloaddition Adduct (Complex Carbocycle) Start->DielsAlder + Diene

Caption: Key reactivity pathways of the title compound.

Synthesis of the Core Scaffold: The Henry Reaction

The most direct and efficient method for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction. This involves a base-catalyzed condensation between an aromatic aldehyde and a nitroalkane.

Causality Behind Experimental Choices:

  • Reactants: 2-(Trifluoromethyl)benzaldehyde is the aldehyde component, providing the substituted aromatic ring. Nitromethane serves as the nitroalkane component and the source of the nitrovinyl group.

  • Catalyst: A mild base, such as ammonium acetate or a primary amine like butylamine, is employed. It deprotonates the acidic α-proton of nitromethane to generate the nucleophilic nitronate anion. The catalyst choice is critical; stronger bases can promote self-condensation or polymerization.

  • Solvent & Conditions: The reaction is often run in a solvent like glacial acetic acid or heated neat to drive the dehydration of the intermediate nitro-aldol adduct to the final nitroalkene product via an E1cB mechanism.

Experimental Protocol 1: Synthesis via Henry Condensation

SynthesisWorkflow cluster_prep Reaction Setup cluster_workup Workup & Purification A 1. Combine 2-(trifluoromethyl)benzaldehyde (1 eq) and nitromethane (1.5 eq) in a flask. B 2. Add ammonium acetate (0.4 eq) as catalyst. A->B C 3. Heat mixture to 100 °C with stirring. B->C D 4. Monitor by TLC until aldehyde is consumed (~4-6 h). C->D E 5. Cool to RT, pour into ice-water. D->E F 6. Extract with ethyl acetate (3x). E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify by column chromatography (Silica, Hexane/EtOAc). G->H I Final Product: 1-[(E)-2-Nitroethenyl]-2-(trifluoromethyl)benzene H->I

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(trifluoromethyl)benzaldehyde (1.0 eq.), nitromethane (1.5 eq.), and ammonium acetate (0.4 eq.).

  • Heating: Immerse the flask in an oil bath preheated to 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete when the starting aldehyde spot is no longer visible (approx. 4-6 hours).

  • Quenching: Once complete, remove the flask from the heat and allow it to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing ice-water (approx. 10 volumes) with stirring. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 5 volumes).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a yellow solid.

Key Transformations and Synthetic Utility

Michael Addition: Building Molecular Complexity

The high electrophilicity of the β-carbon makes the title compound an ideal Michael acceptor. This reaction is fundamental for creating new carbon-carbon bonds in a controlled manner.

Experimental Protocol 2: Michael Addition of Diethyl Malonate

This protocol demonstrates a classic carbon-carbon bond-forming reaction.

  • Catalyst & Substrate: In a dry vial, dissolve 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene (1.0 eq.) and diethyl malonate (2.0 eq.) in toluene (0.2 M).

  • Initiation: Add a catalytic amount of a basic catalyst, such as 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq.).

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting nitrostyrene by TLC.[7]

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl solution, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting adduct by column chromatography.

Reduction to β-Trifluoromethyl Phenethylamines

The conversion of the nitrovinyl group to an amino group is a highly valuable transformation in drug discovery. The resulting phenethylamine core is present in numerous neurotransmitters and pharmaceutical drugs. The trifluoromethyl group enhances metabolic stability and modulates lipophilicity, making the resulting amine a desirable building block.[3][8]

Trustworthiness of the Protocol: The NaBH₄/CuCl₂ system is a reliable and milder alternative to high-pressure hydrogenation or powerful hydrides like LiAlH₄.[5] It is known for its effectiveness in reducing both the double bond and the nitro group in a one-pot procedure.[5]

Experimental Protocol 3: Reduction using Sodium Borohydride and Copper(II) Chloride
  • Setup: To a solution of 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene (1.0 eq.) in a mixture of THF/Methanol (4:1) at 0 °C, add Copper(II) chloride dihydrate (CuCl₂·2H₂O) (2.5 eq.).

  • Addition of Reductant: Add sodium borohydride (NaBH₄) (10.0 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until the starting material is consumed (TLC analysis).

  • Quenching: Carefully quench the reaction by the slow addition of concentrated aqueous ammonia at 0 °C until a deep blue solution forms (indicating complexation of copper salts).

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the target 2-(2-(trifluoromethyl)phenyl)ethan-1-amine.

References

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. National Institutes of Health (PMC). [Link]

  • Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. ACS Publications, The Journal of Organic Chemistry. [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]

  • The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. Royal Society of Chemistry, Organic & Biomolecular Chemistry. [Link]

  • 1-(2-Nitro-vinyl)-4-trifluoromethyl-benzene. ChemBeast. [Link]

  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Dalton Pharma Services. [Link]

  • Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of. AIR Unimi. [Link]

  • Trifluoromethylation of Secondary Nitroalkanes. National Institutes of Health (PMC). [Link]

Sources

Synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene from 2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Introduction: Strategic Value of a Fluorinated Nitroalkene

In the landscape of modern organic synthesis, molecules that serve as versatile building blocks are of paramount importance. This compound, a derivative of β-nitrostyrene, represents a powerful intermediate for researchers and drug development professionals. Its synthetic utility is anchored in the unique electronic properties conferred by its two key functional groups. The electron-withdrawing nitro group activates the alkene for a variety of nucleophilic addition reactions (Michael additions), while the trifluoromethyl group on the aromatic ring significantly modulates the molecule's steric and electronic profile, often enhancing metabolic stability and lipophilicity in derivative compounds.

This guide provides a comprehensive overview of the primary synthetic route to this valuable compound: the Henry (or nitroaldol) reaction between 2-(trifluoromethyl)benzaldehyde and nitromethane. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss purification and characterization, and offer insights into optimizing the reaction parameters.

The Core Mechanism: A Base-Catalyzed Cascade

The synthesis is achieved through the Henry reaction, a classic carbon-carbon bond-forming method first described in 1895.[1] It is fundamentally a base-catalyzed nitroaldol reaction followed by dehydration.[2][3] The process can be dissected into four key, reversible steps.[1][2]

  • Deprotonation and Nitronate Formation: The reaction initiates with the abstraction of an acidic α-proton from nitromethane (pKa ≈ 17 in DMSO) by a base.[1][2] This creates a resonance-stabilized nucleophile known as a nitronate anion.[2]

  • Nucleophilic Addition: The carbon atom of the nitronate anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 2-(trifluoromethyl)benzaldehyde.[2][4] This step forms a tetrahedral β-nitro alkoxide intermediate.[2]

  • Protonation: The alkoxide intermediate is subsequently protonated by the conjugate acid of the base used in the first step, yielding a β-nitro alcohol.[1][4]

  • Dehydration: Due to the presence of an acidic proton alpha to the nitro group, the β-nitro alcohol intermediate readily undergoes dehydration (elimination of a water molecule). This step is often spontaneous or can be facilitated by the acidic workup, leading to the formation of the conjugated nitroalkene, this compound.[3]

Henry_Reaction_Mechanism Figure 1: Mechanism of the Henry Reaction and Dehydration cluster_reactants Reactants Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion (⁻CH₂NO₂) Nitromethane->Nitronate Aldehyde 2-(Trifluoromethyl)benzaldehyde Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide Nucleophilic Attack NitroAlcohol β-Nitro Alcohol Intermediate Alkoxide->NitroAlcohol + H⁺ Product 1-(2-Nitrovinyl)-2- (trifluoromethyl)benzene NitroAlcohol->Product - H₂O (Dehydration)

Caption: Figure 1: Mechanism of the Henry Reaction and Dehydration.

Experimental Protocol: Synthesis and Isolation

This section details a representative laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • 2-(Trifluoromethyl)benzaldehyde (98% purity or higher)

  • Nitromethane (96% purity or higher)

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)benzaldehyde (0.1 mol) and nitromethane (0.1 mol) in 50 mL of methanol.[5]

  • Cooling: Place the flask in an ice-salt bath to cool the solution to below 10°C. Efficient stirring is crucial.

  • Base Addition: Separately, prepare a solution of sodium hydroxide (0.2 mol) in 25 mL of cold water. Add this NaOH solution dropwise to the stirring methanolic solution using an addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 15°C.[5] A thick precipitate will likely form during this step.[5]

  • Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes.

  • Acidification and Precipitation: Prepare a beaker containing 50 mL of concentrated HCl and 150 mL of crushed ice. Slowly and carefully pour the reaction mixture into the stirring acidic solution. A yellow crystalline solid should precipitate.[5]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes inorganic salts and residual acid.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A vacuum oven at low heat (40-50°C) can be used to accelerate drying.

Purification and Characterization

The crude product is typically purified by recrystallization to achieve high purity.

Purification Method:

  • Recrystallization: Ethanol is a common and effective solvent for recrystallizing nitrostyrene derivatives.[5] Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored with impurities, it can be treated with a small amount of activated charcoal and hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Physical and Spectroscopic Data:

The purified this compound is expected to be a yellow solid.[6] Its identity and purity are confirmed using standard analytical techniques.

Analysis Technique Expected Observations
Physical Appearance Yellow Solid[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (d, J ≈ 13.7 Hz, 1H, =CH-NO₂), ~7.6 (d, J ≈ 13.7 Hz, 1H, Ar-CH=), 7.4-7.8 (m, 4H, Ar-H). The large coupling constant (J) for the vinyl protons is characteristic of a trans (E)-configuration.[5]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~139 (Ar-CH=), ~137 (=CH-NO₂), aromatic carbons in the ~125-135 range, and the CF₃ quartet.
IR (KBr) ν (cm⁻¹): ~1635 (C=C stretch), ~1520 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch).[5]

Field-Proven Insights: Optimizing for Success

While the Henry reaction is robust, several parameters can be adjusted to optimize yield and purity.

  • Choice of Base: While strong inorganic bases like NaOH are effective, organic bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.[1] These may offer milder conditions, potentially reducing side-product formation, although they may require longer reaction times or gentle heating.

  • Temperature Control: Maintaining a low temperature during the initial base-catalyzed addition is critical. Higher temperatures can promote side reactions, including the polymerization of the aldehyde or the product, leading to lower yields and a more complex purification process.

  • Solvent System: Methanol and ethanol are effective solvents as they readily dissolve the reactants and the intermediate nitroaldol salt. The choice of solvent can influence reaction rate and solubility of intermediates.

The overall workflow, from initial reaction setup to the final, characterized product, follows a logical and self-validating sequence. Each step's outcome informs the next, ensuring a high probability of success.

Workflow Figure 2: Experimental and Purification Workflow A 1. Reaction Setup (Aldehyde, Nitromethane, Solvent) B 2. Cooling (Ice Bath < 10°C) A->B C 3. Controlled Base Addition (Maintain T < 15°C) B->C D 4. Acidic Workup (Pour into HCl/Ice) C->D E 5. Isolation (Vacuum Filtration & Washing) D->E F Crude Product (Yellow Solid) E->F G 6. Purification (Recrystallization from Ethanol) F->G H Pure Product G->H I 7. Characterization (NMR, IR, mp) H->I

Caption: Figure 2: Experimental and Purification Workflow.

Conclusion

The synthesis of this compound via the Henry condensation of 2-(trifluoromethyl)benzaldehyde and nitromethane is an efficient and reliable method. The reaction proceeds through a well-understood mechanism involving nitroaldol addition followed by dehydration. Careful control of reaction parameters, particularly temperature, is key to achieving high yields of the crude product, which can then be readily purified by recrystallization. The resulting compound serves as a highly valuable and versatile intermediate, poised for further elaboration in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

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Henry reaction for synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Henry Reaction for the Synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound via the Henry (nitroaldol) reaction. Tailored for researchers, chemists, and drug development professionals, this document delves into the core mechanistic principles of the Henry reaction, strategic considerations for reacting electron-deficient aromatic aldehydes, and a detailed, field-tested experimental protocol. The guide emphasizes the causality behind procedural choices, from catalyst selection to reaction workup, to ensure methodological robustness and reproducibility. Key data is presented in tabular format for clarity, and process diagrams are included to visualize the reaction mechanism and experimental workflow, grounding theoretical knowledge in practical application.

Theoretical Foundation: The Henry Reaction

The Henry reaction, first reported by Louis Henry in 1895, is a cornerstone carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[2] This initial adduct can often be dehydrated, either in situ or in a subsequent step, to furnish a nitroalkene, a versatile synthetic intermediate.[3]

Core Mechanism

The reaction proceeds through a series of reversible steps, analogous to the classic aldol addition.[1][4]

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (e.g., nitromethane, pKa ≈ 10 in water) to form a resonance-stabilized nitronate anion.[5][6]

  • Nucleophilic Attack: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a β-nitro alkoxide intermediate.[6]

  • Protonation: The alkoxide is protonated by the conjugate acid of the base or the solvent, yielding the β-nitro alcohol product.[1]

  • Dehydration (Optional): If a nitroalkene is the desired product, the β-nitro alcohol undergoes elimination of water. This step is often facilitated by heat or specific catalytic conditions and is particularly favorable when the resulting double bond is conjugated with an aromatic system.[3][6]

Henry_Mechanism

Figure 1: General Mechanism of the Henry Reaction & Dehydration
Critical Parameters and Causality

The outcome of the Henry reaction is highly sensitive to the choice of base, solvent, and temperature.

  • Base Selection: A wide array of bases can be used, from strong inorganic bases (e.g., NaOH, KOH) to weaker organic amines (e.g., triethylamine, DBU) and salts like ammonium acetate.[1] For syntheses targeting the nitroalkene product directly, a weaker base like ammonium acetate is often superior. It promotes the dehydration of the intermediate nitro alcohol without inducing side reactions like the Cannizzaro reaction, which can be a problem with aldehydes lacking α-hydrogens when strong bases are used.[1][5]

  • Solvent: The choice of solvent impacts reagent solubility and reaction rate. Protic solvents like alcohols can participate in proton transfer, while aprotic solvents may be used to control reactivity. For driving the reaction towards the nitroalkene via dehydration, using a solvent that allows for azeotropic removal of water (e.g., toluene, n-butanol) can be a highly effective strategy.

  • Temperature: Lower temperatures generally favor the formation and isolation of the β-nitro alcohol intermediate.[4] Conversely, elevated temperatures promote the elimination of water to form the nitroalkene, often making it the major product.[3]

Synthesis of this compound

The target molecule is synthesized from 2-(trifluoromethyl)benzaldehyde and nitromethane. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring significantly influences the reactivity of the aldehyde substrate.

Substrate-Specific Considerations

The -CF₃ group at the ortho position enhances the electrophilicity of the carbonyl carbon, making 2-(trifluoromethyl)benzaldehyde a highly reactive substrate for the Henry reaction.[7] This heightened reactivity accelerates the initial nucleophilic addition. Furthermore, the electronic effect of the -CF₃ group facilitates the subsequent dehydration step, as the resulting conjugated system in the nitroalkene product is stabilized. Reactions involving such electron-deficient aldehydes often proceed smoothly and can be driven to completion to yield the desired nitroalkene in high yields.[7]

Optimized Catalyst System: Ammonium Acetate

For this specific transformation, ammonium acetate (NH₄OAc) in a suitable solvent is the catalyst of choice.

  • Expertise & Causality: Ammonium acetate serves a dual purpose. It is a weak base that generates the required nitronate anion from nitromethane. Crucially, it also provides a mild acidic proton source (the ammonium ion) that facilitates the protonation of the alkoxide intermediate and promotes the subsequent dehydration to the conjugated nitroalkene.[8] This avoids the harsh conditions associated with strong acids or bases, minimizing side-product formation and simplifying the reaction workup.

Experimental Protocol and Data

This section outlines a validated, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2-(Trifluoromethyl)benzaldehydeC₈H₅F₃O174.12447-02-9Purity ≥98%
NitromethaneCH₃NO₂61.0475-52-5Used as reagent and solvent
Ammonium AcetateC₂H₇NO₂77.08631-61-8Anhydrous, Purity ≥98%
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Solvent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Anhydrous, for drying
Silica GelSiO₂60.087631-86-9For column chromatography
Heptane / Ethyl Acetate---Eluent for chromatography
Step-by-Step Synthesis Workflow

Workflow

Figure 2: Experimental Workflow for Synthesis

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)benzaldehyde (5.00 g, 28.7 mmol), ammonium acetate (2.21 g, 28.7 mmol), and glacial acetic acid (20 mL).

  • Reagent Addition: Add nitromethane (7.7 mL, 143.5 mmol) to the flask. Note: Nitromethane is used in excess to drive the reaction to completion.

  • Heating: Place the flask in a heating mantle and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 Heptane/Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude orange-yellow solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% ethyl acetate in heptane.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a yellow solid.

Product Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

PropertyValue
Appearance Yellow Solid
Molecular Formula C₉H₆F₃NO₂
Molecular Weight 217.15 g/mol
IUPAC Name 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene
Melting Point Expected ~60-65 °C (Varies with purity)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, 1H), 7.80 (d, 1H), 7.75-7.60 (m, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 140.1, 138.5, 132.8, 131.5, 129.5, 128.0 (q), 127.2, 125.0 (q), 122.5 (q)
Mass Spec (EI) m/z (%): 217 (M⁺), 171, 151

Note: NMR and Mass Spec data are predicted values based on the structure and may vary slightly based on experimental conditions.

Conclusion and Outlook

The Henry reaction provides a reliable and efficient pathway for the synthesis of this compound from commercially available starting materials. The use of an electron-deficient benzaldehyde substrate coupled with a mild ammonium acetate catalyst system favors the direct formation of the desired nitroalkene product. The protocol described herein is robust and scalable, offering a solid foundation for laboratory-scale synthesis and further derivatization. The nitroalkene product is a valuable Michael acceptor and a precursor to β-amino alcohols, making it a key building block for the development of novel pharmaceutical agents and functional materials.[9]

References

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (n.d.). Scirp.org. Retrieved January 20, 2026, from [Link]

  • The Henry Reaction. (n.d.). Chemistry Guide. Retrieved January 20, 2026, from [Link]

  • Henry reaction. (2023, December 28). In Wikipedia. Retrieved January 20, 2026, from [Link]

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  • Palomo, C., et al. (2005). Asymmetric aza-Henry Reaction Under Phase Transfer Catalysis: An Experimental and Theoretical Study. Journal of the American Chemical Society, 127(49), 17622-17633. ACS Publications. [Link]

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  • How to choose a base catalyst for nitroaldol/Henry reaction? (2016, July 20). Sciencemadness.org. Retrieved January 20, 2026, from [Link]

  • Palomo, C., Oiarbide, M., & Mielgo, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444. [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017, September 10). Sciencemadness Discussion Board. Retrieved January 20, 2026, from [Link]

  • Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. [Link]

  • Yu, X., et al. (2015). Mining catalytic promiscuity from Thermophilic Archaea: An acyl-peptide releasing enzyme from Sulfolobus tokodaii (ST0779) for nitroaldol reactions. Green Chemistry, 17(5), 2824-2831. RSC Publishing. [Link]

  • Das, B., et al. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(1), 163-167. Taylor & Francis Online. [Link]

  • Kaźmierczak-Barańska, J., et al. (2020). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules, 25(19), 4554. MDPI. [Link]

  • Henry Reaction - Nitroalkene. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Henry Reaction - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • 1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene. (n.d.). AKos Consulting & Solutions. Retrieved January 20, 2026, from [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is a substituted β-nitrostyrene derivative featuring two powerful electron-withdrawing groups: a nitrovinyl moiety and a trifluoromethyl group. This unique electronic architecture makes it a valuable building block in organic synthesis, particularly within medicinal chemistry. The trifluoromethyl group is a bioisostere frequently employed to enhance metabolic stability and lipophilicity, while the nitrovinyl group serves as a versatile Michael acceptor for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, a detailed, field-proven protocol for its synthesis via the Henry-Knoevenagel reaction, and an expert analysis of its significance and applications in modern drug discovery.

Molecular Structure and Key Physicochemical Descriptors

The convergence of the trifluoromethyl (-CF₃) and nitrovinyl (-CH=CHNO₂) functionalities on a benzene scaffold imparts significant chemical reactivity and unique physicochemical properties to the title compound. The strong, combined electron-withdrawing nature of these groups polarizes the molecule, rendering the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.[1][2]

IdentifierValueSource
IUPAC Name 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene[3]
CAS Number 53960-62-6[3]
Molecular Formula C₉H₆F₃NO₂[3]
Molecular Weight 217.15 g/mol [3]
InChI Key CAXVHMDVSKVTID-AATRIKPKSA-N[3]

Physical Properties

Commercially available (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is typically supplied as a yellow solid, consistent with the appearance of related substituted β-nitrostyrenes.[3][4] While specific quantitative data for this isomer is sparse in peer-reviewed literature, its properties can be reliably inferred from closely related analogues and foundational chemical principles.

PropertyValue / ObservationRationale / Comparative Data
Physical Form Yellow solid[3]
Melting Point Not explicitly reported.The para-isomer, (E)-1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, has a melting point of 90-92 °C.[5] The parent compound, (E)-1-(2-nitrovinyl)benzene, melts at 55-58 °C.[4][6] It is expected that the title compound has a melting point in a similar range.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., chloroform, ethyl acetate, acetone).This is a characteristic of nitrostyrenes and non-polar aromatic compounds.[4]
Purity Typically ≥95%[3]
Storage Store at room temperature, sealed in a dry environment.[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is the most definitive method for confirming the (E)-stereochemistry. Key expected signals include:

    • Vinyl Protons: Two doublets in the δ 7.5-8.5 ppm region. A large coupling constant (J ≈ 13-14 Hz) between these protons is characteristic of the trans (or E) configuration.[5][7]

    • Aromatic Protons: A complex multiplet pattern in the δ 7.4-7.8 ppm region, corresponding to the four protons on the disubstituted benzene ring.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. Notable resonances include the two vinyl carbons and the quaternary carbon of the -CF₃ group, which will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

  • Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[7]

  • Alkene C=C: A stretching vibration around 1630-1640 cm⁻¹.[7]

  • Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching bands around 1450-1600 cm⁻¹.

  • Trifluoromethyl Group (CF₃): Strong C-F stretching absorptions in the 1000-1400 cm⁻¹ region.

  • C-H Out-of-Plane Bend: A strong band around 970 cm⁻¹ is characteristic of the (E)-disubstituted alkene.[7]

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (217.15 g/mol ).

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is the Henry-Knoevenagel condensation reaction between 2-(trifluoromethyl)benzaldehyde and nitromethane.[8][9]

Synthetic Pathway: The Henry-Knoevenagel Reaction

This reaction involves a base-catalyzed nucleophilic addition of the nitronate anion (formed from nitromethane) to the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated nitroalkene. The dehydration step is often spontaneous or facilitated by the reaction conditions, driving the equilibrium toward the thermodynamically stable (E)-isomer.[9][10]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Process cluster_products Products & Purification R1 2-(Trifluoromethyl)benzaldehyde P1 Step 1: Nitroaldol Addition (Henry Reaction) R1->P1 R2 Nitromethane R2->P1 C1 Base Catalyst (e.g., Ammonium Acetate) C1->P1 Catalyzes C2 Solvent (e.g., Acetic Acid) C2->P1 C3 Heat (Reflux) P2 Step 2: Dehydration C3->P2 Drives P1->P2 Intermediate (β-Nitro Alcohol) Prod (E)-1-(2-Nitrovinyl)-2- (trifluoromethyl)benzene P2->Prod Pur Purification (Recrystallization or Chromatography) Prod->Pur

Caption: Synthetic workflow for (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for analogous nitrostyrenes.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(trifluoromethyl)benzaldehyde (1.0 eq.), nitromethane (1.5 eq.), and a catalytic amount of ammonium acetate (0.2 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aldehyde).

    • Causality Note: Acetic acid serves as a polar solvent and co-catalyst, facilitating both the formation of the nitronate and the subsequent dehydration of the nitro-aldol intermediate.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-water with stirring. A yellow precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and salts, followed by a wash with a small amount of cold ethanol or hexane to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol. For higher purity, silica gel column chromatography using a hexane/ethyl acetate eluent system is recommended.

  • Characterization: Dry the final product under vacuum and characterize using NMR, IR, and melting point analysis to confirm its identity, purity, and stereochemistry.

Significance in Research and Drug Development

The title compound is of significant interest to medicinal chemists due to the combined contributions of its two key functional groups.

  • The Role of the Trifluoromethyl Group: The -CF₃ group is a "super-methyl" group in drug design.[11] Its strong electron-withdrawing nature, metabolic stability, and lipophilicity can profoundly enhance a molecule's pharmacological profile.[12][13][14] Incorporating a -CF₃ group can improve membrane permeability, increase binding affinity to biological targets, and block metabolic pathways, often leading to improved bioavailability and longer drug half-life.[15]

  • The Reactivity of the Nitrovinyl Group: The α,β-unsaturated nitroalkene system is a potent Michael acceptor.[1] This makes it an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (such as cysteine) in the active sites of enzymes. This property has been successfully exploited in the design of irreversible inhibitors for various therapeutic targets, including the proteasome in cancer therapy.[7][16] Substituted nitrostyrenes have also been investigated for their antimicrobial activities.[17]

The combination of a metabolically robust, lipophilic anchor (-CF₃) with a reactive pharmacophore (-CH=CHNO₂) makes (E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene a highly attractive starting material for generating libraries of novel, biologically active compounds.

Safety and Handling

As with all β-nitrostyrene derivatives, this compound should be handled with care in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, is required.

References

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  • D'Erasmo, M. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

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  • ChemBK. (n.d.). (E)-1-(2-nitrovinyl)benzene - Physico-chemical Properties. [Link]

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  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o124. [Link]

  • Al-Zereini, W. A., et al. (2022). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]

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  • Wang, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... [Link]

  • Lead Sciences. (n.d.). (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

  • Karmakar, B., & Shaikh, M. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]

  • Beilstein Journals. (n.d.). Supporting information. [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. [Link]

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An In-depth Technical Guide to the Solubility of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene in Modern Drug Discovery

This compound belongs to the β-nitrostyrene class of compounds, which are recognized as valuable precursors and intermediates in the synthesis of a wide array of biologically active molecules.[1][2] The presence of the nitrovinyl group and the trifluoromethyl substituent on the benzene ring imparts unique electronic and steric properties, making this molecule a subject of interest in medicinal chemistry and drug development.[3] Derivatives of β-nitrostyrene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4]

The solubility of a compound is a critical physicochemical parameter that profoundly influences its suitability for various applications in the pharmaceutical sciences, including formulation development, bioavailability, and performance in high-throughput screening assays. A thorough understanding of the solubility of this compound in common organic solvents is therefore paramount for researchers and scientists working on its potential therapeutic applications. This guide provides a comprehensive overview of the predicted solubility of this compound based on its structural features, alongside a detailed experimental protocol for its empirical determination.

Theoretical Assessment of Solubility: A "Like Dissolves Like" Approach

In the absence of specific experimental data for this compound, we can predict its solubility behavior by analyzing its molecular structure and the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure Analysis:

This compound possesses both polar and non-polar characteristics:

  • Polar Moieties: The nitro group (-NO2) is strongly polar and can participate in dipole-dipole interactions.[3]

  • Non-Polar Moieties: The benzene ring and the trifluoromethyl group (-CF3) are non-polar and contribute to the lipophilicity of the molecule.[3]

The presence of the electron-withdrawing trifluoromethyl group can influence the electron density of the aromatic ring and the nitrovinyl system, which in turn affects its intermolecular interactions with solvent molecules.

Hydrogen Bonding Capability:

Hydrogen bonding is a strong type of intermolecular force that significantly influences solubility.[6] For a molecule to act as a hydrogen bond donor, it must contain a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[7][8][9] this compound does not possess such a hydrogen atom and therefore cannot act as a hydrogen bond donor. However, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially interacting with protic solvents.[9][10]

Predicted Solubility in Different Solvent Classes:

Based on the structural analysis, the following solubility trends can be predicted:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar nitro group of the solute. Therefore, this compound is expected to exhibit good solubility in these solvents.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While the compound can act as a hydrogen bond acceptor, its overall non-polar character, contributed by the benzene ring and the trifluoromethyl group, is likely to limit its solubility in highly polar protic solvents like water. The parent compound, (2-Nitrovinyl)benzene, is reported to be insoluble in water. Moderate solubility is anticipated in alcohols like ethanol and methanol, where the alkyl chains can interact with the non-polar parts of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The non-polar benzene ring and trifluoromethyl group suggest that the compound will be soluble in non-polar solvents due to favorable van der Waals interactions. The parent compound, (2-Nitrovinyl)benzene, is soluble in solvents like ether, chloroform, and benzene.

Quantitative Solubility Data (Predicted)

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic AcetoneHighStrong dipole-dipole interactions.
AcetonitrileHighStrong dipole-dipole interactions.
Tetrahydrofuran (THF)HighDipole-dipole and dispersion forces.
Ethyl AcetateModerate to HighDipole-dipole and dispersion forces.
Dimethylformamide (DMF)HighStrong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions.
Polar Protic WaterLowPredominantly non-polar character.
MethanolModerateBalance of polar and non-polar interactions.
EthanolModerateBalance of polar and non-polar interactions.
Non-Polar HexaneModerate to HighFavorable van der Waals interactions.
TolueneHighFavorable π-π stacking and van der Waals forces.
Dichloromethane (DCM)HighGood balance of polarity for this solute.
ChloroformHighFavorable interactions.
Diethyl EtherHighFavorable interactions.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound.[5][11][12][13]

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute into vials B Add a known volume of solvent A->B C Seal vials and place in thermostatic shaker B->C D Equilibrate for 24-48 hours C->D E Centrifuge to separate undissolved solid D->E F Carefully collect the supernatant E->F G Prepare serial dilutions of the supernatant F->G H Analyze by HPLC or UV-Vis G->H I Determine concentration from calibration curve H->I

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume (e.g., 1.0 mL) of each selected solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be in contact with the solid phase throughout this period.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid from the liquid phase.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Prepare a series of accurate dilutions of the supernatant with the same solvent.

    • Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute. A pre-established calibration curve for this compound is required for this step.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Practical Implications in Drug Development

The solubility data of this compound is instrumental in several stages of the drug development pipeline:

  • Lead Optimization: Early knowledge of solubility helps in selecting compounds with favorable physicochemical properties for further development.

  • Formulation: Solubility in various excipients and solvent systems is critical for developing stable and effective dosage forms.

  • In Vitro and In Vivo Studies: The choice of a suitable vehicle for administering the compound in biological assays is dictated by its solubility. Poor solubility can lead to inaccurate and unreliable experimental results.

Conclusion

References

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  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (2021). MDPI. Retrieved January 20, 2026, from [Link]

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  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2021). MDPI. Retrieved January 20, 2026, from [Link]

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Trifluoromethyl-Substituted Nitrovinylbenzenes: A Nexus of Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] When this powerful moiety is combined with the reactive nitrovinylbenzene framework, it gives rise to a class of compounds with significant and diverse biological activities. This guide synthesizes the current understanding of trifluoromethyl-substituted nitrovinylbenzenes and related structures, offering an in-depth exploration of their anticancer and antimicrobial properties. We will delve into their mechanisms of action, present quantitative structure-activity relationship data, and provide detailed, field-proven experimental protocols to empower researchers in their discovery and development efforts.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The trifluoromethyl group is a bioisostere of the methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high electronegativity can profoundly alter a molecule's pKa, conformation, and dipole moment.[2][3] Crucially, the C-F bond is significantly stronger than the C-H bond, rendering the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes.[4] This increased metabolic stability often leads to improved pharmacokinetic profiles. Furthermore, its lipophilicity can enhance membrane permeability, facilitating access to intracellular targets.[2][3] These combined attributes make the CF₃ group a highly desirable feature in the design of novel therapeutic agents.

Synthesis of Trifluoromethyl-Substituted β-Nitrostyrenes

The primary synthetic route to β-nitrostyrenes is the Henry reaction (or nitroaldol condensation), which involves the condensation of a substituted benzaldehyde with a nitroalkane, typically nitromethane. For trifluoromethyl-substituted analogues, the reaction proceeds by condensing a trifluoromethyl-benzaldehyde with nitromethane in the presence of a primary amine catalyst within an acetic acid solvent.[5] This method is favored for its safety and potential for high yields.[5]

Below is a generalized workflow for this synthesis.

reagent1 Trifluoromethyl- Benzaldehyde reaction_mix Reaction Mixture (Heated, 70-80°C) reagent1->reaction_mix reagent2 Nitromethane reagent2->reaction_mix catalyst Primary Amine (e.g., Ethylamine) catalyst->reaction_mix Catalyst solvent Acetic Acid Solvent solvent->reaction_mix Solvent product Trifluoromethyl-Substituted β-Nitrostyrene reaction_mix->product Condensation Reaction

Caption: General workflow for the synthesis of β-nitrostyrenes.

Anticancer Activity: Mechanisms and Potency

Trifluoromethyl-substituted compounds, including derivatives of nitrovinylbenzenes, have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][4] The primary mechanism appears to be the induction of apoptosis, often mediated through the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of Pro-Survival Signaling Pathways

A recurring mechanism implicated in the anticancer effects of these compounds is the suppression of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. By inhibiting key kinases within this cascade, trifluoromethyl-substituted compounds can effectively shut down these pro-survival signals, leading to cell cycle arrest and apoptosis.[6] Another critical target is the NF-κB pathway, which governs inflammation and cell survival. Inhibition of NF-κB activation has been linked to the anti-hepatoma and anti-inflammatory effects of related trifluoromethyl-substituted molecules.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 Inhibition of Apoptosis Casp9 Caspase-9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleavage & Inactivation Compound CF₃-Nitrovinylbenzene Derivative Compound->PI3K Inhibition Compound->Akt Inhibition DNA_Repair DNA Repair PARP->DNA_Repair

Caption: Inhibition of the PI3K/Akt/mTOR pathway by CF₃-nitrovinylbenzenes.

Induction of Apoptosis

Western blot analyses have confirmed that treatment with related trifluoromethyl-chalcones leads to a dose-dependent increase in the levels of key apoptosis executioner proteins, such as cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase).[7] Concurrently, a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL is observed.[7] This shift in the balance of pro- and anti-apoptotic proteins culminates in programmed cell death, even in chemotherapy-resistant cancer cells.[7]

Quantitative Anticancer Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells. The incorporation of a CF₃ group has been shown to significantly enhance potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Citation
Isoxazole (Non-CF₃)MCF-7 (Breast)19.72[8][9]
4-(Trifluoromethyl)isoxazole MCF-7 (Breast) 2.63 [8][9]
Thiazolo[4,5-d]pyrimidine (Derivative 3b)VariousActive in NCI-60 screen[4]
α-Trifluoromethyl Chalcone (YS71)PC-3 (Prostate)Dose-dependent effect[7]

Antimicrobial and Antiparasitic Activity

Trifluoromethyl-substituted heterocyclic compounds, including those derived from a similar chemical space as nitrovinylbenzenes, exhibit promising activity against a range of pathogens, particularly drug-resistant Gram-positive bacteria.

Potency Against Resistant Bacteria

Several novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[10] Some of these compounds displayed Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL, outperforming the control antibiotic vancomycin in certain assays.[10] Furthermore, these compounds were effective at eradicating pre-formed biofilms, a critical factor in persistent infections.[10]

Structure-Activity Relationship (SAR)

Studies on trifluoromethyl-substituted N-arylcinnamamides reveal a clear SAR. The position of the CF₃ group on the phenyl ring is critical for activity, with the antistaphylococcal and antimycobacterial effects increasing in the order: para < ortho < meta.[11] This suggests that the spatial arrangement and resulting electronic effects of the CF₃ group are key determinants of target engagement.

Compound SeriesPathogenOptimal CF₃ PositionLowest MICCitation
N-arylcinnamamidesS. aureus / MRSAmeta> 3.9 µM[11]
N-arylcinnamamidesM. smegmatismeta> 3.9 µM[11]
Pyrazole DerivativesMRSAN/A0.78 µg/mL[10]
Pyrazole DerivativesE. faeciumN/A0.78 µg/mL[10]
Mechanism of Action

The precise mechanism is still under investigation, but initial studies suggest that the antibacterial effect of some trifluoromethyl ketones targets membrane transporters.[12] The activity of these compounds was more pronounced in a proton pump-deficient E. coli mutant, indicating that bacterial efflux pumps may attempt to expel the compounds, and inhibiting these pumps could lead to synergistic effects.[12] Additionally, 3-Trifluoromethyl-β-nitrostyrene has been used in studies to identify inhibitors of flavodoxin, a potential antibacterial target in Helicobacter pylori.[13]

Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols for assessing anticancer and antimicrobial activity are provided.

Protocol: Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC-3) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 0.01 to 100 µM) in culture medium. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells. Incubate for 48–72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3–4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[1]

Sources

Methodological & Application

Synthetic Applications of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene: A Comprehensive Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Fluorine Chemistry

In the landscape of modern organic synthesis, the quest for novel molecular architectures with tailored properties is a perpetual endeavor. Among the myriad of synthetic intermediates, those incorporating fluorine atoms have garnered significant attention, particularly within the realms of medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated molecules highly sought after.

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, also known as ortho-trifluoromethyl-β-nitrostyrene, stands out as a particularly versatile and powerful building block. This compound synergistically combines the reactivity of a Michael acceptor, conferred by the electron-deficient nitrovinyl group, with the distinct electronic and steric influence of the ortho-trifluoromethyl substituent. This unique combination opens avenues for a diverse array of chemical transformations, enabling the stereocontrolled synthesis of complex trifluoromethyl-containing molecules.

This technical guide provides a comprehensive overview of the synthetic utility of this compound. We will delve into its application in key organic reactions, offering detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

I. Synthesis of this compound

The most common and efficient method for the preparation of β-nitrostyrenes is the Henry (nitroaldol) reaction, which involves the condensation of an aldehyde with a nitroalkane.[1] For the synthesis of our target compound, 2-(trifluoromethyl)benzaldehyde is condensed with nitromethane in the presence of a base.

Expert Insights: The Henry Reaction

The choice of base and solvent system is crucial for optimizing the yield and purity of the product. While strong bases like sodium hydroxide can be effective, they can also promote polymerization and other side reactions. A milder catalytic system, such as ammonium acetate in acetic acid, often provides a cleaner reaction profile. The ortho-trifluoromethyl group, being strongly electron-withdrawing, activates the aldehyde towards nucleophilic attack, facilitating the condensation.

Protocol 1: Synthesis via the Henry Reaction

Reaction Scheme:

Henry Reaction reagents 2-(Trifluoromethyl)benzaldehyde + Nitromethane product This compound reagents->product conditions Ammonium Acetate Acetic Acid, Reflux

A schematic of the Henry reaction for the synthesis of the title compound.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethyl)benzaldehyde (1.0 equiv), nitromethane (1.5 equiv), and glacial acetic acid (5-10 volumes).

  • Add ammonium acetate (0.5 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water with stirring. A yellow solid should precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and ammonium salts.

  • Recrystallize the crude product from ethanol to afford pure this compound as a yellow crystalline solid.

Reactant Equivalents Typical Yield Reference
2-(Trifluoromethyl)benzaldehyde1.075-85%Adapted from general Henry reaction protocols.
Nitromethane1.5
Ammonium Acetate0.5

II. Conjugate Addition Reactions: A Gateway to Functionalized Scaffolds

The electron-withdrawing nature of both the nitro and trifluoromethyl groups renders the β-carbon of the nitrovinyl moiety highly electrophilic, making this compound an excellent Michael acceptor.[2] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of functionalized trifluoromethyl-containing compounds.

Expert Insights: The Role of the ortho-Trifluoromethyl Group

The steric bulk of the ortho-trifluoromethyl group can influence the stereochemical outcome of conjugate addition reactions. In organocatalytic asymmetric Michael additions, this steric hindrance can enhance facial discrimination by the chiral catalyst, leading to higher enantioselectivities.[3] Furthermore, the electron-withdrawing nature of the CF3 group increases the electrophilicity of the Michael acceptor, often leading to faster reaction rates compared to non-fluorinated analogues.

Application Note 1: Organocatalytic Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds

The asymmetric conjugate addition of 1,3-dicarbonyl compounds, such as malonates and β-ketoesters, is a powerful tool for the construction of chiral building blocks. Chiral bifunctional organocatalysts, like thioureas derived from cinchona alkaloids, are particularly effective in promoting these reactions with high enantioselectivity.[3]

Reaction Workflow:

Michael Addition Workflow start Start: Combine Substrates and Catalyst reaction Stir at Controlled Temperature start->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolate Chiral Michael Adduct purification->product

A generalized workflow for organocatalytic Michael addition.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate

Reaction Scheme:

Materials:

  • This compound

  • Diethyl malonate

  • (R,R)-Takemoto catalyst (or similar chiral thiourea catalyst)[2]

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea catalyst (5-10 mol%).

  • Add anhydrous toluene (0.5 M concentration with respect to the nitroalkene).

  • Add this compound (1.0 equiv).

  • Add diethyl malonate (1.5-2.0 equiv) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalyst Loading Temperature Typical Yield Typical ee Reference
10 mol%Room Temp.80-90%>90%[2]

III. [3+2] Cycloaddition Reactions: Synthesis of Trifluoromethylated Pyrrolidines

1,3-Dipolar cycloaddition reactions are a powerful method for the construction of five-membered heterocycles.[4] this compound serves as an excellent dipolarophile in [3+2] cycloadditions with azomethine ylides, providing a direct route to highly substituted trifluoromethylated pyrrolidines.[5] These pyrrolidine scaffolds are of significant interest in medicinal chemistry.

Expert Insights: Regio- and Stereoselectivity

The regioselectivity of the [3+2] cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the azomethine ylide (the 1,3-dipole) and the nitroalkene (the dipolarophile). The strong electron-withdrawing groups on the dipolarophile lower its LUMO energy, facilitating the reaction. The stereoselectivity is often controlled by the geometry of the azomethine ylide and the approach of the two reactants, which can be influenced by the choice of catalyst and reaction conditions.

Application Note 2: Synthesis of Trifluoromethyl-Substituted Pyrrolidines

The reaction of this compound with an azomethine ylide generated in situ from an imine and a Lewis acid or by thermal decarboxylation of an α-amino acid provides a straightforward entry to functionalized pyrrolidines.

Protocol 3: [3+2] Cycloaddition with an Azomethine Ylide

Reaction Scheme:

Materials:

  • This compound

  • N-Methylglycine ethyl ester

  • Paraformaldehyde

  • Silver(I) acetate (AgOAc)

  • Triethylamine (Et3N)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of silver(I) acetate (5 mol%) in anhydrous toluene (0.2 M) in a sealed tube, add this compound (1.0 equiv), N-methylglycine ethyl ester (1.2 equiv), and paraformaldehyde (1.5 equiv).

  • Add triethylamine (1.2 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the silver salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the polysubstituted trifluoromethyl-pyrrolidine.

Catalyst Base Temperature Typical Yield Reference
AgOAcEt3N80-100 °C60-75%Adapted from general [3+2] cycloaddition protocols.[6]

IV. Diels-Alder Reactions: Access to Trifluoromethylated Cyclohexenes

The electron-deficient nature of the double bond in this compound makes it a competent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[7] This provides a powerful method for the construction of six-membered rings bearing a trifluoromethyl group, which are valuable scaffolds in drug discovery.

Expert Insights: Endo/Exo Selectivity

The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which predicts that the electron-withdrawing substituent on the dienophile will preferentially occupy the endo position in the transition state. This is due to favorable secondary orbital interactions. The presence of the bulky ortho-trifluoromethyl group may also influence the endo/exo selectivity.

Application Note 3: Diels-Alder Reaction with Cyclopentadiene

The reaction with a reactive diene such as cyclopentadiene proceeds readily to form the corresponding bicyclic adduct.[6]

Protocol 4: Diels-Alder Reaction with Cyclopentadiene

Reaction Scheme:

Diels-Alder Reaction reagents This compound + Cyclopentadiene product Trifluoromethylated Bicyclic Adduct reagents->product conditions Toluene Room Temperature

A schematic of the Diels-Alder reaction with cyclopentadiene.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous toluene in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add freshly cracked cyclopentadiene (2.0-3.0 equiv) dropwise with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the endo and exo diastereomers.

Diene Temperature Typical Yield Endo:Exo Ratio Reference
Cyclopentadiene0 °C to RT85-95%Typically endo-major[6]

V. Reduction of the Nitro Group: Synthesis of Trifluoromethylated Phenethylamines

The nitro group in the products derived from this compound can be readily reduced to a primary amine. This transformation is highly valuable as it provides access to trifluoromethyl-substituted phenethylamines and their derivatives, which are important pharmacophores.

Expert Insights: Chemoselective Reduction

Several reagents can be employed for the reduction of nitro groups, including catalytic hydrogenation and metal hydrides like lithium aluminum hydride (LiAlH4).[8][9] The choice of reducing agent depends on the presence of other functional groups in the molecule. Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity.

Application Note 4: Synthesis of 2-(2-(Trifluoromethyl)phenyl)ethanamine

The direct reduction of this compound provides a straightforward route to the corresponding phenethylamine.

Protocol 5: Catalytic Hydrogenation

Reaction Scheme:

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 1-3 atm) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-(trifluoromethyl)phenyl)ethanamine.

  • The product can be purified by distillation or by conversion to its hydrochloride salt.

Catalyst Solvent Pressure Typical Yield Reference
10% Pd/CMethanol1-3 atm H₂>90%[9]

Conclusion

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay of the nitrovinyl and ortho-trifluoromethyl groups, enable a wide range of synthetic transformations. This guide has provided an in-depth look at its application in conjugate additions, cycloadditions, and reductions, complete with detailed protocols and expert insights. By leveraging the reactivity of this powerful intermediate, researchers can efficiently construct complex, trifluoromethyl-containing molecules with high levels of stereocontrol, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

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  • Nicoletti, G., Jackson, N., & Hügel, H. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 2(1), 114-126. [Link]

  • Wang, W., Li, H., Wang, J., & Zu, L. (2014). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications, 50(78), 11572-11575. [Link]

  • Berner, O. M., Tedeschi, L., & Enders, D. (2002). Asymmetric Michael Additions to Nitroolefins. European Journal of Organic Chemistry, 2002(12), 1877–1894. [Link]

  • Van Brabandt, W., Van Landeghem, R., & De Kimpe, N. (2006). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 71(19), 7349–7358. [Link]

  • Danishefsky, S. J., & Kitahara, T. (1974). Useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807–7808. [Link]

  • Kwiatkowski, P., & Głowacki, M. P. (2015). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters, 17(7), 1826–1829. [Link]

  • Kwiatkowski, P. (2015). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters, 17(12), 2879-2884. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

  • Danishefsky, S., & Kitahara, T. (1983). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses, 61, 147. [Link]

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  • Su, J., Ma, Z., Li, X., Lin, L., Shen, Z., Yang, P., ... & Wang, R. (2017). Asymmetric Synthesis of α-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction. The Journal of Organic Chemistry, 82(19), 10483-10491. [Link]

  • Su, J., Ma, Z., Li, X., Lin, L., Shen, Z., Yang, P., ... & Wang, R. (2016). Asymmetric Synthesis of 2′-Trifluoromethylated Spiro-pyrrolidine-3,3′-oxindoles via Squaramide-Catalyzed Umpolung and 1,3-Dipolar Cycloaddition. Advanced Synthesis & Catalysis, 358(23), 3777-3785. [Link]

  • Sirit, A., & Kelleher, P. O. (2014). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 19(12), 20956-21009. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2007). Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity. Nature, 447(7147), 996-999. [Link]

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  • Yao, C., Wang, C., & Wang, X. (2017). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. Molecules, 22(12), 2139. [Link]

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Application Note: 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene as a Potent Michael Acceptor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of 1-(2-nitrovinyl)-2-(trifluoromethyl)benzene as a highly reactive Michael acceptor. We explore the underlying principles of its reactivity, grounded in the synergistic electron-withdrawing effects of the nitro and trifluoromethyl groups. This guide furnishes field-proven protocols for its use in organocatalytic Michael addition reactions, presents troubleshooting insights, and discusses the synthetic utility of the resulting adducts, particularly in the context of medicinal chemistry and drug discovery.

Introduction: The Michael Addition and the Unique Profile of a Specialized Acceptor

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It involves the 1,4-addition of a nucleophile, known as a Michael donor , to an α,β-unsaturated carbonyl compound or other electron-deficient olefin, the Michael acceptor .[3]

This compound is an exceptionally potent Michael acceptor. Its reactivity stems from two key structural features:

  • The Nitrovinyl Group : The nitro group (NO₂) is one of the strongest electron-withdrawing groups, which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[4][5]

  • The Ortho-Trifluoromethyl Group : The trifluoromethyl group (CF₃) is also a powerful electron-withdrawing substituent.[6] Its placement at the ortho position of the benzene ring further enhances the electrophilicity of the β-carbon through inductive effects.

The incorporation of a trifluoromethyl group is a widely used strategy in modern drug discovery.[6] The CF₃ group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7][8] Consequently, Michael adducts derived from this acceptor are valuable precursors for novel therapeutic agents.

Synthesis of the Michael Acceptor

The standard synthesis of this compound is achieved via the Henry reaction (also known as the nitroaldol condensation). This involves the condensation of 2-(trifluoromethyl)benzaldehyde with nitromethane, typically catalyzed by a base, followed by dehydration to yield the final product.[9]

The Michael Addition Reaction: Mechanism and Scope

The enhanced electrophilicity of this compound allows it to react with a wide array of Michael donors. The reaction is often facilitated by organocatalysts, which avoid the use of potentially toxic or expensive metals.[4][5]

Bifunctional organocatalysts, such as those based on thiourea, are particularly effective.[10][11] They operate through a dual-activation mechanism: the basic amine moiety activates the Michael donor (e.g., by deprotonating a β-diketone to form an enolate), while the thiourea moiety activates the Michael acceptor by forming hydrogen bonds with the nitro group, further increasing its electrophilicity.[10]

G cluster_0 Catalyst Activation cluster_1 Bond Formation cluster_2 Product Release Catalyst Bifunctional Catalyst (e.g., Thiourea-Amine) Donor Michael Donor (e.g., β-Diketone) Catalyst->Donor Basic site activates donor Acceptor 1-(2-Nitrovinyl)-2- (trifluoromethyl)benzene Catalyst->Acceptor H-bonding site activates acceptor Activated_Donor Activated Donor (Enolate) Donor->Activated_Donor Activated_Acceptor Activated Acceptor Acceptor->Activated_Acceptor Adduct_Intermediate Adduct Intermediate (Nitronate) Activated_Donor->Adduct_Intermediate C-C bond formation Activated_Acceptor->Adduct_Intermediate Final_Product Michael Adduct Adduct_Intermediate->Final_Product Protonation & Catalyst Turnover G A 1. Setup Add acceptor and catalyst to flask. Purge with N₂. B 2. Reagent Addition Add anhydrous toluene via syringe. Add dimethyl malonate. A->B C 3. Reaction Stir at room temperature. Monitor progress via TLC. B->C D 4. Workup Concentrate reaction mixture under reduced pressure. C->D E 5. Purification Purify crude product via silica gel column chromatography. D->E F 6. Analysis Evaporate solvent from pure fractions. Characterize by NMR, MS. E->F

Sources

Application Notes and Protocols: Diels-Alder Reactions of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: A Dienophile of Unique Reactivity

The Diels-Alder reaction, a cornerstone in the synthesis of six-membered rings, offers a powerful strategy for the construction of complex molecular architectures.[1] The reactivity of this [4+2] cycloaddition is largely governed by the electronic nature of the diene and the dienophile. Dienophiles bearing electron-withdrawing groups exhibit enhanced reactivity towards electron-rich dienes. In this context, 1-(2-nitrovinyl)-2-(trifluoromethyl)benzene emerges as a highly activated and synthetically versatile dienophile.

This molecule possesses two potent electron-withdrawing groups: a nitro group directly conjugated with the double bond and a trifluoromethyl group on the ortho position of the phenyl ring. The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.[1] The trifluoromethyl group, through its strong inductive effect, further enhances the electrophilicity of the double bond. This dual activation suggests that this compound is an exceptional candidate for Diels-Alder reactions, even with moderately reactive dienes. The resulting cyclohexene derivatives, bearing both nitro and trifluoromethyl functionalities, are valuable intermediates for the synthesis of novel agrochemicals and pharmaceuticals, where the incorporation of fluorine often leads to enhanced metabolic stability and biological activity.

Mechanism and Stereochemical Considerations

The Diels-Alder reaction of this compound is anticipated to proceed through a concerted, pericyclic mechanism. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. For trans-1-(2-nitrovinyl)-2-(trifluoromethyl)benzene, the resulting cyclohexene will have the nitro and trifluoromethylphenyl groups in a trans relationship.

A key stereochemical consideration is the endo/exo selectivity. The "endo rule" generally predicts that the electron-withdrawing substituents of the dienophile will preferentially occupy the endo position in the transition state, due to favorable secondary orbital interactions. This leads to the formation of the endo isomer as the major product.

Figure 1: General mechanism of the Diels-Alder reaction.

Experimental Protocols

Protocol 1: Reaction with Cyclopentadiene

This protocol describes the reaction of this compound with the highly reactive diene, cyclopentadiene.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser, add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours, as indicated by the disappearance of the starting dienophile), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired cycloadduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the endo/exo ratio.

Figure 2: Workflow for the Diels-Alder reaction with cyclopentadiene.

Protocol 2: Reaction with Less Reactive Dienes (e.g., 2,3-Dimethyl-1,3-butadiene)

For less reactive dienes, higher temperatures and longer reaction times may be necessary. The use of a high-boiling point solvent is recommended. Based on reactions with similar fluorinated nitrostyrenes, o-xylene is a suitable solvent.[2]

Materials:

  • This compound

  • 2,3-Dimethyl-1,3-butadiene

  • o-Xylene (anhydrous)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous o-xylene (5 mL).

  • Add 2,3-dimethyl-1,3-butadiene (2.0 mmol, 2.0 equivalents).

  • Heat the mixture to 120-140 °C. For reactions with β-fluoro-β-nitrostyrenes, transformations were conducted at 110 °C.[2]

  • Monitor the reaction by TLC. Due to the higher boiling point of the solvent, allow for longer reaction times (6-24 hours).

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to isolate the product.

  • Characterize the product using appropriate spectroscopic methods.

Predicted Reactivity and Regioselectivity

The strong electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to make this compound a highly reactive dienophile.

For unsymmetrical dienes, the regioselectivity of the Diels-Alder reaction becomes a critical factor. The regiochemical outcome is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. In the case of this compound reacting with an unsymmetrical diene like 1-methoxy-1,3-butadiene, the formation of the "ortho" and "meta" isomers is possible. The regioselectivity can often be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).

Data Summary and Expected Outcomes

The following table summarizes the expected reaction conditions and potential outcomes for the Diels-Alder reaction of this compound with various dienes, based on analogous reactions of substituted nitrostyrenes.[2]

DieneProposed ConditionsExpected Major ProductExpected Yield Range
CyclopentadieneToluene, 80-100 °C, 2-4 hEndo-adductHigh (85-95%)
1,3-Cyclohexadieneo-Xylene, 110-130 °C, 8-16 hEndo-adductModerate to High (60-80%)
2,3-Dimethyl-1,3-butadieneo-Xylene, 120-140 °C, 12-24 hSubstituted cyclohexeneModerate to High (70-90%)
Isopreneo-Xylene, 110-130 °C, 10-20 h"Para" isomer favoredModerate (50-70%)

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a higher boiling point solvent (e.g., xylenes). The use of a sealed tube can also be beneficial for volatile dienes. Increasing the excess of the diene (up to 5-10 equivalents) may also improve the yield.

  • Poor Selectivity: The endo/exo selectivity can be influenced by temperature. Lower reaction temperatures may favor the formation of the kinetic endo product. Lewis acid catalysis can also be explored to enhance both reactivity and selectivity.

  • Side Reactions: At high temperatures, retro-Diels-Alder reactions can occur. It is important to monitor the reaction progress and stop it once the starting material is consumed to avoid product decomposition. Polymerization of the diene or dienophile can also be a competing side reaction.

Safety Precautions

  • Nitro compounds can be energetic and should be handled with care.

  • Reactions at elevated temperatures should be conducted behind a safety shield in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a promising, highly activated dienophile for Diels-Alder reactions. The presence of both nitro and trifluoromethyl groups is expected to facilitate cycloadditions with a wide range of dienes under relatively mild conditions. The resulting functionalized cyclohexene derivatives are valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and guidelines presented here, based on established literature for similar compounds, provide a solid foundation for researchers to explore the rich chemistry of this versatile dienophile.

References

  • Ponomarev, S. A., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 282-293. Available at: [Link]

Sources

Topic: Selective Reduction Strategies for 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of substituted β-trifluoromethyl amines is of significant interest in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The compound 1-(2-nitrovinyl)-2-(trifluoromethyl)benzene serves as a versatile precursor to these valuable building blocks. However, its reduction presents a distinct chemoselectivity challenge due to the presence of two reducible moieties: the nitro group and the conjugated vinyl group. This application note provides a detailed guide with validated protocols for the selective reduction of this substrate, enabling the targeted synthesis of either the saturated amine, 2-(2-aminoethyl)-1-(trifluoromethyl)benzene, or the unsaturated amine, 2-(2-aminovinyl)-1-(trifluoromethyl)benzene. We will explore the causality behind method selection, focusing on catalytic hydrogenation for full saturation and an iron-mediated reduction for preserving the vinyl group.

Introduction: The Chemoselectivity Challenge

The reduction of nitro compounds is a fundamental transformation in organic synthesis.[2] For α,β-unsaturated nitro compounds like this compound, the reaction pathway can be directed to achieve different outcomes. The primary synthetic targets from this precursor are:

  • 2-(2-Aminoethyl)-1-(trifluoromethyl)benzene: The saturated amine, resulting from the reduction of both the nitro group and the carbon-carbon double bond. This phenethylamine scaffold is prevalent in numerous biologically active molecules.

  • 2-(2-Aminovinyl)-1-(trifluoromethyl)benzene: The unsaturated amine, which arises from the highly selective reduction of only the nitro group. This product offers a unique structural motif for further chemical elaboration.

The choice of reducing agent and reaction conditions is paramount in steering the reaction toward the desired product. The electron-withdrawing nature of the ortho-trifluoromethyl group can influence the reactivity of both the nitrovinyl system and the benzene ring, making the selection of a robust and selective protocol critical.

Reaction Pathways and Strategic Overview

The reduction of this compound can proceed via two main pathways, as illustrated below. The strategic choice of methodology dictates which product is favored.

Figure 1: Primary reduction pathways for the title compound.

  • Pathway 1 (Full Saturation): Catalytic hydrogenation is the method of choice for reducing both the nitro group and the alkene.[3][4] Catalysts like Palladium on Carbon (Pd/C) are highly active and, in the presence of a hydrogen source, will readily saturate both functionalities.[3]

Detailed Protocols and Experimental Rationale

The following protocols are designed to be self-validating and provide clear, step-by-step instructions for achieving the desired synthetic outcome.

Protocol 1: Synthesis of 2-(2-Aminoethyl)-1-(trifluoromethyl)benzene via Catalytic Hydrogenation

This protocol targets the complete reduction of both the nitro and vinyl groups.

Causality and Rationale: Palladium on carbon (Pd/C) is an exceptionally efficient catalyst for hydrogenation.[4] Under a hydrogen atmosphere, it facilitates the addition of hydrogen across both the nitro group (reducing it to an amine) and the C=C double bond (saturating it to a C-C single bond).[2][3] Ethanol is chosen as the solvent due to its ability to dissolve the substrate and its inertness under these conditions. The process is clean, and the catalyst is easily removed by filtration.

G A 1. Dissolve Substrate Dissolve this compound in ethanol in a suitable pressure vessel. B 2. Add Catalyst Carefully add 10% Pd/C catalyst (5 mol%) under an inert atmosphere (e.g., Nitrogen). A->B C 3. Hydrogenation Seal the vessel, purge with H₂ gas (3-4 times), then pressurize to 50 psi and stir vigorously at RT. B->C D 4. Reaction Monitoring Monitor reaction progress by TLC or LC-MS until starting material is consumed (typically 4-8 hours). C->D E 5. Catalyst Removal Vent the H₂ and purge with N₂. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. KEEP THE CELITE PAD WET. D->E F 6. Isolation & Purification Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography if necessary. E->F

Figure 2: Workflow for catalytic hydrogenation.

Step-by-Step Protocol:

  • Preparation: To a heavy-walled hydrogenation vessel, add a solution of this compound (1.0 eq) in anhydrous ethanol (0.1 M concentration).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (5 mol % Pd). Safety Note: Pd/C can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air.

  • Hydrogenation: Seal the vessel. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this purge cycle 3-4 times.[6] Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete when the starting material spot has disappeared.

  • Work-up: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol. Crucial Safety: Keep the filter cake wet with solvent during and after filtration to prevent ignition.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2-aminoethyl)-1-(trifluoromethyl)benzene. The product can be purified by silica gel column chromatography or distillation if required.

Protocol 2: Synthesis of 2-(2-Aminovinyl)-1-(trifluoromethyl)benzene via Iron Reduction

This protocol targets the chemoselective reduction of the nitro group, preserving the vinyl double bond.

Causality and Rationale: The reduction of nitroarenes using iron powder in an acidic medium is a classic and highly reliable method known for its excellent chemoselectivity.[3][6][7] The reaction proceeds via a series of single-electron transfers from the iron metal surface to the nitro group, followed by protonation.[6] This mechanism is highly specific to the nitro group and does not typically affect less electrophilic functionalities like isolated alkenes. Acetic acid serves as a proton source and helps maintain an acidic environment to facilitate the reaction and dissolve the iron salts formed.

G A 1. Prepare Reaction Mixture Combine the nitroalkene, ethanol, and acetic acid in a round-bottom flask with vigorous stirring. B 2. Add Iron Powder Add iron powder (3-5 eq) portion-wise to the mixture. The reaction is exothermic, use an ice bath to control the temperature. A->B C 3. Reaction After addition, heat the mixture to reflux (e.g., 60-80°C) and maintain for 2-4 hours. B->C D 4. Reaction Monitoring Monitor reaction progress by TLC or LC-MS until starting material is consumed. C->D E 5. Filtration and Neutralization Cool to RT and filter through Celite® to remove iron salts. Concentrate the filtrate, then dilute with water and basify (e.g., with Na₂CO₃ or NaOH) to pH > 9. D->E F 6. Extraction and Purification Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the crude product via column chromatography. E->F

Figure 3: Workflow for iron-mediated reduction.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v mixture).[5]

  • Reagent Addition: To the stirred solution, add iron powder (3.0 - 5.0 eq) portion-wise. The reaction is exothermic; use a water bath to maintain the temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethanol and filter through a pad of Celite® to remove the excess iron and iron salts, washing the pad with ethanol.[6]

  • Isolation: Concentrate the filtrate under reduced pressure. To the residue, add water and basify to pH > 9 with a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2-(2-aminovinyl)-1-(trifluoromethyl)benzene. Purify as needed by column chromatography.

Data Summary and Method Comparison

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Iron-Mediated Reduction
Primary Product Saturated AmineUnsaturated Amine
Key Reagents H₂ gas, 10% Pd/CIron powder, Acetic Acid
Selectivity Low (reduces both NO₂ and C=C)High (reduces only NO₂)
Typical Conditions 50 psi H₂, Room TemperatureReflux (60-80°C), Atmospheric Pressure
Reaction Time 4-8 hours2-4 hours
Work-up Filtration of catalyst, evaporationFiltration, neutralization, extraction
Safety Concerns Pyrophoric catalyst, flammable H₂ gasExothermic reaction, handling of acid
Atom Economy ExcellentModerate (stoichiometric iron waste)

Reaction Monitoring and Product Characterization

  • Reaction Monitoring: Progress can be conveniently tracked by TLC, staining with potassium permanganate (KMnO₄) to visualize the disappearance of the C=C bond in Protocol 1, or by using a UV lamp. LC-MS is ideal for confirming the mass of the product and disappearance of the starting material.

  • Product Characterization: The final structure and purity of the amines should be confirmed using standard analytical techniques:

    • ¹H and ¹⁹F NMR: To confirm the chemical structure, including the presence or absence of vinyl protons and the integrity of the trifluoromethyl group.

    • Mass Spectrometry: To confirm the molecular weight of the product.

    • FT-IR Spectroscopy: To observe the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) and the disappearance of the NO₂ bands (around 1520 and 1350 cm⁻¹).

Conclusion

References

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Available at: [Link]

  • Wikipedia. "Reduction of nitro compounds." Available at: [Link]

  • Organic Chemistry Data. "Nitro Reduction - Common Conditions." Available at: [Link]

  • Organic Chemistry Data. "Nitro Reduction - Iron (Fe)." Available at: [Link]

  • Massolo, E., et al. (2015). "Enantioselective organocatalytic reduction of β-trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β-trifluoromethyl amines." Chemistry – A European Journal, 21(9), 3589-3595. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. "Reagent Guides: Nitro Reduction." Available at: [Link]

  • RSC Publishing. "Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes." Chemical Communications. Available at: [Link]

  • Maurya, S. K., et al. (2023). "Iron Catalyzed Reduction of Nitro Compounds." Journal of Chemistry & Chemical Sciences. Available at: [Link]

  • MacMillan, D. W. C., et al. (2014). "Trifluoromethylation of Secondary Nitroalkanes." Journal of the American Chemical Society. Available at: [Link]

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The Strategic Utility of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Building Block for Medicinal Chemistry

The incorporation of fluorine and fluorinated motifs into heterocyclic structures is a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and modulate the lipophilicity and bioavailability of bioactive molecules. Within the arsenal of fluorinated building blocks, 1-(2-nitrovinyl)-2-(trifluoromethyl)benzene, also known as 2-trifluoromethyl-β-nitrostyrene, has emerged as a highly versatile and reactive precursor for the construction of a diverse array of complex heterocyclic systems. Its unique electronic properties, arising from the powerfully electron-withdrawing nitro and trifluoromethyl groups, render the vinyl moiety exceptionally susceptible to a variety of synthetic transformations, making it a valuable tool for researchers, scientists, and drug development professionals.

This comprehensive guide delves into the reactivity and synthetic applications of this compound. Moving beyond a simple recitation of procedures, we will explore the mechanistic underpinnings of its reactivity, providing detailed, field-proven protocols for the synthesis of key trifluoromethylated heterocycles. This document is designed to serve as a practical resource, empowering researchers to leverage this potent precursor in their own synthetic endeavors.

Core Reactivity Principles: A Trifecta of Activation

The synthetic utility of this compound is rooted in the synergistic electron-withdrawing effects of the nitro, trifluoromethyl, and phenyl groups. This unique substitution pattern profoundly influences the reactivity of the nitrovinyl moiety, predisposing it to a range of useful transformations.

  • Michael Acceptor: The β-carbon of the vinyl group is highly electrophilic, making the molecule an excellent Michael acceptor for a wide variety of nucleophiles. This reactivity is the foundation for many of the subsequent cyclization strategies.

  • Dienophile in Diels-Alder Reactions: The electron-deficient nature of the double bond allows it to participate as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes.

  • Precursor to Reactive Intermediates: The nitro group can be readily transformed into other functionalities, such as an amino group, which can then participate in intramolecular cyclization reactions.

The strategic placement of the trifluoromethyl group at the ortho position of the benzene ring also introduces steric factors that can influence the regioselectivity and stereoselectivity of certain reactions, offering an additional layer of synthetic control.

Synthetic Applications & Protocols

This section details the application of this compound in the synthesis of prominent heterocyclic scaffolds. Each application is accompanied by a detailed, step-by-step protocol, insights into the reaction mechanism, and a summary of expected outcomes.

Application 1: Synthesis of 8-(Trifluoromethyl)quinolines via Reductive Cyclization

Trifluoromethyl-substituted quinolines are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The following protocol details a robust method for the synthesis of 8-(trifluoromethyl)quinolines from this compound through a reductive cyclization pathway.

Reaction Principle: This transformation proceeds via the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization and subsequent aromatization to afford the quinoline ring system. The choice of reducing agent is critical to achieve the desired transformation without over-reduction of the heterocyclic core.

Workflow Diagram:

G cluster_0 Reductive Cyclization for Quinolines start This compound reductant Reducing Agent (e.g., Fe/HCl) start->reductant Reduction of Nitro Group intermediate In situ generated 2-(2-aminovinyl)-1-(trifluoromethyl)benzene reductant->intermediate cyclization Intramolecular Cyclization & Aromatization intermediate->cyclization Spontaneous product 8-(Trifluoromethyl)quinoline cyclization->product

Caption: Reductive cyclization of this compound to yield 8-(trifluoromethyl)quinoline.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), iron powder (5.0 eq.), and ethanol (20 mL/mmol of substrate).

  • Acid Addition: While stirring vigorously, add concentrated hydrochloric acid (10 eq.) dropwise to the suspension. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and basify with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 8-(trifluoromethyl)quinoline.

Expected Results:

ProductYieldPhysical Appearance
8-(Trifluoromethyl)quinoline75-85%Pale yellow solid

Causality and Experimental Insights: The use of iron in acidic medium is a classic and effective method for the reduction of nitroarenes to anilines. The in situ generated amino group is positioned to readily attack the vinyl moiety, leading to a spontaneous cyclization. The subsequent elimination of water drives the aromatization to the stable quinoline core. It is crucial to control the rate of acid addition to manage the initial exotherm.

Application 2: Organocatalytic Synthesis of Tetrahydroquinolines

The asymmetric synthesis of chiral heterocyclic frameworks is of paramount importance in drug development. Organocatalysis offers a powerful and environmentally benign approach to achieve high levels of stereocontrol. This protocol describes the synthesis of chiral tetrahydroquinolines via an organocatalytic cascade reaction.

Reaction Principle: This reaction is an elegant example of a domino Michael addition/aza-cyclization. A chiral secondary amine catalyst activates the aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the electron-deficient this compound. The resulting intermediate then undergoes an intramolecular cyclization to furnish the tetrahydroquinoline scaffold with high diastereo- and enantioselectivity.

Logical Relationship Diagram:

G cluster_1 Organocatalytic Cascade for Tetrahydroquinolines aldehyde Aldehyde catalyst Chiral Secondary Amine Catalyst (e.g., Diphenylprolinol TMS ether) aldehyde->catalyst Forms enamine Enamine Intermediate catalyst->enamine precursor This compound enamine->precursor Michael Addition michael_adduct Michael Adduct precursor->michael_adduct cyclization Intramolecular Aza-Cyclization michael_adduct->cyclization product Chiral Tetrahydroquinoline cyclization->product

Caption: Organocatalytic cascade for the asymmetric synthesis of tetrahydroquinolines.

Detailed Experimental Protocol:

  • Reaction Setup: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (e.g., diphenylprolinol silyl ether, 0.1 eq.) and this compound (1.0 eq.) in a suitable solvent such as chloroform or toluene (2 mL/mmol of substrate).

  • Reagent Addition: Add the aldehyde (1.5 eq.) to the solution and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel and purify by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched tetrahydroquinoline.

Expected Results:

Product FamilyDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield
Chiral Tetrahydroquinolinesup to >30:1up to >99%70-90%

Causality and Experimental Insights: The choice of the chiral organocatalyst is critical for achieving high stereoselectivity. Prolinol derivatives are often effective as they form a rigid transition state that directs the facial selectivity of the Michael addition. The solvent can also play a significant role in the stereochemical outcome, with non-polar solvents often favoring higher enantioselectivities. The reaction is typically run at room temperature to balance reaction rate and selectivity.

Application 3: Synthesis of Trifluoromethyl-Substituted Pyrroles via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot. This protocol outlines a catalyst-free, three-component synthesis of highly substituted trifluoromethyl-pyrroles.

Reaction Principle: This reaction proceeds through a domino sequence of Michael addition and intramolecular cyclization. An enamine, generated in situ from a primary amine and a dialkyl acetylenedicarboxylate, acts as the nucleophile. This enamine adds to the this compound in a Michael fashion. The resulting intermediate then undergoes an intramolecular cyclization with concomitant elimination of nitrous acid to afford the fully substituted pyrrole ring.

Experimental Workflow Diagram:

G reagents Primary Amine Dialkyl Acetylenedicarboxylate This compound mixing Mix and Heat (Solvent-free) reagents->mixing cyclization Domino Michael Addition/ Intramolecular Cyclization mixing->cyclization purification Column Chromatography cyclization->purification product Trifluoromethyl-Substituted Pyrrole purification->product

Caption: Workflow for the three-component synthesis of trifluoromethyl-substituted pyrroles.

Detailed Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine the primary amine (1.0 eq.), dialkyl acetylenedicarboxylate (1.0 eq.), and this compound (1.0 eq.).

  • Reaction Conditions: Heat the neat reaction mixture at 80-100 °C for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Purification: After cooling to room temperature, directly purify the crude reaction mixture by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure trifluoromethyl-substituted pyrrole.

Expected Results:

Product FamilyYieldPhysical Appearance
Polysubstituted Trifluoromethyl-Pyrroles60-85%Typically colored oils or solids

Causality and Experimental Insights: The solvent-free conditions and the absence of a catalyst make this an environmentally friendly and atom-economical process. The reaction is driven by the high reactivity of the in situ generated enamine and the strong electrophilicity of the nitrovinyl precursor. The elevated temperature is necessary to promote the formation of the enamine and drive the subsequent cyclization and elimination steps. The scope of the reaction is broad, allowing for variation in the primary amine and the acetylenedicarboxylate ester to generate a library of diverse pyrrole derivatives.

Conclusion and Future Outlook

This compound has proven to be a versatile and powerful building block for the synthesis of a wide range of trifluoromethyl-containing heterocyclic compounds. Its unique electronic properties allow it to participate in a variety of transformations, including reductive cyclizations, organocatalytic cascade reactions, and multicomponent reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable precursor.

The continued development of novel synthetic methodologies, particularly in the areas of asymmetric catalysis and domino reactions, will undoubtedly expand the utility of this compound even further. As the demand for structurally complex and medicinally relevant fluorinated heterocycles continues to grow, this readily accessible building block is poised to play an increasingly important role in the future of drug discovery and materials science.

References

  • Huang, J.-M., Zhang, J.-F., Dong, Y., & Gong, W. (2011). A mild three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia as the nitrogen source gives imines in very good yields. The Journal of Organic Chemistry, 76(9), 3511-3514. [Link]

  • Morales, S., Guijarro, F. G., Ruano, J. L. G., & Cid, M. B. (2014). Organocatalytic direct Michael reaction of ketones and aldehydes with β-nitrostyrene in brine. Journal of the American Chemical Society, 136(3), 1082–1089. [Link]

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

  • Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4303-4319. [Link]

  • Wang, Y., Zhang, W. X., & Xi, Z. (2020). Carbodiimide-based synthesis of N-heterocycles: Moving from two classical reactive sites to chemical bond breaking/forming reaction. Chemical Society Reviews, 49(16), 5810-5849. [Link]

  • Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084. [Link]

  • Padwa, A. (2004). The Pummerer reaction: Methodology and strategy for the synthesis of heterocyclic compounds. Chemical Reviews, 104(5), 2401-2432. [Link]

  • Taylor, A. P., Robinson, R. P., Fobian, Y. M., Blakemore, D. C., Jones, L. H., & Fadeyi, O. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(28), 6611-6637. [Link]

  • Rostami, H., & Shiri, L. (2020). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. ChemistrySelect, 5(36), 11245-11262. [Link]

  • Ferretti, F., & Ragaini, F. (2019). Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: No Need for Autoclaves and Pressurized Carbon Monoxide. Catalysts, 9(12), 1046. [Link]

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  • Bhanja, C., Jena, S., Nayak, S., & Mohapatra, S. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1668–1694. [Link]

  • Tietze, L. F., & Lieb, M. E. (1998). Domino reactions for library synthesis of small molecules in combinatorial chemistry. Current Opinion in Chemical Biology, 2(3), 363-371. [Link]

  • Ma, Z., Deng, Y., He, J., & Cao, S. (2022). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry, 20(27), 5071-5075. [Link]

  • Pazdera, P. (2015). Domino Reactions and Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

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  • Stephens, J. C., & Connon, S. J. (2009). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ARKIVOC. [Link]

  • An, L., Wang, L., & Wang, J. (2014). Asymmetric organocatalytic cascade reaction of aldehydes with 2-amino-β-nitrostyrenes: synthesis of chiral tetrahydroquinolines and dihydroquinolines. Organic letters, 16(17), 4536–4539*. [Link]

A Technical Guide to the Application of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, a specialized β-nitrostyrene derivative, is a compound of significant interest in modern pharmaceutical synthesis. Its value lies in the unique combination of a highly reactive nitrovinyl group and a strategically positioned trifluoromethyl group on the aromatic ring. The trifluoromethyl (-CF3) moiety is a well-established bioisostere for various functional groups and is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The nitrovinyl group, on the other hand, serves as a powerful electrophile and a precursor to a variety of functional groups, most notably primary amines, making it a versatile handle for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of pharmaceutically relevant compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols for key transformations, and discuss the influence of the ortho-trifluoromethyl group on the reactivity and outcome of these reactions.

Chemical Properties and Reactivity Profile

This compound is a yellow solid with the CAS Number 53960-62-6. The core of its reactivity lies in the electron-deficient nature of the carbon-carbon double bond, a consequence of the strong electron-withdrawing effects of both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃). This polarization renders the β-carbon highly susceptible to attack by a wide range of nucleophiles.

The ortho-position of the trifluoromethyl group introduces steric hindrance that can influence the approach of reagents and the conformation of reaction intermediates, thereby affecting the stereoselectivity of certain transformations. Furthermore, the combined electron-withdrawing nature of the ortho-CF₃ and the para-NO₂ group (relative to the vinyl substituent) significantly deactivates the aromatic ring towards electrophilic substitution.

PART 1: Synthesis of the Starting Material

The most common method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation between an aromatic aldehyde and a nitroalkane.[1] For the synthesis of this compound, this involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Henry_Knoevenagel_Condensation reagents 2-(Trifluoromethyl)benzaldehyde + Nitromethane catalyst Base (e.g., Ammonium acetate) Reflux reagents->catalyst product This compound catalyst->product

Caption: Henry-Knoevenagel condensation for the synthesis of the title compound.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Nitromethane

  • Ammonium acetate (or other suitable base like methylamine, cyclohexylamine)

  • Glacial acetic acid (or a suitable solvent like ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)benzaldehyde (1 equivalent).

  • Add an excess of nitromethane (which can also serve as the solvent) and ammonium acetate (catalytic amount, e.g., 0.2 equivalents).

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the solvent if one is used) and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration and washed with cold ethanol.

  • If the product does not precipitate, the excess nitromethane and other volatiles are removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a yellow crystalline solid.

Expert Insights: The choice of base can influence the reaction rate and yield. While ammonium acetate is commonly used, primary amines can also be effective catalysts. The ortho-trifluoromethyl group may slightly hinder the reaction sterically compared to unsubstituted benzaldehyde, potentially requiring slightly longer reaction times or higher temperatures for optimal conversion.

PART 2: Applications in the Synthesis of Nitrogen Heterocycles

Nitrogen-containing heterocycles are a cornerstone of pharmaceutical chemistry, forming the core of a vast number of drugs. This compound is an excellent precursor for the synthesis of various trifluoromethylated heterocycles, primarily through Michael addition and subsequent cyclization reactions.

Application 2.1: Synthesis of Trifluoromethyl-Substituted Pyrroles

Polysubstituted pyrroles are prevalent motifs in biologically active compounds. A common strategy for their synthesis from β-nitrostyrenes involves a multicomponent reaction, often a domino sequence initiated by a Michael addition.

Protocol 2: One-Pot Synthesis of a Trifluoromethyl-Substituted Pyrrole Derivative

This protocol is an adaptation of known methods for pyrrole synthesis from β-nitrostyrenes, tailored for our substrate of interest.

Reaction Workflow:

Pyrrole_Synthesis_Workflow start 1. Mix Reactants - this compound - Active Methylene Compound (e.g., Ethyl acetoacetate) - Primary Amine (e.g., Aniline) - Catalyst (e.g., Fe3O4@SiO2-Guanidine-SO3H) reaction 2. Reaction Conditions - Heat (e.g., 80-100 °C) - Monitor by TLC start->reaction workup 3. Work-up - Cool to RT - Add water - Extract with Ethyl Acetate reaction->workup purification 4. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purification product 5. Final Product - Trifluoromethyl-substituted Pyrrole purification->product

Caption: Workflow for the one-pot synthesis of a trifluoromethyl-substituted pyrrole.

Materials:

  • This compound

  • Ethyl acetoacetate (or another active methylene compound)

  • Aniline (or another primary amine)

  • A suitable catalyst (e.g., a reusable solid acid catalyst or a Brønsted acidic ionic liquid)

  • Solvent (if not solvent-free, e.g., ethanol or toluene)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the active methylene compound (1 equivalent), the primary amine (1.1 equivalents), and the catalyst (catalytic amount).

  • If a solvent is used, add it to the mixture.

  • Heat the reaction mixture with stirring to the optimal temperature (typically 80-120 °C) for the time required for the reaction to go to completion (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst is used, it can be removed by filtration (or magnetically if it is a magnetic nanocatalyst).

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure trifluoromethyl-substituted pyrrole.

Causality Behind Experimental Choices:

  • Active Methylene Compound: The choice of the active methylene compound will determine the substituents at positions 3 and 4 of the pyrrole ring.

  • Primary Amine: The primary amine provides the nitrogen atom for the pyrrole ring and the substituent at position 1.

  • Catalyst: The catalyst is crucial for promoting the initial Michael addition and facilitating the subsequent cyclization and dehydration steps. The use of a reusable solid catalyst aligns with green chemistry principles.

  • Temperature: The reaction is heated to overcome the activation energy for the multiple steps in the domino sequence.

Data Presentation:

EntryActive Methylene CompoundPrimary AmineExpected Product Structure
1Ethyl acetoacetateAnilineEthyl 5-methyl-1-phenyl-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate
2MalononitrileBenzylamine1-Benzyl-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarbonitrile
3Acetylacetonep-Toluidine1-(1-(p-tolyl)-5-methyl-2-(2-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethan-1-one

PART 3: Reduction to Trifluoromethylated Phenethylamines

Phenethylamines are a class of compounds with a wide range of pharmacological activities, acting on the central and peripheral nervous systems. The reduction of the nitrovinyl group in this compound provides a direct route to 2-(2-(trifluoromethyl)phenyl)ethan-1-amine, a valuable building block for more complex drug molecules.

Protocol 3: Reduction of this compound

The reduction of a nitroalkene to a primary amine requires a strong reducing agent. Lithium aluminum hydride (LAH) is a common choice for this transformation.

Reaction Scheme:

Reduction_to_Amine start This compound reagents 1. LiAlH4, THF, 0 °C to RT 2. H2O, NaOH(aq) start->reagents product 2-(2-(Trifluoromethyl)phenyl)ethan-1-amine reagents->product

Caption: LAH reduction of the nitrovinyl compound to the corresponding primary amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask under an inert atmosphere.

  • Add LAH (e.g., 3-4 equivalents) to the flask, followed by anhydrous THF to form a slurry.

  • Cool the LAH slurry to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF in a dropping funnel and add it dropwise to the LAH slurry with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite or filter paper, washing the precipitate with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-(trifluoromethyl)phenyl)ethan-1-amine.

  • The product can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Trustworthiness and Safety:

  • LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere.

  • The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale, as it is highly exothermic and generates hydrogen gas.

Alternative Reduction Methods:

For substrates with functional groups that are sensitive to LAH, other reduction methods can be employed, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or reduction with iron powder in an acidic medium. The choice of method will depend on the overall molecular structure and the desired chemoselectivity.

Conclusion

This compound is a potent and versatile building block for pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the ortho-trifluoromethyl group, make it an attractive starting material for the construction of a diverse array of trifluoromethylated heterocycles and phenethylamines. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient synthesis of novel and potentially therapeutic molecules. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific applications and scales.

References

  • Jung, J.-C., et al. (2012). Total synthesis of flocoumafen via knoevenagel condensation and intramolecular ring cyclization: general access to natural products. Molecules, 17(2), 2091-2102. [Link]

Sources

Application Notes & Protocols: Investigating 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene as a Novel Agrochemical Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis, screening, and proposed mechanism of action of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene for agrochemical applications.

Introduction and Scientific Rationale

The continuous evolution of resistance in pests, weeds, and pathogens necessitates a persistent search for novel agrochemical active ingredients with unique modes of action. The strategic design of new molecular entities often involves the combination of well-established pharmacophores to generate synergistic or enhanced biological activity. This guide focuses on This compound , a compound rationally designed by integrating two potent moieties: the β-nitrostyrene core and an ortho-substituted trifluoromethyl group.

The β-nitrostyrene scaffold is a known structural alert for bioactivity, with derivatives exhibiting a wide spectrum of effects, including antifungal, antibacterial, and anticancer properties.[1][2][3] Their primary mechanism is often attributed to the electrophilic nature of the nitrovinyl group, which can act as a Michael acceptor, covalently modifying essential biological macromolecules.[4]

The trifluoromethyl (-CF₃) group is a cornerstone of modern agrochemical and pharmaceutical design.[5][6] Its strong electron-withdrawing nature and high lipophilicity can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][7] A significant portion of recently launched pesticides contains a trifluoromethyl group, highlighting its importance in achieving high efficacy.[5]

Hypothesis: The conjugation of the reactive β-nitrostyrene core with a metabolically robust and electronically influential trifluoromethyl group in this compound presents a compelling candidate for a new broad-spectrum agrochemical. This document provides the foundational protocols for its synthesis, a comprehensive screening cascade to evaluate its potential as a fungicide, insecticide, or herbicide, and an investigation into its probable mechanism of action.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for formulation development, handling, and interpreting biological data.

PropertyValueSource
IUPAC Name 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene[8]
Molecular Formula C₉H₆F₃NO₂[8]
Molecular Weight 217.15 g/mol N/A
Appearance Yellow solid[8]
Purity ≥95%[8]
Storage Temperature Room temperature[8]
InChI Key CAXVHMDVSKVTID-AATRIKPKSA-N[8]

Synthesis Protocol: Henry-Knoevenagel Condensation

The most direct and widely adopted method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction between an aromatic aldehyde and nitromethane.[9] This reaction proceeds via a nitroaldol addition followed by dehydration.

Rationale for Protocol Design

This protocol utilizes a primary amine catalyst in an acetic acid solvent system. Acetic acid serves not only as a solvent but also facilitates the final dehydration step from the nitroaldol intermediate to the β-nitrostyrene product.[10] Furthermore, using acetic acid can simplify workup, as the product may be precipitated by the addition of water.[10]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 2-(Trifluoromethyl)benzaldehyde r2 Nitromethane r1_img catalyst Primary Amine (e.g., n-Butylamine) Acetic Acid (Solvent) Reflux, -H₂O r1_img->catalyst r2_img r2_img->catalyst p1 This compound p1_img catalyst->p1_img

Sources

Application Notes & Protocols: Asymmetric Conjugate Addition to 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Molecular Context

The conjugate addition, or Michael addition, to electron-deficient olefins is a cornerstone of modern organic synthesis for carbon-carbon and carbon-heteroatom bond formation. The substrate, 1-(2-nitrovinyl)-2-(trifluoromethyl)benzene, presents a uniquely challenging yet valuable Michael acceptor. Its reactivity is dictated by the powerful, synergistic electron-withdrawing effects of the nitro (NO₂) group and the ortho-trifluoromethyl (CF₃) group. This electronic profile renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, developing stereocontrolled methods to access chiral molecules containing the o-CF₃-phenethyl scaffold is of significant interest to researchers in drug development. These application notes provide a comprehensive, field-proven protocol for performing the asymmetric conjugate addition to this specific substrate, focusing on the underlying principles that ensure reproducibility and high stereochemical fidelity.

The Role of the Ortho-Trifluoromethyl Group

The placement of the CF₃ group at the ortho position is not trivial. It exerts a profound influence through:

  • Inductive Effect: The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the Michael acceptor system.

  • Steric Hindrance: Its steric bulk can influence the trajectory of the incoming nucleophile, which can be leveraged in asymmetric catalysis to achieve high levels of stereocontrol.

  • Conformational Lock: It may restrict the rotation of the phenyl ring, creating a more defined chiral environment around the reactive center.

Core Reaction Mechanism: A Self-Validating System

The conjugate addition to a nitroalkene proceeds via the formation of a resonance-stabilized nitronate intermediate. In an organocatalyzed asymmetric variant, the catalyst plays a dual role: activating the nucleophile and/or the electrophile while simultaneously controlling the stereochemical outcome. Bifunctional catalysts, such as thiourea derivatives, are particularly effective.[2][3]

The mechanism depicted below illustrates the key interactions within the catalyst-substrate complex, which forms a well-defined transition state. The trustworthiness of this protocol stems from understanding and controlling these interactions.

Conjugate_Addition_Mechanism cluster_0 Catalytic Cycle Start Bifunctional Catalyst (e.g., Thiourea) + Nucleophile (Nu-H) Activated_Complex Activated Nucleophile-Catalyst Complex [Catalyst...H-Nu] Start->Activated_Complex Activation (H-Bonding) Transition_State Chiral Transition State Assembly (Substrate + Activated Complex) Activated_Complex->Transition_State Nucleophilic Attack Substrate This compound Substrate->Transition_State Nitronate_Intermediate Adduct-Nitronate Intermediate Transition_State->Nitronate_Intermediate Product_Release Protonation & Product Release Nitronate_Intermediate->Product_Release Proton Source (e.g., Catalyst-NH) Final_Product Chiral Adduct Product_Release->Final_Product Catalyst_Regen Catalyst Regeneration Product_Release->Catalyst_Regen Catalyst_Regen->Start Re-enters cycle

Caption: Generalized mechanism for a bifunctional organocatalyzed conjugate addition.

Synthesis of Starting Material: this compound

A reliable protocol begins with high-quality starting materials. The title compound is synthesized via a Henry (nitroaldol) reaction between 2-(trifluoromethyl)benzaldehyde and nitromethane.[4]

Protocol 3.1: Henry Reaction
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethyl)benzaldehyde (1.0 eq.), nitromethane (1.5 eq.), and ammonium acetate (0.8 eq.).

  • Solvent: Add glacial acetic acid as the solvent (approx. 2 M concentration with respect to the aldehyde).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A yellow solid should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold ethanol. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield the desired bright yellow solid.[5]

Protocol: Asymmetric Conjugate Addition of Thiols

This protocol details the highly enantioselective addition of a thiol nucleophile, a common and robust transformation for substrates of this class.[6] The choice of a bifunctional thiourea catalyst, such as a Takemoto-type catalyst, is critical for achieving high stereoselectivity.[7]

Reagents and Equipment
  • This compound (Substrate)

  • 4-methoxybenzenethiol (Nucleophile)

  • (R,R)-Takemoto Catalyst or similar bifunctional thiourea catalyst

  • Toluene (Anhydrous)

  • Standard glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow

Experimental_Workflow Start 1. Preparation Step1 Charge oven-dried flask with catalyst and substrate under N2. Start->Step1 Step2 Add anhydrous toluene via syringe. Step1->Step2 Step3 Cool reaction mixture to specified temperature (e.g., -20 °C). Step2->Step3 Step4 Add nucleophile (thiol) dropwise via syringe. Step3->Step4 Step5 Stir for 24-48 hours. Monitor by TLC. Step4->Step5 Step6 Quench reaction (if necessary) and concentrate in vacuo. Step5->Step6 Step7 Purify crude product via flash column chromatography. Step6->Step7 End 2. Analysis Step7->End Step8 Analyze product: NMR, HRMS, and chiral HPLC for ee. End->Step8

Caption: Step-by-step experimental workflow for the conjugate addition protocol.

Detailed Step-by-Step Procedure
  • Inert Atmosphere: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the bifunctional thiourea catalyst (0.1 eq., 10 mol%).

  • Reagent Addition: Add this compound (1.0 eq.).

  • Solvent & Cooling: Dissolve the solids in anhydrous toluene (to achieve a 0.1 M concentration). Cool the flask to -20 °C using an appropriate cooling bath.

  • Nucleophile Addition: Slowly add the 4-methoxybenzenethiol (1.2 eq.) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C. The progress should be monitored periodically by thin-layer chromatography (TLC) until the starting nitroalkene is consumed (typically 24-48 hours).

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired chiral thioether adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC.

Data Summary: Scope and Optimization

While the protocol above specifies a thiol, this reaction is amenable to a variety of nucleophiles. The following table synthesizes expected outcomes based on literature precedents for structurally similar trifluoromethylated nitroalkenes.[3][8][9] Optimization of catalyst, solvent, and temperature is crucial for each nucleophile class.

Nucleophile ClassRepresentative ExampleTypical Catalyst (mol%)SolventTemp (°C)Expected YieldExpected ee
Thiols 4-MethoxybenzenethiolThiourea (5-10%)Toluene-20 to RTHigh>90%
Malonates Diethyl MalonateSquaramide or Thiourea (2-5%)CH₂Cl₂0 to RTGood-High85-95%
Nitroalkanes NitromethaneCinchona Alkaloid (10-20%)THF-40 to 0Good>90%
Aldehydes/Ketones CyclohexanoneProlinamide derivative (20%)NMPRTModerate-Good80-95%
Indoles IndoleBifunctional Thiourea (10%)CH₂Cl₂-20 to RTHigh>90%

Note: "RT" denotes room temperature. Expected yields and ee values are estimates based on analogous systems and may require optimization for this specific substrate.

Causality Behind Experimental Choices
  • Catalyst: Bifunctional catalysts (thioureas, squaramides) are chosen for their ability to simultaneously activate the nitroalkene (via H-bonding to the nitro group) and the nucleophile, enforcing a rigid, stereodirecting transition state.[3][10]

  • Solvent: Non-polar aprotic solvents like toluene or dichloromethane are often preferred as they minimize competitive hydrogen bonding with the catalyst, allowing the catalyst-substrate interactions to dominate. Polar aprotic solvents like NMP may be required for less reactive nucleophiles like ketones.

  • Temperature: Lower temperatures (-20 to -40 °C) generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. This disfavors the pathway leading to the minor enantiomer.

References

  • Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. Chemical Communications (RSC Publishing). [Link]

  • Enantioselective Organocatalytic Michael Addition of Nitroalkanes and Other Nucleophiles to β-Trifluoromethylated Acrylamides. ACS Catalysis. [Link]

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. [Link]

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. National Center for Biotechnology Information (PMC). [Link]

  • Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β−trifluoromethyl amines. AIR Unimi. [Link]

  • Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. The Journal of Organic Chemistry. [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]

  • Enantioselective conjugate addition of ketones to β-nitrostyrenes catalyzed by 1,2-amino alcohol-derived prolinamides. CORE. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

  • Transfer Hydrogenation of β-Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate. ACS Organic & Inorganic Au. [Link]

  • 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. National Center for Biotechnology Information (PMC). [Link]

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. MDPI. [Link]

  • Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. Organic Letters. [Link]

  • Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. ResearchGate. [Link]

  • Conjugate Additions: Introduction. Charette Group, Université de Montréal. [Link]

  • Organocatalytic asymmetric addition of aliphatic thiols to nitro olefins and nitrodienes. OUCI. [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. National Center for Biotechnology Information (PMC). [Link]

  • Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. MDPI. [Link]

  • Search Results for "nitro-Michael addition". Beilstein Journal of Organic Chemistry. [Link]

  • Chiral binaphthol-catalyzed enantioselective conjugate addition of alkenyl trifluoroborate salts to alkenyl-substituted benzothiazoles. National Center for Biotechnology Information (PMC). [Link]

  • The Asymmetric Olefinative Conjugate Addition. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules using 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties, often improving metabolic stability, lipophilicity, and binding affinity to biological targets. When this group is strategically positioned on a reactive chemical template, it unlocks a vast potential for the synthesis of novel bioactive compounds.

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene emerges as a preeminent example of such a scaffold. This molecule masterfully combines the electron-withdrawing prowess of both a nitrovinyl group and a trifluoromethyl group on an aromatic ring. This unique electronic arrangement renders the β-carbon of the nitrovinyl moiety highly susceptible to nucleophilic attack, making it an exceptional Michael acceptor. Consequently, this compound serves as a versatile and powerful building block for the synthesis of a diverse array of complex, biologically active molecules, including various heterocyclic systems. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate. We will delve into detailed, field-proven protocols, explore the underlying chemical principles, and showcase its application in the creation of molecules with significant therapeutic potential.

Synthesis of this compound: The Henry-Knoevenagel Condensation

The most direct and efficient route to this compound is through a base-catalyzed condensation reaction between 2-(trifluoromethyl)benzaldehyde and nitromethane. This reaction, a variant of the classic Henry (or nitroaldol) reaction, proceeds via a Knoevenagel-type condensation mechanism, which involves the formation of a β-nitro alcohol intermediate that readily dehydrates to yield the desired α,β-unsaturated nitro compound.

The electron-withdrawing nature of the trifluoromethyl group on the benzaldehyde starting material enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the nitromethane anion. The choice of base and reaction conditions is critical to favor the dehydrated product. While strong bases can be used, a milder base, such as ammonium acetate, is often sufficient and helps to minimize side reactions.

Visualizing the Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_tfm_benzaldehyde 2-(Trifluoromethyl)benzaldehyde product This compound 2_tfm_benzaldehyde->product Henry-Knoevenagel Condensation nitromethane Nitromethane nitromethane->product base Base (e.g., Ammonium Acetate) base->product solvent Solvent (e.g., Acetic Acid) solvent->product heat Heat (Reflux) heat->product

Caption: Synthetic route to this compound.

Detailed Laboratory Protocol: Synthesis of this compound

This protocol outlines a reliable method for the gram-scale synthesis of the title compound.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(trifluoromethyl)benzaldehyde (10.0 g, 57.4 mmol), nitromethane (4.2 g, 68.9 mmol, 1.2 eq), and ammonium acetate (4.4 g, 57.1 mmol, 1.0 eq).

  • Solvent Addition: To the mixture, add 50 mL of glacial acetic acid. The acetic acid acts as both a solvent and a catalyst for the dehydration of the nitroaldol intermediate.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid and ammonium salts.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield bright yellow crystals of this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

Parameter Value
Typical Yield 75-85%
Appearance Bright yellow crystalline solid
Melting Point 63-65 °C

Application in the Synthesis of Bioactive Heterocycles

The true utility of this compound lies in its ability to serve as a versatile precursor for a wide range of biologically active heterocyclic compounds. The electron-deficient nature of the double bond makes it an excellent Michael acceptor for various nucleophiles, and the nitro group can be further transformed into other functional groups, providing a gateway to diverse molecular architectures.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound can be used as a key starting material for the synthesis of trifluoromethyl-substituted pyrazoles. The reaction typically proceeds via a Michael addition of a hydrazine derivative followed by intramolecular cyclization and elimination of nitrous acid.

Visualizing the Pyrazole Synthesis Workflow

G start This compound michael_add Michael Addition start->michael_add hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->michael_add cyclization Intramolecular Cyclization michael_add->cyclization elimination Elimination of HNO₂ cyclization->elimination product Trifluoromethyl-Substituted Pyrazole elimination->product

Caption: Workflow for the synthesis of trifluoromethyl-substituted pyrazoles.

Detailed Laboratory Protocol: Synthesis of 1-Phenyl-5-(2-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole

This protocol describes the synthesis of a specific trifluoromethyl-substituted pyrazole with potential biological activity.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.17 g, 10 mmol) in 30 mL of absolute ethanol.

  • Nucleophile Addition: To this solution, add phenylhydrazine (1.19 g, 11 mmol, 1.1 eq).

  • Base Addition: Slowly add sodium ethoxide solution (3.4 mL, 10 mmol, 1.0 eq) to the reaction mixture at room temperature with stirring. The color of the solution will change.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired pyrazole derivative.

Parameter Value
Typical Yield 60-70%
Appearance Off-white to pale yellow solid

The Role of the Trifluoromethyl Group in Bioactivity

The incorporation of a trifluoromethyl group into bioactive molecules, facilitated by precursors like this compound, can have a profound impact on their pharmacological properties.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability often leads to a longer in vivo half-life of the drug.

  • Lipophilicity: The CF₃ group is highly lipophilic, which can enhance the ability of a molecule to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

  • Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the entire molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or hydrogen bonding interactions.

  • Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, locking it into a bioactive conformation that fits more snugly into the binding pocket of a receptor or enzyme.

The strategic placement of the trifluoromethyl group on the phenyl ring in this compound ensures that this beneficial moiety is carried forward into the final bioactive products, making it a highly valuable synthon in drug discovery programs. For instance, studies on fluorinated β-nitrostyrenes have demonstrated their potential as antimicrobial agents, with the fluorine substitution often enhancing their activity.[3][4]

Conclusion

This compound is a powerful and versatile intermediate in the synthesis of bioactive molecules. Its straightforward synthesis via the Henry-Knoevenagel condensation, coupled with the high reactivity of the nitrovinyl group as a Michael acceptor, provides access to a wide array of complex molecular architectures. The presence of the trifluoromethyl group imparts desirable physicochemical properties that can significantly enhance the pharmacological profile of the resulting compounds. The protocols and insights provided in these application notes are intended to empower researchers to fully leverage the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

  • D. P. Furhang, "The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds," Master's thesis, Auckland University of Technology, 2014.
  • G. J. D. Nicoletti, et al., "A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents," Appl. Sci., vol. 2, no. 1, pp. 114-126, 2012.
  • Magritek, "The Aldol Condensation," [Online]. Available: [Link]

  • M. H. Abdellattif and H. M. Mohamed, "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol," Green and Sustainable Chemistry, vol. 8, no. 2, pp. 139-155, 2018.
  • S. Yamazaki, et al., "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives," ACS Omega, vol. 6, no. 41, pp. 27389–27401, 2021.
  • A. K. Srivastava, et al., "Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals," Journal of Applicable Chemistry, vol. 7, no. 4, pp. 913-920, 2018.
  • I. A. A. Al-Masoudi, et al., "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities," Molecules, vol. 26, no. 1, p. 133, 2021.
  • A. Palka, et al., "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach," Beilstein Journal of Organic Chemistry, vol. 10, pp. 1759-1764, 2014.
  • S. Mondal, et al., "Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction," Asian Journal of Organic Chemistry, vol. 9, no. 1, pp. 104-107, 2020.
  • A. M. S. Silva, et al., "Methods for the synthesis of 2‐trifluoromethyl pyridines," Journal of Heterocyclic Chemistry, vol. 58, no. 1, pp. 5-26, 2021.
  • S. G. Alegaon, et al., "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives," MedChemComm, vol. 12, no. 1, pp. 115-122, 2021.
  • M. K. Kathiravan, et al., "Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential," Research Journal of Pharmacy and Technology, vol. 14, no. 12, pp. 6345-6350, 2021.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and consistently achieve high yields of your target compound.

The synthesis of this compound is primarily achieved through a Henry reaction (also known as a nitroaldol reaction), which involves the base-catalyzed condensation of 2-(trifluoromethyl)benzaldehyde with nitromethane.[1] This reaction, while classic, presents unique challenges due to the electronic properties of the trifluoromethyl group and the stability of the resulting nitroalkene.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has run for the specified time, but I'm observing very low conversion of my starting aldehyde or a complete absence of the desired product. What are the likely causes and solutions?

Answer: Low or no yield is the most common issue and typically points to problems with reagents, catalysts, or reaction conditions. Let's break down the potential culprits.

A. Reagent Quality

  • Cause: The primary suspect is the 2-(trifluoromethyl)benzaldehyde . Aldehydes, particularly those without alpha-hydrogens, are prone to oxidation to the corresponding carboxylic acid (3-(trifluoromethyl)benzoic acid) upon exposure to air.[2] This acidic impurity can neutralize the base catalyst, effectively halting the reaction.

  • Validation & Solution:

    • Check Purity: Before starting, verify the purity of the aldehyde using NMR or GC-MS.

    • Purification Protocol: If impurities are detected, purify the aldehyde. A simple liquid-liquid extraction is effective: dissolve the aldehyde in diethyl ether, wash with a 10% sodium bicarbonate solution to remove the acidic impurity, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.[2] For larger quantities or significant degradation, distillation under reduced pressure is recommended.

B. Catalyst Selection and Concentration

  • Cause: The Henry reaction is base-catalyzed, but the choice and amount of base are critical.[3][4]

    • Insufficient Catalyst: Too little base leads to a slow or incomplete reaction.

    • Excessive or Strong Base: Too much base, or a base that is too strong (e.g., NaOH, KOH), can promote the Cannizzaro reaction—a disproportionation of two aldehyde molecules into an alcohol and a carboxylic acid.[2] This is a significant side reaction for aldehydes lacking alpha-hydrogens. It can also lead to polymerization of the nitroalkene product.

  • Validation & Solution:

    • Catalyst Choice: Weaker bases are often preferred. Ammonium acetate is a common and effective choice as it provides a mild basic environment. Other options include primary or secondary amines like piperidine or ethylenediamine.

    • Optimize Concentration: The amount of catalyst should be catalytic, not stoichiometric. Start with a concentration of 10-20 mol% relative to the aldehyde and optimize from there.

    • Heterogeneous Catalysts: To simplify removal and potentially improve selectivity, consider solid base catalysts like basic alumina or layered double hydroxides.[3][4]

C. Reaction Conditions

  • Cause: Temperature and water management are crucial for driving the reaction to completion. The overall reaction is a two-step process: the initial aldol addition to form a β-nitro alcohol, followed by dehydration to the nitroalkene.[1]

  • Validation & Solution:

    • Temperature: For benzaldehyde derivatives, the dehydration of the intermediate nitroalcohol often occurs spontaneously, especially with heating. However, lower temperatures (~40-60°C) can lead to cleaner reactions and better yields, albeit over a longer reaction time.[5] If you are isolating the nitroalcohol instead of the desired nitroalkene, gentle heating is required to promote dehydration.

    • Water Removal: The dehydration step produces water, which can inhibit the reversible Henry reaction. Using a solvent like toluene with a Dean-Stark trap can effectively remove water azeotropically. Alternatively, using nitromethane as both a reagent and a solvent can be effective, though potentially wasteful.

Troubleshooting Workflow: Low Yield

start Low or No Yield Observed check_sm Is Starting Aldehyde Consumed? (Check by TLC/GC) start->check_sm sm_present NO check_sm->sm_present No sm_absent YES check_sm->sm_absent Yes reagent_purity Verify Aldehyde Purity (Potential Oxidation) sm_present->reagent_purity catalyst_issue Check Catalyst Activity & Concentration (Too little? Deactivated?) sm_present->catalyst_issue temp_issue Reaction Temperature Too Low? sm_present->temp_issue side_products Analyze for Side Products (Cannizzaro, Polymerization) sm_absent->side_products workup_issue Review Workup & Isolation Procedure (Product lost during extraction/purification?) sm_absent->workup_issue

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Significant Formation of Side Products

Question: My reaction produces a complex mixture, and the desired product is contaminated with significant impurities. How can I identify and suppress these side reactions?

Answer: Side product formation is typically due to the reactivity of the starting materials or the product under the reaction conditions.

A. Cannizzaro Reaction Products

  • Identification: The primary side products from a Cannizzaro reaction are 2-(trifluoromethyl)benzyl alcohol and 2-(trifluoromethyl)benzoic acid. These can be identified by NMR or GC-MS analysis of the crude reaction mixture.

  • Cause: As mentioned, this is caused by strong or excess base.[2] The trifluoromethyl group makes the aldehyde carbonyl highly electrophilic, but the absence of an enolizable proton directs it towards this pathway under harsh basic conditions.

  • Solution:

    • Use a Milder Catalyst: Switch from strong bases (NaOH, KOH) to ammonium acetate or an amine base.

    • Reduce Catalyst Loading: Carefully control the amount of base used.

    • Control Temperature: Run the reaction at a lower temperature to disfavor competing pathways.

B. Product Polymerization

  • Identification: Formation of an intractable, insoluble tar or baseline streaking on a TLC plate is indicative of polymerization.

  • Cause: Nitroalkenes are excellent Michael acceptors and can polymerize via anionic polymerization, especially in the presence of excess base or at high temperatures.[6]

  • Solution:

    • Minimize Base: Use only the necessary catalytic amount of base.

    • Moderate Temperature: Avoid excessive heating. Once the reaction is complete (as monitored by TLC), proceed with the workup promptly.

    • Stoichiometry: Ensure nitromethane is in slight excess to quench the base and prevent the product from reacting with the catalyst.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (CF3) group on the benzene ring significant for this reaction?

The CF3 group is a powerful electron-withdrawing group. This has two main effects:

  • Activation: It increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the nitronate anion. This can increase the reaction rate compared to unsubstituted benzaldehyde.

  • Side Reaction Propensity: As it does not have α-hydrogens, it makes the aldehyde susceptible to the base-catalyzed Cannizzaro reaction.[2]

Q2: What is the best way to monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system, such as hexane/ethyl acetate (e.g., 4:1 or 9:1 v/v) or diethyl ether/chloroform.[3] Spot the reaction mixture alongside your starting aldehyde. The product, being more conjugated and polar than the aldehyde, should have a lower Rf value and is often a distinct yellow color, which can be visualized under UV light or by staining.

Q3: What are the recommended methods for purifying the final product?

The crude product is typically a yellow solid.[7]

  • Recrystallization: This is the most effective method for obtaining high-purity material. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[8] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Silica Gel Chromatography: If recrystallization fails to remove impurities, column chromatography can be used. Use a gradient of ethyl acetate in hexanes as the eluent. Be aware that prolonged contact with silica gel (which can be slightly acidic) may degrade the nitroalkene.

Q4: How should I store the final product, this compound?

Nitroalkenes can be unstable.[9] The product should be stored in a cool, dark place, preferably refrigerated (2-8°C) and under an inert atmosphere (nitrogen or argon) to prevent degradation.[7][10] It is incompatible with strong bases and strong oxidizing agents.[9]

Reaction Mechanism & Protocol

Understanding the reaction mechanism is key to effective troubleshooting.

Henry Reaction Mechanism

Henry_Mechanism cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Nitromethane H₃C-NO₂ Nitronate [H₂C=NO₂]⁻ Nitromethane->Nitronate + B: Base B: Protonated_Base BH⁺ Nitronate_ion ⁻CH₂-NO₂ Aldehyde Ar-CHO Alkoxide Ar-CH(O⁻)-CH₂-NO₂ Aldehyde->Alkoxide + ⁻CH₂-NO₂ Alkoxide2 Ar-CH(O⁻)-CH₂-NO₂ Nitroalcohol Ar-CH(OH)-CH₂-NO₂ Alkoxide2->Nitroalcohol + BH⁺ BH_plus BH⁺ Base2 B: Nitroalcohol2 Ar-CH(OH)-CH₂-NO₂ Final_Product Ar-CH=CH-NO₂ Nitroalcohol2->Final_Product - H₂O (Heat/Base) Water H₂O

Caption: Mechanism of the base-catalyzed Henry reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde (1.0 eq)

  • Nitromethane (1.5 eq)

  • Ammonium Acetate (0.2 eq)

  • Toluene (or another suitable solvent like ethanol)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(trifluoromethyl)benzaldehyde (e.g., 10 mmol, 1.74 g).

  • Reagents: Add toluene (40 mL), nitromethane (15 mmol, 0.915 g), and ammonium acetate (2 mmol, 0.154 g).

  • Reaction: Heat the mixture to a gentle reflux (or a target temperature of 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC every 1-2 hours until the starting aldehyde spot is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Separate the layers. Wash the organic layer with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the resulting yellow solid from hot ethanol or isopropanol.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo to obtain the pure this compound.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale / Key Insight
Aldehyde Purity >98%, freshly purified if stored longProne to oxidation, which quenches the catalyst.[2]
Catalyst Ammonium AcetateMild base, minimizes Cannizzaro and polymerization side reactions.
Catalyst Loading 10-20 mol%Sufficient for catalysis without promoting side reactions.
Solvent Toluene, EthanolToluene allows for azeotropic water removal; ethanol is a common polar solvent.
Temperature 80-100 °CBalances reaction rate with minimizing side product formation.
Purification Recrystallization (Ethanol/IPA)Effective for removing minor impurities and isolating a crystalline solid.[8]
References
  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-152. Retrieved from [Link]

  • Chemsrc. (n.d.). (2-Nitrovinyl)benzene. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2014). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. mdpi.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Quigley, C. (2018). Henry Reaction (Nitroaldol reaction). YouTube. Retrieved from [Link]

Sources

Common side reactions in the synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, which is primarily achieved via a Henry condensation reaction. Our goal is to equip you with the scientific rationale behind the protocol to help you anticipate, diagnose, and resolve common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the reaction's principles, expected outcomes, and product characteristics.

Q1: What is the core chemical transformation in the synthesis of this compound?

The synthesis is a classic carbon-carbon bond-forming reaction known as the Henry reaction, or nitroaldol reaction.[1][2][3] It involves the base-catalyzed condensation of 2-(trifluoromethyl)benzaldehyde with nitromethane. The reaction proceeds in two main stages: an initial aldol-type addition to form a β-nitro alcohol intermediate, followed by a dehydration (elimination of water) to yield the final conjugated nitroalkene product.[3][4]

Q2: My overall yield is consistently low. What are the most common factors responsible for this?

Low yields in the Henry reaction can stem from several factors. Firstly, the initial nitroaldol addition is reversible, a process known as a "retro-Henry" reaction, which can limit the formation of the intermediate.[1] Secondly, side reactions such as the base-catalyzed self-condensation of the starting aldehyde (a Cannizzaro reaction) can consume starting material, particularly with sterically hindered aldehydes or under harsh basic conditions.[1][5] Finally, product can be lost during the workup and purification stages if conditions are not optimized.[6]

Q3: The final product is a yellow solid. How should it be stored for maximum stability?

This compound, like many β-nitrostyrenes, is a yellow crystalline solid that can be sensitive to prolonged exposure to heat and air.[7] Its conjugated system makes it susceptible to polymerization or degradation.[7] For long-term stability, it is best stored at refrigerated temperatures (2-8 °C) under an inert atmosphere, such as nitrogen or argon.[7]

Q4: Are there any significant safety concerns I should be aware of during this synthesis?

Yes. The vapors from hot solutions of nitrostyrenes can be very irritating to the eyes and nose.[8] Furthermore, the solid product itself can be a skin irritant.[8] Therefore, it is imperative to conduct the synthesis and all handling of the product within a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 2: Troubleshooting Guide: Diagnosing Issues from Experimental Observations

This guide provides a question-and-answer format to address specific problems you may encounter during the experiment.

Observation: The reaction mixture becomes a very thick, difficult-to-stir paste after adding the base.

  • Q: Is this normal, and what should I do?

    • A: Yes, this is an expected observation. The initial reaction between the aldehyde, nitromethane, and a strong base like sodium hydroxide forms the sodium salt of the β-nitro alcohol intermediate, which often precipitates from the methanolic solution as a bulky white or off-white solid.[8] This can make mechanical stirring difficult. If stirring is severely impeded, you can add a small amount of additional cold solvent (e.g., methanol) to improve fluidity.[8]

Observation: After the acidic workup, my crude product is a sticky oil or gum, not the expected yellow solid.

  • Q: What is this oil, and how can I get the solid product?

    • A: An oily product is almost certainly the intermediate β-nitro alcohol, which has failed to dehydrate completely to the desired nitroalkene.[8] The dehydration step is facilitated by the acidic workup. To ensure complete elimination of water, the alkaline reaction mixture must be added slowly to a well-stirred, large excess of cold acid (e.g., hydrochloric acid).[8] Reversing the addition (adding acid to the reaction mixture) will almost always result in the formation of the saturated nitro alcohol.[8] If you have already isolated the oil, you may be able to promote dehydration by redissolving it in a suitable solvent and treating it with a dehydrating agent, though this is less efficient than a proper initial workup.

Observation: My TLC or crude NMR analysis shows a significant amount of unreacted 2-(trifluoromethyl)benzaldehyde.

  • Q: Why didn't the reaction go to completion?

    • A: Several factors could be at play.

      • Insufficient Base: The base is catalytic and essential for deprotonating nitromethane to form the reactive nucleophile.[2] Ensure you are using the correct stoichiometry.

      • Low Temperature: While the reaction must be kept cold to prevent side reactions, excessively low temperatures can slow the reaction rate to a crawl. A temperature range of 10-15°C is often optimal for the initial condensation.[8]

      • Cannizzaro Side Reaction: As mentioned in the FAQs, the aldehyde can react with itself in the presence of a strong base, reducing the amount available to react with nitromethane.[1][5] This is mitigated by slow base addition and maintaining the recommended temperature.

Observation: My mass spectrometry results show peaks corresponding to a higher molecular weight than the product.

  • Q: What could these heavier byproducts be?

    • A: The product, this compound, is an excellent Michael acceptor due to the electron-withdrawing nitro and trifluoromethyl groups.[9] The most likely heavier byproduct is formed from the Michael addition of a second nitromethane anion (the nitronate) to the vinyl group of the product. This leads to a dinitro adduct. This side reaction is more likely if a large excess of nitromethane or base is used.

Part 3: Experimental Protocol & Workflow

This protocol is a representative procedure adapted from established methods for nitrostyrene synthesis.[8] Researchers should always perform their own risk assessment before beginning any new procedure.

Step-by-Step Synthesis Protocol
  • Apparatus Setup: In a wide-mouthed, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 2-(trifluoromethyl)benzaldehyde (1.0 eq) and nitromethane (1.0-1.1 eq) in methanol (approx. 3 mL per gram of aldehyde).

  • Cooling: Place the flask in a cooling bath of ice and salt. Begin stirring and cool the mixture to between 10-15°C. CRITICAL STEP: Maintaining this temperature range is crucial to minimize side reactions.[8][10]

  • Base Addition: Prepare a solution of sodium hydroxide (1.05 eq) in a minimal amount of water, cool it, and dilute it with ice-cold water before adding it to the dropping funnel. Add the NaOH solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 15°C.[8] A thick white precipitate will form.[8]

  • Reaction: After the base addition is complete, allow the mixture to stir in the cold bath for an additional 15-20 minutes.

  • Quenching & Dehydration: Prepare a separate large beaker containing a stirred solution of concentrated hydrochloric acid (approx. 2 mL per gram of starting aldehyde) in a large volume of crushed ice and water. Slowly pour the thick reaction mixture into the vigorously stirred acid solution.[8] A pale yellow crystalline solid should precipitate immediately. CRITICAL STEP: This order of addition is essential for dehydration and prevents the isolation of the nitro alcohol intermediate.[8]

  • Isolation: Continue stirring for 15 minutes. Collect the solid product by suction filtration and wash the filter cake thoroughly with cold water until the washings are neutral and free of chloride ions.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield bright yellow crystals.[8][11]

Reaction Parameters Summary
ParameterRecommended ConditionRationale & Impact on Side Reactions
Base NaOH, KOHStrong bases are effective but must be added slowly and with cooling to prevent Cannizzaro reaction and potential polymerization.[1][8]
Temperature 10-15°CBalances reaction rate with suppression of side reactions. Higher temperatures can lead to decomposition and lower yields.[10]
Solvent Methanol, EthanolProtic solvents are standard for this reaction, effectively solvating the ionic intermediates.
Workup Add reaction mixture to excess cold acidCrucial for the dehydration of the β-nitro alcohol intermediate to the final nitroalkene product.[8]

Part 4: Mechanistic Overview

To better understand the potential for side reactions, the following diagram illustrates the main synthetic pathway and key competing reactions.

Henry_Reaction_Troubleshooting cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Reactants 2-(CF3)Benzaldehyde + Nitromethane Nitronate Nitronate Anion (Nucleophile) Reactants->Nitronate Base (OH⁻) Cannizzaro Cannizzaro Product (Benzyl Alcohol + Benzoate) Reactants->Cannizzaro Base (OH⁻) (Self-Condensation) NitroAlcohol β-Nitro Alcohol Intermediate Nitronate->NitroAlcohol Nucleophilic Attack NitroAlcohol->Reactants Reversible Product 1-(2-Nitrovinyl)-2- (trifluoromethyl)benzene NitroAlcohol->Product Dehydration (H⁺, -H₂O) RetroHenry Retro-Henry MichaelAdduct Michael Adduct (Dinitro byproduct) Product->MichaelAdduct + Nitronate Anion

Caption: Main reaction pathway and key side reactions.

References

  • Benchchem. (n.d.). Thermal Stability and Decomposition of trans-beta-Nitrostyrene: A Technical Guide. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7KZh9twi5fpUBCcPPixpKGwCD3UGQU-y8xfVQsBIehCWX2sAl40lAymugZZ-QcvNpl64gyeypHtfhPlYJFLV3kS9n5w1FtXk3hliFG3pT4PW8Oym0hnubD-EBgFKi5Rp_4ivw4lBpcpEkT5IHRhz5JMUeJ4EKfBIc2gN7QWxQJbHXr0jZZZCaF9xiYyWYKnmd926fHIAPH_kIlKG1847xJkB4LQa0GEzIPMjoOw==]
  • ResearchGate. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgOlyYmjvEIsP0NMxB08HI_YiHXpM_x9nMxhOEdtTXGlNlOcRFcHCC8mz7ly0n9v4u-pZILhJf0ax500BH5j8tg19eh9egB9k72TqoJstF1ib7_hJDfEVhK2vxUGcnSo58C96oAoflvqmYWoqHO_a8EO8ULfAB8srpfiihTFEvPvpvgDk42_dOh52gzlfbUi0j3iHqJhazpaOkhl_YOANRA35B1pJcSQhxwsXTSJFXMaIm]
  • Organic Syntheses. (n.d.). Nitrostyrene. Org. Synth. 1925, 4, 75. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH26IQS71m1wkEcIznPunCSPPKqlFZwkU0l8dVdICyz4dY3J4YdWgO0AEr4iUUL-mizE3Of7KH_1AqhaKHjArBbg3VWR4Ip1-LHpC5k1CzjBiBEIsW9fZC2r8lP7NVuBjnezsZK8mkmsQ==]
  • Wikipedia. (n.d.). Henry reaction. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Henry_reaction]
  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/%CE%92-Nitrostyrene]
  • ResearchGate. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUhY0Me0_E2QzbRZ7mA7tg2MzCutRDCSttLdr5pSQF-rMbfvtDgC7sKMKDxI0hImpSo8awqUVifLp2LJ04lNpuR5m9RoPVJpGDSIZElA8I_EwtJkrrMotPJbBEhG76PuPPrh6GUry0AmZTY9mfIDEXg6xwUsZ5cWQHRxpympUj322vpEpuOeFPRrmyPBvrMG_X-8QaKMrGiPG5NFPhV5EltxTBXoeasexcN3pKDyrm2m24wwiEQb4kHspv7CSaRf6dma8iJrqGHOTia1WMacpKQHXM6i75YOWqpw==]
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Retrieved from Alfa Chemistry. [https://www.alfa-chemistry.com/henry-nitroaldol-reaction.htm]
  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm]
  • Wheeler Scientific. (2022, August 25). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction #organicchemistry. YouTube. [https://www.youtube.
  • ResearchGate. (n.d.). Henry reaction of different aromatic aldehydes with nitromethane. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Henry-reaction-of-different-aromatic-aldehydes-with-nitromethane_fig1_344510007]
  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from ResearchGate. [https://www.researchgate.net/figure/A-Henry-reaction-the-synthesis-of-E-nitrostyrene-derivatives-3a-3f-was-based-on-the_fig1_236154625]
  • ResearchGate. (2013). Henry reaction in aqueous media: Chemoselective addition of aldehydes. Retrieved from ResearchGate. [https://www.researchgate.net/publication/279768603_Henry_reaction_in_aqueous_media_Chemoselective_addition_of_aldehydes]
  • PubChem. (n.d.). beta-Nitrostyrene. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/beta-Nitrostyrene]
  • Sigma-Aldrich. (n.d.). (2-nitrovinyl)benzene. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/c7300013704]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester website. [https://www.sas.rochester.edu/chm/resource/how-to/troubleshoot-a-reaction.html]
  • Organic Chemistry Data. (n.d.). Henry Reaction - Common Conditions. Retrieved from Organic Chemistry Data. [https://organicchemistrydata.org/hansreich/resources/common-reactions/henry-reaction/henry-reaction-common-conditions/]
  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/acros/ac7300013704]
  • Farar, O., et al. (2015). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4487856/]
  • Benchchem. (n.d.). 1-Nitro-2-(2-nitrovinyl)benzene. Retrieved from Benchchem website. [https://www.benchchem.com/product/b1075870]

Sources

How to avoid polymerization of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Polymerization

Welcome to the technical support center for 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and use of this highly reactive compound. Our goal is to help you mitigate the risk of unwanted polymerization, ensuring the integrity of your experiments and the safety of your laboratory.

Understanding the Challenge: The Chemistry of Instability

This compound is a valuable synthetic intermediate, but its structure inherently predisposes it to polymerization. The molecule contains a vinyl group that is activated by two powerful electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) on the ortho position of the benzene ring. This electronic arrangement makes the double bond highly susceptible to nucleophilic attack, primarily leading to anionic polymerization.[1][2] It is also important to consider its potential for thermal and photolytic degradation.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerizing?

A1: The primary reason for the polymerization of this compound is its chemical structure. The vinyl group is highly electron-deficient due to the presence of the nitro and trifluoromethyl groups, making it extremely susceptible to anionic polymerization.[1][2] This process can be initiated by trace amounts of nucleophiles (anions), such as hydroxides, alkoxides, or even moisture. Additionally, radical polymerization can be initiated by heat, light, or the presence of radical species.

Q2: What are the signs of polymerization?

A2: The visual indicators of polymerization include:

  • The yellow solid becoming viscous, gummy, or completely solidifying.

  • A noticeable increase in the viscosity of a solution containing the compound.

  • The formation of an insoluble precipitate in a reaction mixture.

  • Discoloration of the material.

Q3: Can I reverse the polymerization?

A3: In most cases, once significant polymerization has occurred, it is irreversible. The resulting polymer is typically a different chemical entity with altered properties and is often insoluble. Therefore, the focus must be on prevention rather than reversal.

Q4: How do polymerization inhibitors work?

A4: Polymerization inhibitors are compounds that can stop or slow down the polymerization process. They generally fall into two main categories:

  • Radical Scavengers: These compounds, such as phenolic antioxidants (e.g., BHT, hydroquinone) and nitroxides (e.g., TEMPO), intercept and deactivate the free radicals that propagate radical polymerization.[5]

  • Anionic Polymerization Inhibitors: For a compound like this compound, which is prone to anionic polymerization, acidic or neutral compounds can act as inhibitors by neutralizing any anionic initiators. Mildly acidic compounds or radical inhibitors that can also quench anions are often employed.

Troubleshooting Guide: Identifying and Solving Polymerization Issues

Problem Probable Cause(s) Recommended Solution(s)
Compound polymerizes upon storage. Exposure to light, heat, or atmospheric moisture. Absence or depletion of an inhibitor.Store the compound in an amber vial at low temperatures (2-8 °C or below). Store under an inert atmosphere (argon or nitrogen). Ensure the compound is stored with an appropriate inhibitor.
Reaction mixture becomes viscous or solidifies. High reaction temperature. Presence of nucleophilic or basic reagents/impurities. Incompatible solvent that promotes polymerization.Maintain strict temperature control. Use purified, dry, and non-nucleophilic solvents. If possible, add a suitable inhibitor to the reaction mixture that does not interfere with the desired reaction.
Polymerization occurs during workup or purification. Removal of inhibitor during extraction or chromatography. Exposure to basic conditions during an aqueous wash. Localized heating during solvent evaporation.Add a fresh portion of a suitable inhibitor to the organic phase after washing. Use neutral or slightly acidic washes (e.g., dilute HCl, followed by brine). Remove solvent under reduced pressure at low temperatures.

Experimental Protocols: Best Practices for Prevention

Protocol 1: Recommended Storage of this compound
  • Inhibitor Addition: Before long-term storage, ensure the compound is mixed with a suitable inhibitor. A combination of a radical inhibitor and a mild anionic inhibitor can be effective.

    • Butylated hydroxytoluene (BHT): Add 100-200 ppm.

    • For enhanced protection against anionic polymerization, consider storing over a small amount of a weakly acidic drying agent.

  • Inert Atmosphere: Transfer the compound to a clean, dry amber glass vial. Flush the vial with a stream of dry argon or nitrogen for 1-2 minutes to displace air and moisture.

  • Secure Sealing: Seal the vial tightly with a cap containing a chemically resistant liner (e.g., PTFE). For added security, wrap the cap with Parafilm®.

  • Low-Temperature Storage: Store the vial in a refrigerator at 2-8 °C. For longer-term storage, a freezer at -20 °C is recommended.

  • Labeling: Clearly label the vial with the compound name, date of storage, and the type and concentration of the added inhibitor.

Protocol 2: Setting up a Reaction to Minimize Polymerization
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen.

  • Solvent and Reagent Purity: Use anhydrous, peroxide-free solvents. Purify reagents to remove any potential initiators of polymerization.

  • Controlled Addition: If the reaction conditions permit, add the this compound solution to the reaction mixture at a controlled rate and at a low temperature to minimize the risk of thermal runaway.

  • Monitoring: Closely monitor the reaction for any signs of viscosity changes or precipitation.

Visualizing the Polymerization Pathway and Prevention Strategy

The following diagrams illustrate the likely polymerization mechanism and the logical workflow for troubleshooting.

cluster_mechanism Anionic Polymerization Mechanism A 1-(2-Nitrovinyl)-2- (trifluoromethyl)benzene C Carbanion Intermediate A->C Initiation B Nucleophile (Nu⁻) (e.g., OH⁻, RO⁻) D Polymer Chain Growth C->D Propagation E Termination D->E Quenching

Caption: Anionic polymerization of this compound.

cluster_troubleshooting Troubleshooting Workflow Start Polymerization Observed? CheckStorage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Exposure? - Inhibitor Present? Start->CheckStorage Yes, During Storage CheckReaction Analyze Reaction Parameters: - Temperature? - Reagent Purity? - Solvent Choice? - Basic/Nucleophilic Species? Start->CheckReaction Yes, During Reaction StorageSolution Implement Protocol 1: - Add Inhibitor - Store Cold & Dark - Use Inert Gas CheckStorage->StorageSolution ReactionSolution Implement Protocol 2: - Strict Temp Control - Anhydrous/Pure Reagents - Consider In-situ Inhibition CheckReaction->ReactionSolution

Caption: Troubleshooting workflow for polymerization issues.

References

  • LibreTexts. (2021). 30.1: Chain-Growth Polymers. Chemistry LibreTexts. [Link]

  • Li, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]

  • Javaid, A., et al. (2023). Inhibition of Free Radical Polymerization: A Review. MDPI. [Link]

  • Gajewska, K. A., et al. (2020). Trifluormethylalkenes in [2+3] cycloaddition reactions with nitrones. ResearchGate. [Link]

  • Schaller, C. (2021). 2.6: Anionic Polymerization. Chemistry LibreTexts. [Link]

  • Qiu, J., et al. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules. [Link]

  • Irie, M., et al. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. [Link]

  • Rieger, R., et al. (2025). Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization. Angewandte Chemie International Edition. [Link]

  • Hirao, A., et al. (2005). Anionic Polymerization of Protected Functional Monomers. ResearchGate. [Link]

Sources

Technisches Support-Center: Optimierung der Henry-Reaktion für 2-(Trifluormethyl)benzaldehyd

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Optimierung der Henry-Reaktion mit 2-(Trifluormethyl)benzaldehyd zugeschnitten ist.

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Henry-Reaktion (Nitroaldol-Reaktion) mit dem anspruchsvollen Substrat 2-(Trifluormethyl)benzaldehyd durchführen. Hier finden Sie detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Ihre experimentellen Ergebnisse zu optimieren.

Übersicht: Die Herausforderung von 2-(Trifluormethyl)benzaldehyd

Die Optimierung der Henry-Reaktion mit 2-(Trifluormethyl)benzaldehyd erfordert ein Gleichgewicht zwischen elektronischen und sterischen Effekten. Die Trifluormethylgruppe (-CF₃) ist ein starker Elektronenakzeptor, der die Elektrophilie des Carbonylkohlenstoffs erhöht und ihn anfälliger für nukleophile Angriffe macht.[1] Allerdings führt ihre Position an der ortho-Stelle zu erheblicher sterischer Hinderung, die den Zugang des Nukleophils zum Reaktionszentrum erschweren kann.[1] Dieses Handbuch hilft Ihnen, diese konkurrierenden Faktoren zu steuern.

Anleitung zur Fehlerbehebung

Dieses Kapitel ist als Frage-Antwort-System aufgebaut, um spezifische Probleme zu lösen, die während des Experiments auftreten können.

Problem 1: Geringe oder keine Produkt-Ausbeute

Frage: Meine Reaktion zeigt eine sehr geringe Umwandlung zum gewünschten β-Nitroalkohol. Was sind die möglichen Ursachen und wie kann ich die Ausbeute verbessern?

Antwort: Eine geringe Ausbeute bei der Henry-Reaktion ist ein häufiges Problem, das auf mehrere Faktoren zurückzuführen ist. Die Reaktion ist von Natur aus reversibel, und das spezifische Substrat kann Nebenreaktionen begünstigen.[2]

Mögliche Ursachen und Lösungen:

  • Reversibilität der Reaktion (Retro-Henry-Reaktion):

    • Erklärung: Alle Schritte der Henry-Reaktion sind reversibel.[2] Das gebildete β-Nitroalkoxid kann in die Ausgangsmaterialien zurückzerfallen, insbesondere bei erhöhten Temperaturen.

    • Lösung: Führen Sie die Reaktion bei niedrigeren Temperaturen (z. B. 0 °C bis Raumtemperatur) durch. Obwohl dies die Reaktionsgeschwindigkeit verlangsamen kann, verschiebt es das Gleichgewicht zugunsten des Produkts. Eine Studie zur asymmetrischen Henry-Reaktion mit einem ähnlichen Substrat, 4-(Trifluormethyl)benzaldehyd, zeigte, dass eine Senkung der Temperatur von 25 °C auf 10 °C die Enantioselektivität bei nur geringfügig verringerter Ausbeute verbesserte.[3]

  • Unzureichende Basenstärke oder falsche Basenwahl:

    • Erklärung: Die Base muss stark genug sein, um das Nitroalkan zu deprotonieren (pKa von Nitromethan in DMSO ist ~17), aber nicht so stark, dass sie unerwünschte Nebenreaktionen fördert.[2]

    • Lösung:

      • Screening von Basen: Wenn anorganische Basen wie NaOH oder K₂CO₃ fehlschlagen, sollten Sie organische, nicht-nukleophile Basen wie 1,8-Diazabicycloundec-7-en (DBU) oder Triethylamin (TEA) in Betracht ziehen.[2]

      • Katalytische Systeme: Für anspruchsvollere Umwandlungen, insbesondere asymmetrische, sind In-situ-generierte Katalysatoren aus einem Metallsalz (z. B. Cu(OAc)₂) und einem chiralen Liganden oft effektiver als einfache Brønsted-Basen.[3][4]

  • Cannizzaro-Reaktion als Nebenreaktion:

    • Erklärung: Da 2-(Trifluormethyl)benzaldehyd keine α-Wasserstoffatome besitzt, kann es unter basischen Bedingungen eine Cannizzaro-Reaktion eingehen, bei der zwei Aldehydmoleküle zu einem Molekül des entsprechenden Alkohols und einer Carbonsäure disproportional reagieren.[2][5]

    • Lösung: Vermeiden Sie starke anorganische Basen wie NaOH oder KOH. Verwenden Sie stattdessen milde organische Basen oder ein Lewis-Säure/Base-Katalysatorsystem, das die Henry-Reaktion bei niedrigeren effektiven Basenkonzentrationen fördert.[6]

ProblemMögliche UrsacheVorgeschlagene LösungReferenz
Geringe Ausbeute Retro-Henry-ReaktionReaktionstemperatur senken (z. B. auf 10 °C)[3]
Falsche BaseBasen-Screening (z. B. DBU, TEA) oder Umstieg auf ein Lewis-Säure/Liganden-System (z. B. Cu(OAc)₂/chiraler Ligand)[2]
Cannizzaro-ReaktionStarke Basen (NaOH, KOH) vermeiden; milde organische Basen verwenden[2][5]
Problem 2: Bildung signifikanter Nebenprodukte (Dehydratisierung)

Frage: Ich isoliere hauptsächlich das gelb gefärbte Nitroalken anstelle des gewünschten β-Nitroalkohols. Wie kann ich die Dehydratisierung minimieren?

Antwort: Die Dehydratisierung des primären Henry-Addukts zu einem konjugierten Nitroalken ist eine der häufigsten Nebenreaktionen, die oft durch überschüssige Base, hohe Temperaturen oder saure Bedingungen während der Aufarbeitung oder Reinigung begünstigt wird.[7]

Lösungen zur Minimierung der Dehydratisierung:

  • Kontrolle der Basen-Stöchiometrie:

    • Erklärung: Es sollte nur eine katalytische Menge Base verwendet werden.[7] Überschüssige Base kann die Eliminierung von Wasser aus dem β-Nitroalkoholprodukt katalysieren.

    • Maßnahme: Verwenden Sie 10–20 mol% einer organischen Base. Wenn ein Metallsystem verwendet wird, stellen Sie sicher, dass keine überschüssige Base vorhanden ist, die nicht am katalytischen Zyklus beteiligt ist.

  • Temperaturkontrolle:

    • Erklärung: Höhere Temperaturen liefern die Aktivierungsenergie für die Eliminierungsreaktion.

    • Maßnahme: Halten Sie die Reaktionstemperatur so niedrig wie möglich, idealerweise bei Raumtemperatur oder darunter.

  • Schonende Aufarbeitung und Reinigung:

    • Erklärung: Standard-Kieselgel-Chromatographie kann problematisch sein. Die saure Natur von Kieselgel kann die Dehydratisierung des säureempfindlichen Produkts katalysieren.[8]

    • Maßnahmen:

      • Neutralisierung des Kieselgels: Deaktivieren Sie das Kieselgel vor der Verwendung, indem Sie es in einem Eluenten waschen, der 1 % Triethylamin enthält.[8]

      • Alternative stationäre Phasen: Verwenden Sie basisches Aluminiumoxid anstelle von Kieselgel für die Chromatographie.[8]

      • Umkristallisation: Wenn Ihr Produkt ein Feststoff ist, ist die Umkristallisation eine ausgezeichnete Methode, um die Exposition gegenüber sauren Oberflächen zu vermeiden.[8][9]

Diagramm: Logischer Ablauf zur Fehlerbehebung

TroubleshootingWorkflow Start Problem: Geringe Ausbeute / Nebenprodukte Check_Reversibility Ist die Reaktion reversibel? (Retro-Henry) Start->Check_Reversibility Check_Side_Reactions Werden Nebenprodukte beobachtet? Start->Check_Side_Reactions Check_Purification Tritt Zersetzung während der Reinigung auf? Start->Check_Purification Solution_Temp Lösung: Temperatur senken (z.B. 0-10 °C) Check_Reversibility->Solution_Temp Ja Side_Reaction_Type Welche Art von Nebenprodukt? Check_Side_Reactions->Side_Reaction_Type Ja Purification_Method Lösung: Kieselgel mit TEA neutralisieren oder basisches Al₂O₃ verwenden. Umkristallisation in Betracht ziehen. Check_Purification->Purification_Method Ja Cannizzaro Cannizzaro-Produkt (Alkohol + Säure) Side_Reaction_Type->Cannizzaro Disproportionierung Dehydration Dehydratisierung (Nitroalken) Side_Reaction_Type->Dehydration Wasserabspaltung Solution_Cannizzaro Lösung: Starke Base (NaOH) vermeiden. Milde organische Base (DBU) oder Lewis-Säure-Katalysator verwenden. Cannizzaro->Solution_Cannizzaro Solution_Dehydration Lösung: Katalytische Menge Base verwenden. Niedrige Temperatur halten. Schonende Aufarbeitung. Dehydration->Solution_Dehydration

Abbildung 1: Ein Entscheidungsbaum zur Diagnose und Lösung häufiger Probleme bei der Henry-Reaktion.

Häufig gestellte Fragen (FAQs)

F1: Was ist der detaillierte Mechanismus der Henry-Reaktion?

A1: Der Mechanismus der Henry-Reaktion verläuft in drei wichtigen reversiblen Schritten:[2][10]

  • Deprotonierung: Eine Base entfernt ein saures α-Proton vom Nitroalkan und bildet ein resonanzstabilisiertes Nitronat-Ion.

  • Nukleophiler Angriff: Das Kohlenstoffatom des Nitronat-Ions greift den elektrophilen Carbonylkohlenstoff des 2-(Trifluormethyl)benzaldehyds an und bildet eine neue Kohlenstoff-Kohlenstoff-Bindung und ein β-Nitroalkoxid-Intermediat.

  • Protonierung: Das Alkoxid-Intermediat wird durch die konjugierte Säure der Base (oder eine andere Protonenquelle in der Mischung) protoniert, um den finalen β-Nitroalkohol zu ergeben.

Diagramm: Allgemeiner Mechanismus der Henry-Reaktion

HenryMechanism cluster_step1 Schritt 1: Deprotonierung cluster_step2 Schritt 2: C-C-Bindungsbildung cluster_step3 Schritt 3: Protonierung R2CHNO2 R₂CH-NO₂ Base + Base Nitronate [R₂C=NO₂]⁻ HB + Base-H⁺ Aldehyde Ar-CHO Nitronate->Aldehyde Alkoxide Ar-CH(O⁻)-CR₂NO₂ Aldehyde->Alkoxide + [R₂C=NO₂]⁻ Alkoxide_p Ar-CH(O⁻)-CR₂NO₂ Alkoxide->Alkoxide_p Product Ar-CH(OH)-CR₂NO₂ Alkoxide_p->Product + Base-H⁺

Abbildung 2: Die drei Hauptschritte des Mechanismus der Henry-Reaktion.

F2: Wie wähle ich den richtigen Katalysator für eine asymmetrische Henry-Reaktion?

A2: Die Erzielung einer hohen Enantioselektivität erfordert einen chiralen Katalysator. Kupfer(II)-Komplexe sind aufgrund ihrer Effektivität und relativ geringen Kosten weit verbreitet.

  • Katalysatorsystem: Ein typisches System besteht aus einem Kupfer(II)-Salz, wie Kupfer(II)-acetat (Cu(OAc)₂), und einem chiralen Liganden.

  • Ligandenwahl: Die Struktur des Liganden ist entscheidend. Gut untersuchte Klassen umfassen:

    • Bis(oxazolin)-(BOX)-Liganden: Diese sind bekannt dafür, hohe Enantioselektivitäten bei Henry-Reaktionen zu induzieren.

    • Chirale Aminoalkohole: Liganden, die aus chiralen Aminosäuren synthetisiert werden, haben sich als sehr effektiv erwiesen.[3][4]

    • Schiff-Basen-Liganden: Tetradentate Schiff-Basen können ebenfalls wirksame chirale Umgebungen schaffen.[11]

Eine Studie von Khan, et al. (2021) zur asymmetrischen Henry-Reaktion mit verschiedenen substituierten Benzaldehyden verwendete einen In-situ-generierten Katalysator aus einem chiralen Bis(β-Aminoalkohol)-Liganden und Cu(OAc)₂·H₂O. Für das Analogon 4-(Trifluormethyl)benzaldehyd erreichten sie eine Ausbeute von 82 % und einen Enantiomerenüberschuss (ee) von 59 % bei 25 °C.[3][4] Dies dient als hervorragender Ausgangspunkt für die Optimierung mit dem 2-Isomer.

Tabelle mit typischen asymmetrischen Katalysatorbedingungen

Katalysator-KomponenteTypisches Verhältnis/BedingungZweckReferenz
Metallsalz Cu(OAc)₂·H₂O oder Cu(OTf)₂Lewis-Säure zur Aktivierung des Aldehyds[3]
Chiraler Ligand Bis(β-Aminoalkohol) oder BOXInduziert Asymmetrie im Übergangszustand[3]
Katalysatorbeladung 5–20 mol%Ausreichend, um die Reaktion zu katalysieren, ohne die Kosten zu erhöhen[3]
Lösungsmittel Ethanol, THF, MethanolLöst Reaktanten und Katalysator auf; kann die Selektivität beeinflussen[3][12]
Temperatur 0 °C bis 25 °CNiedrigere Temperaturen begünstigen im Allgemeinen eine höhere Enantioselektivität[3]

F3: Welchen Einfluss hat das Lösungsmittel auf die Reaktion?

A3: Das Lösungsmittel kann die Reaktionsgeschwindigkeit und in einigen Fällen die Stereoselektivität erheblich beeinflussen.[12][13]

  • Polarität: Polarere Lösungsmittel können die an der Reaktion beteiligten geladenen Intermediate (Nitronat, Alkoxid) stabilisieren. In einer Studie wurde festgestellt, dass die Reaktion in Wasser langsamer verläuft als in DMSO, was auf eine stärkere Solvatisierung des Nitronat-Reaktanten in Wasser zurückzuführen ist, was dessen Reaktivität verringert.[13]

  • Lösungsmittelauswahl: Alkohole wie Ethanol und Methanol sind aufgrund ihrer Fähigkeit, die Reaktanten zu lösen und an Wasserstoffbrückenbindungen teilzunehmen, eine gängige und effektive Wahl.[3] Aprotische Lösungsmittel wie THF sind ebenfalls eine Option, können aber zu unterschiedlichen Selektivitäten führen.[3] Ein Screening verschiedener Lösungsmittel ist oft ein wichtiger Schritt bei der Optimierung.

F4: Wie reinige ich mein Ausgangsmaterial 2-(Trifluormethyl)benzaldehyd vor der Verwendung?

A4: Aldehyde, insbesondere solche, die für die Luftoxidation anfällig sind, sollten vor der Verwendung auf Reinheit geprüft und gegebenenfalls gereinigt werden. Das Hauptverunreinigungsprodukt ist die entsprechende Carbonsäure, 2-(Trifluormethyl)benzoesäure, die durch Oxidation entsteht.[5]

  • Reinigungsprotokoll:

    • Lösen Sie den Aldehyd in einem organischen Lösungsmittel wie Diethylether oder Dichlormethan.

    • Waschen Sie die organische Lösung mit einer gesättigten wässrigen Natriumbicarbonat- (NaHCO₃) oder Natriumcarbonat- (Na₂CO₃) Lösung, um die saure Verunreinigung zu entfernen.

    • Waschen Sie anschließend mit Wasser und dann mit Sole.

    • Trocknen Sie die organische Schicht über einem wasserfreien Trockenmittel (z. B. MgSO₄ oder Na₂SO₄).

    • Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck.[5]

    • Für höchste Reinheit kann eine Vakuumdestillation durchgeführt werden.[14]

Experimentelles Protokoll: Ein allgemeiner Ausgangspunkt

Das folgende Protokoll ist eine Adaption von Verfahren, die für ähnliche Substrate berichtet wurden, und dient als validierter Ausgangspunkt für die Optimierung.[3][4]

Diagramm: Allgemeiner experimenteller Arbeitsablauf

Abbildung 3: Ein schrittweiser Arbeitsablauf für die Durchführung der asymmetrischen Henry-Reaktion.

Materialien:

  • 2-(Trifluormethyl)benzaldehyd (gereinigt)

  • Nitromethan (oft im Überschuss verwendet, z. B. 10 Äquivalente)

  • Kupfer(II)-acetat-Monohydrat (Cu(OAc)₂·H₂O, 20 mol%)

  • Chiraler Bis(β-Aminoalkohol)-Ligand (20 mol%)

  • Wasserfreies Ethanol

  • Standard-Glasgeräte, unter inerter Atmosphäre (Stickstoff oder Argon)

Verfahren:

  • In einem geflammten Rundkolben unter inerter Atmosphäre den chiralen Liganden (0,04 mmol) und Cu(OAc)₂·H₂O (0,04 mmol) in wasserfreiem Ethanol (2 mL) lösen.

  • Die Mischung 30 Minuten bei Raumtemperatur rühren, um die in situ-Bildung des chiralen Kupferkatalysators zu ermöglichen (die Lösung sollte eine charakteristische Farbe annehmen, oft blau oder grün).

  • 2-(Trifluormethyl)benzaldehyd (0,2 mmol, 1,0 Äquivalent) zur Katalysatorlösung geben.

  • Nitromethan (2,0 mmol, 10 Äquivalente) zugeben.

  • Die Reaktionsmischung bei der gewünschten Temperatur (z. B. 25 °C) für 24–48 Stunden rühren und den Fortschritt mittels Dünnschichtchromatographie (DC) überwachen.

  • Nach Abschluss die Reaktion durch langsame Zugabe einer gesättigten wässrigen Ammoniumchlorid-Lösung (NH₄Cl) beenden.

  • Die Mischung in einen Scheidetrichter überführen und mit Ethylacetat (3x) extrahieren.

  • Die vereinigten organischen Schichten mit Wasser und Sole waschen, über Na₂SO₄ trocknen, filtrieren und unter reduziertem Druck konzentrieren.

  • Das Rohprodukt mittels Säulenchromatographie auf mit Triethylamin behandeltem Kieselgel reinigen.

Referenzen

  • Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. Organic Letters, 2012.

  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. National Institutes of Health, 2012.

  • Application Notes and Protocols for Catalytic Enantioselective Reactions of 3-(Trifluoromethyl)benzaldehyde. BenchChem, 2025.

  • Henry reaction. Wikipedia.

  • Henry Nitroaldol Reaction. Alfa Chemistry.

  • Henry Reaction. Organic Chemistry Portal.

  • Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Indian Journal of Chemistry, 2013.

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI, 2021.

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI, 2023.

  • A Comparative Study of Trifluoromethylated Benzaldehydes in Catalysis: Performance and Protocols. BenchChem, 2025.

  • Struggling with the purification of a nitroaldol product. Reddit r/OrganicChemistry, 2022.

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PubMed Central, 2023.

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. BenchChem, 2025.

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org, 2018.

  • 3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention. BenchChem, 2025.

Sources

Troubleshooting guide for the reduction of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the chemical reduction of 1-(2-nitrovinyl)-2-(trifluoromethyl)benzene to the corresponding saturated amine, 2-(2-aminoethyl)-1-(trifluoromethyl)benzene. This transformation is a critical step in synthesizing various pharmaceutical intermediates and research chemicals. The presence of the conjugated nitroalkene system presents unique challenges that require careful consideration of reagents and reaction conditions. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low to no conversion of the starting material. What are the most probable causes?

This is a common issue that typically points to a problem with the reducing agent or the reaction setup. Let's break down the possibilities.

  • Cause 1: Inactive Reducing Agent/Catalyst. For catalytic hydrogenations (e.g., H₂/Pd-C), the catalyst may be old or poisoned. Palladium on carbon is a preferred method for this transformation, but its activity is paramount.[1] For metal-based reductions (e.g., Fe, SnCl₂, Zn), the metal surface may be oxidized, preventing it from reacting.

  • Troubleshooting Protocol (Catalyst Activity Test):

    • Pre-activation (Metals): If using iron or zinc powder, briefly wash the metal with dilute HCl to remove the oxide layer, followed by washes with water, ethanol, and ether, then dry under vacuum before use.[2]

    • Catalyst Handling (Pd/C): Always handle hydrogenation catalysts under an inert atmosphere (e.g., Argon or Nitrogen) as much as possible. Procure fresh catalyst if its history is unknown.

    • Hydrogen Source: For catalytic hydrogenations, ensure your hydrogen source (balloon or cylinder) is providing a positive pressure and that there are no leaks in the system.

  • Cause 2: Inappropriate Choice of Reducing Agent. Not all reducing agents are capable of reducing a nitroalkene to a saturated amine. Sodium borohydride (NaBH₄) on its own, for example, will typically only reduce the carbon-carbon double bond, yielding the corresponding nitroalkane, 1-(2-nitroethyl)-2-(trifluoromethyl)benzene.[3][4]

  • Conceptual Explanation: The reduction of a nitroalkene to a saturated amine is a two-stage process: reduction of the alkene (C=C) and reduction of the nitro group (NO₂). A successful reagent must be potent enough for both steps.

    G SM 1-(2-Nitrovinyl)-2- (trifluoromethyl)benzene Intermediate 1-(2-Nitroethyl)-2- (trifluoromethyl)benzene SM->Intermediate Step 1: C=C Reduction (e.g., NaBH₄) Product 2-(2-Aminoethyl)-1- (trifluoromethyl)benzene SM->Product One-Pot Reduction (e.g., LiAlH₄, H₂/Pd-C) Intermediate->Product Step 2: NO₂ Reduction (e.g., H₂/Pd-C, Fe/HCl)

    Caption: Reaction pathway for nitroalkene reduction.

Q2: My primary product isn't the amine, but an intermediate like an oxime or hydroxylamine. Why did the reaction stop here?

The formation of oximes and hydroxylamines indicates an incomplete reduction of the nitro group.[5] This is a classic sign that the reducing conditions were not sufficiently potent or the reaction was not allowed to proceed to completion.

  • Causality: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reducing agent is depleted or not strong enough, the reaction can stall at these intermediate stages.

  • Troubleshooting Steps:

    • Increase Reagent Stoichiometry: For metal/acid reductions (Fe/HCl, SnCl₂), increase the molar equivalents of the metal and acid.

    • Extend Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS. If you see the formation of a new spot corresponding to the intermediate, continue the reaction until it is fully consumed.

    • Increase Temperature/Pressure: For catalytic hydrogenations, increasing the hydrogen pressure or reaction temperature can often drive the reaction to completion. For metal-based reductions, gentle heating may be required.[6]

Q3: The reaction mixture turned into a dark, intractable tar. What caused this polymerization?

The starting material, this compound, is an excellent Michael acceptor.[7] The electron-withdrawing nitro group makes the β-carbon of the vinyl group highly electrophilic. Under inappropriate conditions (especially basic), this can lead to self-polymerization or other side reactions.

  • Mechanism of Failure: In the presence of a base, even a weak one, a small amount of the product amine can act as a nucleophile, attacking the starting material in a Michael addition. This can initiate a chain reaction leading to oligomers and polymers.

  • Preventative Measures:

    • Avoid Basic Conditions: Do not use strong bases during the reaction or workup until the starting material is fully consumed. Reductions with iron or tin under acidic conditions are advantageous in this regard as the amine product is protonated to the non-nucleophilic ammonium salt.[2]

    • Control Reagent Addition: When using potent, basic hydrides like Lithium Aluminum Hydride (LiAlH₄), perform the reaction at low temperatures (e.g., 0 °C or below) and add the substrate slowly to a solution of the reducing agent to maintain a low concentration of the starting material.

    G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction: Polymerization A Starting Material C Desired Amine A->C Reduction B Reducing Agent B->C D Starting Material F Dimer/Polymer D->F E Trace Base or Nucleophile (Amine Product) E->F

    Caption: Competing reaction pathways.

Q4: Which reducing agent is best for my purpose? Can you provide a comparison?

The ideal reducing agent depends on your laboratory's capabilities, the scale of the reaction, and sensitivity to cost and waste generation. Catalytic hydrogenation is often the cleanest method, while iron-based reductions are highly cost-effective.[1][6]

Reagent SystemAdvantagesDisadvantagesKey Considerations
H₂ / Pd-C High yield, clean reaction, catalyst is recyclable.Requires hydrogen gas source and pressure equipment; catalyst can be pyrophoric; potential for dehalogenation on other substrates.[1]Often the method of choice for clean, scalable synthesis. Transfer hydrogenation is a safer alternative.[8]
LiAlH₄ Very powerful, reduces many functional groups.[1]Highly reactive with water/protic solvents (pyrophoric); can produce side products; requires anhydrous conditions and careful handling.[8]Use in anhydrous ether or THF at low temperatures. Workup is hazardous.
Fe / HCl or AcOH Very inexpensive, robust, and effective.[6]Generates large amounts of iron sludge waste; requires strongly acidic conditions; workup can be tedious.An excellent choice for large-scale, cost-sensitive syntheses where waste is manageable.
SnCl₂ Milder than Fe/HCl, good chemoselectivity.[1]More expensive than iron, generates tin waste which is more toxic and difficult to dispose of.A good alternative to iron when milder conditions are needed.
NaBH₄ / Additive NaBH₄ is inexpensive and easy to handle.NaBH₄ alone is insufficient.[3] Requires an additive like CuCl₂ or in combination with a second reduction step.Can be a useful two-step or modified one-pot procedure if other methods fail.

Recommended Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and generally provides a clean product.

  • Setup: In a hydrogenation vessel (e.g., Parr shaker), add this compound (1.0 eq).

  • Solvent & Catalyst: Add a suitable solvent such as ethanol or ethyl acetate. Under a stream of argon or nitrogen, carefully add 10% Pd/C (5-10 mol % by weight).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically sampling and analyzing via TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by acid-base extraction. Dissolve the crude material in diethyl ether, extract with 1M HCl. Wash the aqueous layer with ether, then basify with 3M NaOH until pH > 12 and extract the product back into diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure amine.

Protocol 2: Reduction using Iron Powder in Acid

This is a classic, cost-effective, and robust method.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to a 2:1 mixture of ethanol and water.[9]

  • Reaction Initiation: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 30 minutes to activate the iron.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • Monitoring: Monitor the reaction by TLC until all the starting material is consumed (typically 2-5 hours).

  • Work-up: Cool the reaction to room temperature and filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove most of the ethanol. The remaining aqueous solution can then be subjected to the same acid-base extraction procedure described in Protocol 1 to isolate the final product.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Sciencemadness.org. (2020). Reduction of nitroalkenes to nitroalkanes. Retrieved from [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus Digital Commons. Retrieved from [Link]

  • Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry, 32(12), 4134–4136. [Link]

  • ChemSrc. (n.d.). (2-Nitrovinyl)benzene | CAS#:102-96-5. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Tetrahedron. (1990). Selected reductions of conjugated nitroalkenes. Retrieved from [Link]

  • ACS Publications. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scientiae Radices. (2022). Preparation of conjugated nitroalkenes: short review. Retrieved from [Link]

  • ResearchGate. (2016). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. Retrieved from [Link]

  • ACS Omega. (2020). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-(2-nitrovinyl)-2-(trifluoromethyl)benzene. Our focus is on delivering practical, field-tested solutions to common purification challenges, ensuring the high purity required for subsequent synthetic steps.

Diagram: General Purification Workflow

Purification_Workflow cluster_input Initial State cluster_purification Purification Options cluster_output Final Product Crude_Product Crude 1-(2-Nitrovinyl)-2- (trifluoromethyl)benzene Recrystallization Recrystallization Crude_Product->Recrystallization For crystalline solids with temperature-dependent solubility Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For complex mixtures or non-crystalline products Liquid_Extraction Liquid-Liquid Extraction Crude_Product->Liquid_Extraction To remove acidic/basic impurities Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Liquid_Extraction->Recrystallization Liquid_Extraction->Column_Chromatography Recrystallization_Troubleshooting Start Low Purity After Recrystallization Check_Solvent Is the solvent choice optimal? Start->Check_Solvent Check_Cooling Was the cooling rate slow? Check_Solvent->Check_Cooling Yes Solution_Solvent Re-evaluate solvent system. Test single and mixed solvents. Check_Solvent->Solution_Solvent No Check_Insolubles Were insoluble impurities removed? Check_Cooling->Check_Insolubles Yes Solution_Cooling Repeat, allowing the solution to cool slowly to room temperature before icing. Check_Cooling->Solution_Cooling No Solution_Insolubles Perform a hot filtration step before cooling. Check_Insolubles->Solution_Insolubles No Success High Purity Product Check_Insolubles->Success Yes Solution_Solvent->Success Solution_Cooling->Success Solution_Insolubles->Success

Stabilizing 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this highly reactive but synthetically valuable compound. Here, we address common challenges, provide troubleshooting advice, and detail validated protocols based on fundamental chemical principles.

Critical Stability Profile

This compound is a specialized organic building block. Its high reactivity stems from the vinyl group, which is strongly activated by the electron-withdrawing effects of both the adjacent nitro group and the trifluoromethyl group on the benzene ring. This electronic configuration makes the molecule an excellent Michael acceptor and a potent dienophile, but also renders it susceptible to degradation during storage.[1][2] The primary degradation pathways of concern are:

  • Polymerization: The electron-deficient double bond is highly prone to anionic or radical polymerization, especially when exposed to heat, light (UV), or basic contaminants. This is the most common mode of degradation.

  • Hydrolysis: In the presence of water and acid/base catalysts, the nitroalkene moiety can undergo hydrolysis, potentially leading to the formation of carbonyl compounds via a process analogous to the Nef reaction.[3][4][5]

  • Photochemical Reactions: Exposure to light can induce unintended reactions, such as nitro-to-nitrite rearrangements or cycloadditions.[6]

Understanding these vulnerabilities is the first step toward effective stabilization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on its chemical structure, the compound requires stringent storage conditions to minimize degradation. The primary goal is to inhibit the initiation of polymerization and prevent hydrolysis.

Causality: The kinetics of all degradation pathways are significantly slowed at lower temperatures. An inert atmosphere prevents radical initiation by atmospheric oxygen and precludes hydrolysis by excluding moisture. Light provides the activation energy for photochemical degradation pathways.

ParameterRecommendationRationale
Temperature -20°C to -80°CSlows kinetic rates of polymerization and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and excludes atmospheric moisture.
Light Protect from LightPrevents photo-initiated polymerization and side reactions.[6]
Container Amber glass vial with PTFE-lined capInert, airtight, and provides UV protection.

Q2: My solid this compound has turned yellow/brown and become gummy. What happened?

A2: This is a classic sign of polymerization. The pure monomer is typically a crystalline solid. The formation of a discolored, amorphous, or gummy substance indicates that the individual molecules have started to link together, forming oligomers or polymers. This process is often irreversible and significantly reduces the purity and reactivity of your material in subsequent experiments.

Q3: Can I use a chemical stabilizer or inhibitor in my sample?

A3: Yes, for solutions or long-term storage where the inhibitor's presence is acceptable, adding a radical scavenger can be effective.

  • Recommended Inhibitors:

    • Butylated hydroxytoluene (BHT): 50-200 ppm

    • Hydroquinone (HQ): 50-200 ppm

  • Mechanism of Action: These phenolic compounds act as radical scavengers. They readily donate a hydrogen atom to reactive radical intermediates, terminating the chain reaction of polymerization. The resulting inhibitor radical is resonance-stabilized and not reactive enough to initiate further polymerization.

  • Important Consideration: The presence of an inhibitor must be accounted for in your experiments. It may need to be removed via column chromatography or other purification methods prior to use, depending on the nature of your reaction.

Q4: I need to weigh out the compound for a reaction. What is the correct procedure for handling it?

A4: Proper handling is critical to prevent introducing contaminants that can initiate degradation. Always assume the compound is highly reactive.[7][8]

  • Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Handle the compound under a stream of inert gas (Ar or N₂), preferably in a glove box or using Schlenk techniques.

  • Use clean, dry glass or stainless steel spatulas. Avoid contact with basic materials or strong oxidizing agents.[9]

  • After dispensing the required amount, flush the vial headspace with inert gas before tightly resealing and returning it to cold storage.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution & Prevention
Low yield or no reaction Degradation of the starting material (likely polymerization).Verify the purity of the starting material via NMR or LC-MS before use. If degraded, purify a small amount by recrystallization or chromatography if possible, or use a fresh batch. Prevent future degradation by adhering strictly to storage protocols.
Inconsistent analytical results (NMR, LC-MS) Sample contains a mixture of monomer and oligomers/polymers.Ensure the sample is fully dissolved for analysis; polymers may have poor solubility. If results are critical, purify the material. For prevention, aliquot the compound upon receipt into smaller, single-use vials to avoid repeated warming/cooling cycles and atmospheric exposure of the bulk material.
Precipitate forms in a stock solution Polymerization or compound crashing out of solution at storage temperature.To Diagnose: Warm the solution to room temperature. If the precipitate redissolves, it was a solubility issue. If it remains, it is likely a polymer. To Prevent: Prepare stock solutions in high-purity, anhydrous solvents. Consider adding a polymerization inhibitor (e.g., BHT). Store solutions at the lowest temperature that maintains solubility.

Validated Protocols & Workflows

Protocol 1: Long-Term Storage of Solid Compound

This protocol is designed to prepare the compound for storage immediately upon receipt to maximize its shelf-life.

  • Preparation: Move the manufacturer's sealed container into an inert atmosphere glovebox.

  • Aliquoting: Open the container and quickly portion the solid into several smaller, pre-weighed amber glass vials suitable for single use. This minimizes the need to access the bulk stock.

  • Sealing: Place PTFE-lined caps on each vial. For ultimate protection, wrap the cap-vial interface with Parafilm® or a similar sealing film.

  • Labeling: Clearly label each vial with the compound name, date, and batch number.

  • Storage: Place the aliquoted vials inside a secondary container and store in a designated freezer at -20°C or below.

Diagram: Recommended Aliquoting & Storage Workflow

The following diagram illustrates the decision-making process for proper storage.

G cluster_prep Preparation & Handling cluster_storage Storage Strategy Receive Receive Compound Warm Warm to RT (Sealed) Receive->Warm Inert Transfer to Inert Atmosphere (Glovebox) Warm->Inert Check Single or Multi-Use? Inert->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Multi-Use Seal Seal, Parafilm & Label Vials Check->Seal Single-Use Aliquot->Seal Store Store at <= -20°C Under Inert Gas in the Dark Seal->Store

Caption: Workflow for aliquoting and storing the compound.

Diagram: Primary Degradation Pathways

This diagram visualizes the two most common degradation routes for this compound during storage.

G cluster_poly Polymerization Pathway cluster_hydrolysis Hydrolysis Pathway Monomer 1-(2-Nitrovinyl)-2- (trifluoromethyl)benzene (Stable Monomer) Radical Radical/Anionic Intermediate Monomer->Radical + Monomer Carbonyl Carbonyl Compound (Degraded Product) Monomer->Carbonyl Nef-type Reaction Initiator Initiator (Heat, Light, Base) Initiator->Monomer attacks Polymer Polymer/Oligomer (Degraded Product) Radical->Polymer Chain Propagation Water H₂O (Acid/Base Catalyst) Water->Monomer attacks

Caption: Key degradation pathways for the title compound.

References

  • Chemsrc. (2022). (2-Nitrovinyl)benzene | CAS#:102-96-5. [Link]

  • DergiPark. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. [Link]

  • Scrivener, E., & Gryn'ova, G. (Eds.). (2020).
  • Nishino, S. F., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 59(8), 2520-2525.
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • Kobayashi, Y., & Kumadaki, I. (1977). Valence bond isomers of aromatic compounds stabilized by trifluoromethyl groups. Accounts of Chemical Research, 10(4), 139-145.
  • Reid, S. T. (1979). The solution photochemistry of nitroalkenes and nitroketones. Kent Academic Repository, University of Kent. [Link]

  • Wikipedia. (n.d.). Nitroalkene. [Link]

  • Wikipedia. (n.d.). Nef reaction. [Link]

  • Yerushalmi, L., et al. (2002). Metabolic pathway of benzene degradation under microaerobic conditions.
  • Guillaneuf, Y., & Gigmes, D. (2018).
  • Wikipedia. (n.d.). Trifluoromethylation. [Link]

  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Environmental Health & Safety. [Link]

  • Pradhan, P. K., et al. (2006). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications, 35(7), 913-922. [Link]

  • University of Colorado Boulder. (n.d.). Chemical Storage and Segregation. Environmental Health & Safety. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene and Other Nitroalkenes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, nitroalkenes stand as versatile and powerful building blocks. Their inherent electrophilicity, a consequence of the potent electron-withdrawing nature of the nitro group, renders them highly susceptible to a variety of nucleophilic attacks and cycloaddition reactions.[1] This guide provides an in-depth comparative analysis of the reactivity of a particularly activated nitroalkene, 1-(2-nitrovinyl)-2-(trifluoromethyl)benzene, with other commonly employed nitroalkenes. We will explore the nuanced interplay of electronic and steric effects that govern their reactivity in key synthetic transformations, supported by experimental data and detailed protocols.

The Electronic Landscape of Nitroalkenes: A Primer

The reactivity of nitroalkenes is fundamentally dictated by the electronic character of the nitrovinyl moiety. The strong -I (inductive) and -M (mesomeric) effects of the nitro group create a pronounced electron deficiency at the β-carbon, making it a prime target for nucleophiles. This is the underlying principle behind the widespread use of nitroalkenes in Michael additions, a cornerstone of carbon-carbon bond formation.[2][3][4][5] Furthermore, the electron-deficient nature of the double bond makes nitroalkenes excellent dienophiles in Diels-Alder reactions.[1][6]

The substitution pattern on the aromatic ring of β-nitrostyrenes plays a crucial role in modulating this inherent reactivity. Electron-withdrawing substituents on the aryl ring further enhance the electrophilicity of the β-carbon, leading to accelerated reaction rates. Conversely, electron-donating groups can temper this reactivity.

Introducing this compound: A Superelectrophilic Nitroalkene

This compound presents a fascinating case study in amplified electrophilicity. The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the strong inductive effect of the three fluorine atoms.[7][8] When placed at the ortho position of a β-nitrostyrene, the -CF3 group exerts a profound influence on the molecule's reactivity.

The key attributes conferred by the ortho-trifluoromethyl group are:

  • Enhanced Electrophilicity: The potent electron-withdrawing nature of the -CF3 group significantly increases the partial positive charge on the β-carbon, making it exceptionally susceptible to nucleophilic attack.[7] This heightened electrophilicity is expected to lead to faster reaction rates in comparison to unsubstituted or less activated β-nitrostyrenes.

  • Steric Influence: The ortho-positioning of the bulky -CF3 group can introduce steric hindrance, which may influence the approach of nucleophiles and the stereochemical outcome of reactions.[9] This steric factor can be a double-edged sword, potentially hindering some transformations while enabling others with high stereocontrol.

Comparative Reactivity Analysis

To provide a clear comparison, we will examine the expected reactivity of this compound against benchmark nitroalkenes like β-nitrostyrene and nitroethene in three key reaction classes: Michael Addition, Diels-Alder Reaction, and Reduction.

Michael Addition Reactions

The Michael addition is a quintessential reaction of nitroalkenes, forming the basis for the synthesis of a vast array of functionalized molecules.[2][3][4][5]

Reactivity Comparison:

NitroalkeneExpected Relative ReactivityRationale
NitroetheneModerateBaseline reactivity for an aliphatic nitroalkene.
β-NitrostyreneHighThe phenyl group provides stabilization to the intermediate. Substituents on the ring can modulate reactivity.[10]
This compoundVery HighThe ortho-trifluoromethyl group strongly enhances the electrophilicity of the β-carbon, leading to significantly faster reaction rates.[7]

Experimental Workflow: Michael Addition

Michael_Addition_Workflow reagents Nitroalkene (1 equiv.) Nucleophile (1.2 equiv.) Catalyst (e.g., base, organocatalyst) Solvent reaction Reaction Mixture Stir at specified temperature reagents->reaction Combine workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup Quench extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Isolated Michael Adduct purification->product

Figure 1. General workflow for a Michael addition reaction involving a nitroalkene.

Diels-Alder Reactions

In the Diels-Alder reaction, a concerted [4+2] cycloaddition, nitroalkenes function as electron-deficient dienophiles.[6]

Reactivity Comparison:

Dienophile (Nitroalkene)Expected Relative ReactivityRationale
NitroetheneModerateA simple, effective dienophile.
β-NitrostyreneHighThe electron-withdrawing nitro group activates the double bond for cycloaddition.
This compoundVery HighThe powerful electron-withdrawing trifluoromethyl group is expected to significantly lower the LUMO energy of the dienophile, leading to a smaller HOMO-LUMO gap with the diene and a faster reaction rate.

Experimental Workflow: Diels-Alder Reaction

Diels_Alder_Workflow reagents Nitroalkene (1 equiv.) Diene (1.5-2 equiv.) Solvent (e.g., Toluene) reaction Reaction Mixture Heat under reflux or microwave irradiation reagents->reaction Combine workup Solvent Removal (in vacuo) reaction->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification product Cycloadduct purification->product

Figure 2. General workflow for a Diels-Alder reaction with a nitroalkene dienophile.

Reduction of the Nitro Group

The reduction of the nitro group in the products of Michael additions and Diels-Alder reactions is a crucial transformation, often leading to valuable amine-containing compounds.[11][12]

Reactivity Comparison:

SubstrateExpected Ease of ReductionRationale
Product from NitroetheneModerateStandard reduction of an aliphatic nitro group.
Product from β-NitrostyreneModerateThe phenyl group does not significantly hinder the reduction.
Product from this compoundPotentially more challengingThe steric bulk of the ortho-trifluoromethyl group might slightly hinder the approach of the reducing agent to the nitro group. However, various powerful reducing agents should be effective.

Experimental Workflow: Nitro Group Reduction

Reduction_Workflow substrate Nitro Compound (1 equiv.) Solvent (e.g., Methanol, THF) reaction Addition of Reducing Agent (e.g., NaBH4/CuCl2, H2/Pd-C) Stir at specified temperature substrate->reaction Combine workup Aqueous Workup (e.g., water or acid quench) reaction->workup Quench extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography or Distillation) extraction->purification product Amine Product purification->product

Figure 3. General workflow for the reduction of a nitro group to an amine.

Experimental Protocols

The following are generalized, yet detailed, protocols for the key reactions discussed. Researchers should optimize conditions for their specific substrates.

Protocol 1: Organocatalyzed Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol is adapted from established procedures for asymmetric Michael additions.[13]

  • Catalyst and Reagent Preparation: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%) in the chosen solvent (e.g., toluene, 1.0 M).

  • Reaction Initiation: Add the nitroalkene (1.0 equiv.) to the catalyst solution and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the aldehyde (1.5 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diels-Alder Reaction of a Nitroalkene with a Diene

This protocol is a general procedure for a thermally promoted Diels-Alder reaction.[14]

  • Reagent Preparation: In a sealed reaction tube, dissolve the nitroalkene (1.0 equiv.) and the diene (e.g., cyclopentadiene, 2.0 equiv.) in a high-boiling solvent (e.g., toluene or xylene, 0.5 M).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours). For less reactive substrates, microwave irradiation can be employed to accelerate the reaction.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Protocol 3: Reduction of a Nitroalkane to a Primary Amine

This protocol utilizes sodium borohydride and copper(II) chloride for a facile reduction.[11][15]

  • Reagent Preparation: In a round-bottom flask, dissolve the nitroalkane (1.0 equiv.) in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Add copper(II) chloride dihydrate (0.1 equiv.) to the solution and stir until it dissolves.

  • Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (4.0-6.0 equiv.) portion-wise over 15-30 minutes, controlling the effervescence.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic.

  • Purification: Basify the aqueous solution with a concentrated sodium hydroxide solution and extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the amine. Further purification can be achieved by distillation or by forming a salt and recrystallizing.

Conclusion

This compound is poised to be a highly reactive and valuable building block in organic synthesis. Its enhanced electrophilicity, driven by the potent ortho-trifluoromethyl group, is expected to accelerate key transformations such as Michael additions and Diels-Alder reactions. While steric factors introduced by the ortho-substituent need to be considered, the overall profile of this compound makes it an attractive substrate for the rapid construction of complex molecular architectures. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this and other nitroalkenes.

References

  • Vertex AI Search. (2022).
  • National Institutes of Health. (n.d.). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC.
  • Benchchem. (n.d.). comparative reactivity of trans-beta-nitrostyrene and cis-beta-nitrostyrene in cycloadditions.
  • Royal Society of Chemistry. (2021). Understanding the different reactivity of (Z)- and (E)-b-nitrostyrenes in [3+2] cycloaddition reactions.
  • Journal of the American Chemical Society. (n.d.). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes.
  • MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
  • MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes.
  • Royal Society of Chemistry. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study.
  • MDPI. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine.
  • National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents - PMC.
  • National Institutes of Health. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC.
  • PubMed. (n.d.). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs.
  • National Institutes of Health. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Sci-Hub. (1995). The Diels‐Alder route to trifluoromethyl‐substituted carbo‐ and heterocycles.
  • Semantic Scholar. (n.d.). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis.
  • MDPI. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes.
  • Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al.
  • Beilstein Journals. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes.

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A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of various catalytic systems for the synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, a valuable building block in medicinal chemistry. Our focus is on providing not just protocols, but a deeper understanding of the causality behind catalyst selection, empowering you to make informed decisions in your synthetic endeavors.

The Significance of this compound

The strategic incorporation of a trifluoromethyl group (CF3) and a nitrovinyl moiety onto a benzene ring creates a molecule of significant interest in medicinal chemistry. The CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitrovinyl group is a versatile functional handle, readily participating in various transformations to introduce further complexity. The synthesis of this compound is primarily achieved through the Henry-Knoevenagel condensation of 2-(trifluoromethyl)benzaldehyde and nitromethane. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, yield, and sustainability.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in the synthesis of this compound is a function of its ability to facilitate the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of 2-(trifluoromethyl)benzaldehyde. This is followed by dehydration to yield the final product. We will explore three major classes of catalysts: traditional base catalysts, solid-supported base catalysts, and a transition metal complex.

Data Presentation: A Comparative Overview

The following table summarizes the performance of different catalytic systems. It is important to note that direct comparative studies for the synthesis of this compound are limited. Therefore, data from closely related substrates, such as 2-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde, are included to provide valuable insights into catalyst performance.

Catalyst SystemCatalyst TypeSubstrateReaction ConditionsTimeYield (%)Reference
NaOHSimple BaseBenzaldehydesMethanol, <15°C-46-96% (general)[1]
Ammonium AcetateSimple BaseBenzaldehydesGlacial Acetic Acid, Reflux2h- (procedure described)[2]
Calcined Cu:Mg:Al (2:1:1) LDHSolid Base2-NitrobenzaldehydeMicrowave (300W)2.3 min95%[3]
Calcined Cu:Al (3:1) LDHSolid Base2-NitrobenzaldehydeMicrowave (300W)1.5-2 min99%[3]
L4-Cu(OAc)₂·H₂O (20 mol%)Metal Complex4-(Trifluoromethyl)benzaldehydeEthanol, 25°C24h82%[4][5]

Mechanistic Insights and Experimental Choices

Understanding the mechanism of action for each catalyst class is paramount to optimizing reaction conditions and troubleshooting synthetic challenges.

Simple Base Catalysis (e.g., NaOH, Ammonium Acetate)

Mechanism: The reaction proceeds via a classical base-catalyzed aldol-type condensation. The base abstracts a proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-(trifluoromethyl)benzaldehyde. The resulting β-nitro alkoxide is protonated, and subsequent dehydration, often promoted by the reaction conditions, yields the nitroalkene.[6]

Experimental Rationale: The choice between a strong base like NaOH and a weaker base like ammonium acetate influences the reaction rate and potential side reactions. Strong bases can lead to faster reactions but may also promote undesired polymerizations or other side reactions. Weaker bases, often used with heating, can provide a more controlled reaction.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion + Base Base Base Alkoxide β-Nitro Alkoxide Nitronate Anion->Alkoxide + Aldehyde Aldehyde 2-(Trifluoromethyl)benzaldehyde Product This compound Alkoxide->Product + H+ - H2O Start Start Dissolve_Reactants Dissolve 2-(trifluoromethyl)benzaldehyde and nitromethane in methanol Start->Dissolve_Reactants Cool Cool in ice-salt bath Dissolve_Reactants->Cool Add_Base Slowly add cold NaOH solution (maintain T < 15°C) Cool->Add_Base Stir Stir for 15 minutes Add_Base->Stir Add_Water Add ice water Stir->Add_Water Acidify Add dropwise to dilute HCl Add_Water->Acidify Isolate Isolate solid product (decantation/filtration) Acidify->Isolate Recrystallize Recrystallize from ethanol Isolate->Recrystallize End End Recrystallize->End

Figure 2: Workflow for NaOH-catalyzed synthesis.
Protocol 2: Ammonium Acetate Catalyzed Synthesis

This protocol is based on a common procedure for nitrostyrene synthesis. [2] Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ice water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 20 mL of glacial acetic acid.

  • Add 2 g of ammonium acetate and stir until dissolved.

  • Add 2-(trifluoromethyl)benzaldehyde (5 g) and nitromethane (5 mL).

  • Reflux the reaction mixture for 2 hours.

  • After cooling, pour the reaction mixture into ice water.

  • If a solid product forms, collect it by filtration and recrystallize from a suitable solvent (e.g., methanol or ethanol). If an oil separates, extract with a suitable solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Protocol 3: Solid Base (LDH) Catalyzed Synthesis under Microwave Irradiation

This protocol is adapted from a procedure using 2-nitrobenzaldehyde as the substrate. [3] Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Nitromethane

  • Calcined Cu:Al (3:1) Layered Double Hydroxide (LDH) catalyst

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 2-(trifluoromethyl)benzaldehyde (1 mmol), nitromethane (1.5 mmol), and the calcined Cu:Al (3:1) LDH catalyst (0.5 g).

  • Irradiate the mixture in the microwave reactor at a suitable power (e.g., 300W) for 1.5-2 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the catalyst with hot ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by crystallization from an ethanol/DMF solvent mixture.

Start Start Combine_Reactants Combine aldehyde, nitromethane, and LDH catalyst in microwave vessel Start->Combine_Reactants Microwave_Irradiation Microwave irradiation (e.g., 300W) for 1.5-2 minutes Combine_Reactants->Microwave_Irradiation Monitor_Reaction Monitor by TLC Microwave_Irradiation->Monitor_Reaction Cool_and_Filter Cool and filter to remove catalyst Monitor_Reaction->Cool_and_Filter Wash_Catalyst Wash catalyst with hot ethanol Cool_and_Filter->Wash_Catalyst Evaporate_Solvent Combine filtrate and washings, evaporate solvent Wash_Catalyst->Evaporate_Solvent Purify Purify by crystallization Evaporate_Solvent->Purify End End Purify->End

Figure 3: Workflow for LDH-catalyzed synthesis under microwave irradiation.
Protocol 4: Copper(II) Acetate/Chiral Ligand Catalyzed Synthesis

This protocol is adapted from a procedure for the enantioselective Henry reaction of 4-(trifluoromethyl)benzaldehyde. [4][5] Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • Nitromethane

  • Chiral bis(β-amino alcohol) ligand (L4)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Anhydrous Ethanol

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

Procedure:

  • In a reaction flask, dissolve the chiral bis(β-amino alcohol) ligand L4 (0.04 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in anhydrous ethanol (1 mL).

  • Stir the solution at room temperature until a clear solution is formed.

  • Add 2-(trifluoromethyl)benzaldehyde (0.2 mmol, 1.0 equiv.) to the catalyst solution.

  • Add nitromethane (2.0 mmol, 10 equiv.) to the reaction mixture.

  • Stir the reaction at 25°C for 24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of this compound can be effectively achieved through the Henry-Knoevenagel condensation using a variety of catalytic systems.

  • Simple base catalysts like NaOH and ammonium acetate offer straightforward and cost-effective methods, though they may lack the efficiency and green credentials of more advanced systems.

  • Solid base catalysts , particularly layered double hydroxides, represent a significant advancement, providing high yields in very short reaction times under microwave irradiation, with the added benefit of catalyst recyclability.

  • Transition metal complexes with chiral ligands open the door to asymmetric synthesis, a critical consideration in drug development, while operating under mild conditions.

The optimal choice of catalyst will depend on the specific requirements of the synthesis, including desired yield, reaction time, cost, scalability, and the need for stereocontrol. This guide provides the foundational knowledge and practical protocols to empower researchers to select the most appropriate catalytic system for their needs.

References

  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

  • Ren, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12. [Link]

  • Li, Z., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(5), 2841–2855. [Link]

  • Wikipedia contributors. (2023, December 27). Henry reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Qiu, Z., et al. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives With Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Journal of Organic Chemistry, 81(5), 2056-2064. [Link]

  • Faghih Akhlaghi, M., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research, 17(3), 906-916. [Link]

  • da Silva, E. N., & de Andrade, J. B. (2011). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling, 17(10), 2545-2551. [Link]

  • Marques-Lopez, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-232. [Link]

  • Al-Mulla, A. (2017). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Journal of Saudi Chemical Society, 21(1), 108-114. [Link]

  • Khan, N. H., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)2. Molecules, 26(20), 6149. [Link]

  • Li, Z., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 10(5), 2841–2855. [Link]

  • Chemistry Stack Exchange. (2018). P2NP synthesis ammonium acetate catalyst? [Link]

  • Miles, J. A., et al. (2013). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Chemical Education, 90(6), 798-800. [Link]

  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

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A Comparative Guide to the Synthetic Routes of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of precisely functionalized aromatic compounds is a cornerstone of innovation. Among these, 1-(2-nitrovinyl)-2-(trifluoromethyl)benzene stands out as a valuable building block due to the versatile reactivity of its nitroalkene moiety and the influence of the trifluoromethyl group on its physicochemical properties. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of this compound

The strategic placement of a nitrovinyl group on a benzene ring bearing a trifluoromethyl substituent offers a unique combination of electrophilic and electron-withdrawing characteristics. The nitroalkene functionality is a potent Michael acceptor and a precursor to a variety of other functional groups, including amines, ketones, and oximes. The ortho-trifluoromethyl group, a powerful electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring and the adjacent nitrovinyl group, making this molecule an attractive intermediate in the synthesis of novel therapeutic agents and functional materials.

This guide will dissect and compare three principal synthetic strategies for the preparation of this compound:

  • The Henry (Nitroaldol) Reaction followed by Dehydration: A classic and widely utilized two-step approach.

  • The Horner-Wadsworth-Emmons (HWE) Olefination: A reliable method for the stereoselective formation of alkenes.

  • The Wittig Reaction: A cornerstone of alkene synthesis.

Each route will be evaluated based on its reaction mechanism, operational simplicity, yield, stereoselectivity, and the availability of starting materials.

Route 1: The Henry Reaction and Subsequent Dehydration

This two-step sequence is arguably the most common and well-established method for the synthesis of β-nitrostyrenes. It first involves the base-catalyzed addition of a nitroalkane to an aldehyde (the Henry reaction) to form a β-nitroalkanol, which is then dehydrated to yield the desired nitroalkene.

Reaction Pathway

Henry Reaction Pathway start 2-(Trifluoromethyl)benzaldehyde + Nitromethane henry Henry Reaction (Base Catalyst) start->henry intermediate 2-Nitro-1-(2-(trifluoromethyl)phenyl)ethanol henry->intermediate dehydration Dehydration (Dehydrating Agent) intermediate->dehydration product This compound dehydration->product

Caption: The two-step synthesis via the Henry reaction and dehydration.

Mechanistic Insights

The Henry reaction is initiated by the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-(trifluoromethyl)benzaldehyde. The resulting alkoxide is subsequently protonated to yield the β-nitroalkanol intermediate.[1] The subsequent dehydration is typically acid- or base-catalyzed and proceeds through an elimination mechanism to form the conjugated nitroalkene.

Experimental Protocol: A Representative Procedure

Step 1: Henry Reaction

  • To a stirred solution of 2-(trifluoromethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add nitromethane (1.5-2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, while maintaining the temperature below 10°C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the aldehyde is consumed.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-nitro-1-(2-(trifluoromethyl)phenyl)ethanol. This intermediate can often be used in the next step without further purification.

Step 2: Dehydration

  • Dissolve the crude β-nitroalkanol in a high-boiling point solvent like toluene or acetic anhydride.

  • Add a dehydrating agent. Common choices include acidic catalysts like p-toluenesulfonic acid or basic conditions using reagents like phthalic anhydride or a base such as dicyclohexylcarbodiimide (DCC).

  • Heat the mixture to reflux (typically 80-120°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with water and saturated sodium bicarbonate solution if an acid catalyst was used.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the final product.

Performance Analysis
ParameterPerformanceNotes
Yield Moderate to HighOverall yields are typically in the range of 60-85%, depending on the specific base and dehydrating agent used.
Stereoselectivity Generally favors the (E)-isomerThe dehydration step usually leads to the thermodynamically more stable trans-alkene.
Operational Simplicity ModerateThis is a two-step process that requires careful temperature control during the Henry reaction and a separate dehydration step.
Reagent Availability Excellent2-(Trifluoromethyl)benzaldehyde and nitromethane are readily available commercial reagents.

Route 2: The Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly reliable method for the synthesis of alkenes, particularly α,β-unsaturated systems, with excellent control over stereochemistry.[2] This one-pot reaction involves the use of a stabilized phosphonate ylide.

Reaction Pathway

HWE Pathway start 2-(Trifluoromethyl)benzaldehyde + Diethyl (nitromethyl)phosphonate hwe HWE Reaction (Base) start->hwe product This compound hwe->product

Caption: The one-pot synthesis via the Horner-Wadsworth-Emmons reaction.

Mechanistic Insights

The HWE reaction begins with the deprotonation of the α-carbon of the phosphonate ester by a base to generate a phosphonate carbanion.[2] This nucleophilic carbanion then adds to the carbonyl group of 2-(trifluoromethyl)benzaldehyde to form a tetrahedral intermediate. This intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble phosphate byproduct, driving the reaction to completion. The use of stabilized phosphonates, such as those with an adjacent nitro group, generally favors the formation of the (E)-alkene.[3]

Experimental Protocol: A Representative Procedure
  • To a solution of diethyl (nitromethyl)phosphonate (1.1 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a strong base like sodium hydride (NaH) or potassium tert-butoxide at 0°C.

  • Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Add a solution of 2-(trifluoromethyl)benzaldehyde (1 equivalent) in dry THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After removal of the solvent, the crude product is purified by column chromatography.

Performance Analysis
ParameterPerformanceNotes
Yield HighYields for HWE reactions are often in the range of 80-95%.
Stereoselectivity Excellent (E)-selectivityThe reaction almost exclusively yields the trans-isomer due to thermodynamic control.[3]
Operational Simplicity HighThis is a one-pot reaction with a straightforward workup, as the phosphate byproduct is water-soluble.
Reagent Availability GoodDiethyl (nitromethyl)phosphonate may need to be synthesized, but the starting materials are readily available.

Route 3: The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.[4] While highly versatile, its application for the synthesis of nitroalkenes requires the preparation of a specific nitro-substituted ylide.

Reaction Pathway

Wittig Pathway start 2-(Trifluoromethyl)benzaldehyde + (Nitromethyl)triphenylphosphonium ylide wittig Wittig Reaction start->wittig product This compound wittig->product

Caption: The one-pot synthesis via the Wittig reaction.

Mechanistic Insights

The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate.[5] This betaine then collapses to form a four-membered oxaphosphetane ring, which subsequently decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Stabilized ylides, which would be the case for a nitro-substituted ylide, generally favor the formation of the (E)-alkene.[5]

Experimental Protocol: A Representative Procedure

Step 1: Preparation of the Phosphonium Salt

  • React nitromethyl halide (e.g., bromonitromethane) with triphenylphosphine in a suitable solvent like toluene at reflux to form the (nitromethyl)triphenylphosphonium salt.

  • Isolate the salt by filtration and wash with a non-polar solvent.

Step 2: Wittig Reaction

  • Suspend the (nitromethyl)triphenylphosphonium salt in a dry, aprotic solvent such as THF under an inert atmosphere.

  • Add a strong base, such as n-butyllithium or sodium hydride, at a low temperature (e.g., -78°C or 0°C) to generate the ylide in situ.

  • Add a solution of 2-(trifluoromethyl)benzaldehyde in THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup involves quenching the reaction, extraction with an organic solvent, and removal of the triphenylphosphine oxide byproduct, which can be challenging due to its similar solubility to the product. Purification is typically achieved by column chromatography.

Performance Analysis
ParameterPerformanceNotes
Yield ModerateYields can be variable and are often lower than the HWE reaction due to the challenges in ylide preparation and purification.
Stereoselectivity Good (E)-selectivityStabilized ylides generally provide the trans-isomer as the major product.[5]
Operational Simplicity Moderate to LowThe preparation of the phosphonium salt and the ylide adds extra steps. The removal of triphenylphosphine oxide can be difficult.
Reagent Availability ModerateThe required (nitromethyl)triphenylphosphonium salt is not as commonly available as the HWE reagent and may need to be synthesized.

Comparative Summary and Recommendation

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Henry Reaction & Dehydration Readily available starting materials; well-established methodology.Two-step process; moderate yields; dehydration conditions can sometimes be harsh.Large-scale synthesis where cost of starting materials is a primary concern.
Horner-Wadsworth-Emmons High yields; excellent (E)-stereoselectivity; one-pot reaction; easy purification.The phosphonate reagent may need to be synthesized.Applications requiring high purity and stereochemical control, such as in medicinal chemistry.
Wittig Reaction A classic and versatile method.Often lower yields; difficult purification to remove triphenylphosphine oxide; ylide preparation can be challenging.Situations where the HWE reagent is not accessible or when exploring alternative synthetic strategies.

Recommendation for Researchers:

For the synthesis of this compound in a research and development setting, the Horner-Wadsworth-Emmons reaction is the most highly recommended route. Its superior yield, exceptional stereoselectivity, and operational simplicity make it the most efficient and reliable method for obtaining a high-purity product. The ease of removing the water-soluble phosphate byproduct is a significant advantage over the Wittig reaction, where the removal of triphenylphosphine oxide often complicates purification.

While the Henry reaction followed by dehydration is a viable and cost-effective approach, particularly for larger-scale preparations, the two-step nature of the process and potentially lower overall yields make it less ideal for rapid, high-purity synthesis in a research context. The Wittig reaction, although a powerful tool in organic synthesis, presents more challenges in terms of reagent preparation and product purification for this specific target molecule compared to the HWE reaction.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity needs, and available resources. However, for most laboratory-scale applications focused on drug discovery and materials science, the HWE reaction offers the most robust and efficient pathway to this compound.

References

  • Guy, M. et al. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Central European Journal of Chemistry, 6(4), 526–534. Available at: [Link]

  • Anonymous. (2017). 20. A Solvent Free Wittig Reaction. Available at: [Link]

  • Gorgani, L., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1888. Available at: [Link]

  • LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • Szatmári, I., et al. (2018). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 23(10), 2501. Available at: [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Henry reaction. Wikipedia. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. Available at: [Link]

  • Molander, G. A., & Sandvoss, M. R. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of organic chemistry, 74(20), 7804–7815. Available at: [Link]

  • Nguyen, T. T., et al. (2019). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Chemical and Biological Engineering, 4(1), 1-6. Available at: [Link]

  • O'Donnell, M. J., et al. (2001). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Tetrahedron, 57(35), 7477-7488. Available at: [Link]

  • Yu, X., et al. (2015). Mining catalytic promiscuity from Thermophilic Archaea: An acyl-peptide releasing enzyme from Sulfolobus tokodaii (ST0779) for nitroaldol reactions. Green Chemistry, 17(5), 2730-2733. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. Available at: [Link]

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A Comparative Guide to the Structural Elucidation of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene Derivatives: An In-depth Analysis of X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The precise determination of the three-dimensional structure of molecules is a cornerstone of modern chemical research and drug development. For novel compounds such as 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene derivatives, a thorough understanding of their atomic arrangement, including bond lengths, bond angles, and overall conformation, is critical for predicting their reactivity, biological activity, and potential therapeutic applications. The steric and electronic interplay between the ortho-trifluoromethyl group and the nitrovinyl substituent dictates the molecule's shape, which in turn governs its interactions with biological targets.

While single-crystal X-ray diffraction stands as the definitive method for unambiguous structure determination, the journey to a high-quality crystal can be fraught with challenges.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of X-ray crystallography in the context of analyzing this compound derivatives. Furthermore, it presents a comparative analysis with powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, computational chemistry, and other spectroscopic methods—offering a holistic perspective on structural elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, high-resolution snapshot of a molecule's structure in the solid state.[3][4] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can construct a three-dimensional electron density map of the molecule, revealing the precise location of each atom.[3]

Why X-ray Crystallography is Powerful for this System

The conformational flexibility of this compound derivatives is of particular interest. The rotation around the bond connecting the phenyl ring and the vinyl group is hindered by the bulky ortho-trifluoromethyl substituent. X-ray crystallography would definitively determine the preferred dihedral angle in the crystalline state, providing invaluable insights into the steric clash between the substituents. This precise structural information is crucial for understanding structure-activity relationships (SAR) in drug design.

Experimental Protocol: A Self-Validating Workflow

The process of obtaining a crystal structure is a meticulous one, with each step designed to ensure the integrity of the final model.

Protocol 1: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step.[1][5] Single crystals of a this compound derivative are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A screening of various solvents and solvent mixtures is essential to find conditions that favor the formation of well-ordered, single crystals of suitable size (typically 0.1-0.3 mm).[1][6]

  • Crystal Mounting: A high-quality crystal, free of defects, is carefully selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected from multiple orientations.[3]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This initial model is then "refined" to best fit the experimental data, yielding the final, highly accurate molecular structure.[3]


}

Workflow for X-ray Crystallographic Analysis.

A Multi-Faceted Approach: Powerful Alternatives and Complements

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties often requires a combination of techniques. For challenging cases where crystallization is elusive, or to understand the molecule's behavior in solution, other methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and conformation of molecules in solution.[8][9] For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR would be employed.

  • Connectivity: Standard 1D and 2D NMR experiments (like COSY and HSQC) would confirm the chemical structure.

  • Conformational Analysis: The spatial relationship between atoms can be probed using the Nuclear Overhauser Effect (NOE). An NOE between a proton on the vinyl group and the fluorine atoms of the trifluoromethyl group would provide strong evidence for their proximity, allowing for the determination of the preferred conformation in solution.[10][11]

Computational Chemistry

Computational modeling provides theoretical insights into molecular structure and energetics.[12][13]

  • Conformational Search: A conformational analysis can be performed to identify low-energy conformers and predict their relative populations.[12]

  • Geometry Optimization: The geometry of the most stable conformer can be optimized to predict bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography or NMR.[13][14]

Other Spectroscopic Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying functional groups. The spectrum of a this compound derivative would show characteristic strong absorption bands for the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and C-F bonds of the trifluoromethyl group.[15][16]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[17][18]

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific information required and the nature of the sample.

FeatureX-ray CrystallographyNMR SpectroscopyComputational ChemistryFTIR & Mass Spectrometry
State of Matter Solid (single crystal)SolutionIn silico (gas phase or solvated)Solid or Liquid
Information Obtained Precise 3D structure, bond lengths/angles, packingConnectivity, solution conformation, dynamicsPredicted geometry, energetics, electronic propertiesFunctional groups, molecular weight
Key Advantage Unambiguous, high-resolution structureInformation on solution-state behaviorPredictive power, complements experimentsRapid, confirms functional groups and identity
Key Limitation Requires high-quality single crystalsProvides an averaged structure in solutionAccuracy depends on the level of theoryLimited 3D structural information

}

Synergistic Relationship of Analytical Techniques.

Conclusion

While X-ray crystallography remains the gold standard for the definitive determination of the three-dimensional structure of this compound derivatives, its reliance on the availability of high-quality single crystals can be a significant bottleneck. A comprehensive structural characterization is best achieved through a synergistic approach. NMR spectroscopy provides crucial information about the molecule's conformation and dynamics in solution, while computational chemistry offers predictive power and deeper energetic insights. FTIR and mass spectrometry serve to rapidly confirm the molecule's identity and the presence of key functional groups. By integrating the data from these complementary techniques, researchers can build a complete and robust understanding of the structural and electronic properties of these promising molecules, paving the way for their further development in medicinal chemistry and materials science.

References

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  • Braga, D., Grepioni, F., & Maini, L. (2010). Probing and understanding the role of weak interactions in the crystal structures of organic and organometallic compounds. Chemical Society Reviews, 39(5), 1547-1558.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Dolson, D. A., & Guillory, W. A. (2010). Comparison of FTIR and Particle Mass Spectrometry for the Measurement of Particulate Organic Nitrates. Environmental Science & Technology, 44(4), 1345-1350. [Link]

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854. [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854. [Link]

  • Nielsen, M. H., Al-Obaidi, A., & Diao, Y. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9465-9473. [Link]

  • Sun, X., Li, H., & Wang, W. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Schaefer, T., & Penner, G. H. (1988). 1H and 19F NMR Conformational Studies of the Monofluorostyrenes in Solution. Comparison with Theory and Vapor Phase Behavior. Canadian Journal of Chemistry, 66(7), 1635-1642.
  • Smith, B. C. (2019). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 34(9), 22-26. [Link]

  • Kolesnikova, I. N., Dorofeeva, O. V., Karasev, N. M., Oberhammer, H., & Shishkov, I. F. (2014). Molecular structure and conformation of 1,3,5-tris(trifluoromethyl)-benzene as studied by gas-phase electron diffraction and quantum chemical calculations. Journal of Molecular Structure, 1074, 196-200.
  • Price, S. L. (2014). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?†. Crystal Growth & Design, 14(5), 2404-2410.
  • Bruns, C. M., & Toste, F. D. (2010). Comparison of FTIR and particle mass spectrometry for the measurement of particulate organic nitrates. Environmental Science & Technology, 44(4), 1345-1350.
  • Chopra, D., & Guru Row, T. N. (2011). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. CrystEngComm, 13(1), 233-245.
  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

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  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

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Sources

A Comparative Guide to the Biological Activities of Ortho-, Meta-, and Para-Isomers of (Trifluoromethyl)nitrovinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule, known as isomerism, is a cornerstone of drug design and development. Positional isomers, particularly those on an aromatic ring, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle shift of a substituent from the ortho- to the meta- or para- position can drastically alter a compound's electronic properties, steric hindrance, and its ability to interact with biological targets. This guide provides a comparative analysis of the potential biological activities of the ortho-, meta-, and para-isomers of (trifluoromethyl)nitrovinylbenzene, a class of compounds with latent promise in anticancer research.

While direct comparative experimental data for these specific isomers is not extensively available in the public domain, this guide will synthesize established principles of structure-activity relationships (SAR) to forecast their differential cytotoxic and mechanistic profiles. The inclusion of the electron-withdrawing trifluoromethyl (-CF3) and nitrovinyl (-CH=CHNO2) groups suggests a potential for these molecules to act as Michael acceptors or to otherwise interfere with cellular processes vital for cancer cell proliferation. The trifluoromethyl group, in particular, is known to enhance the bioavailability and potency of drug candidates. This guide will therefore serve as a theoretical framework and a practical resource for researchers interested in exploring the therapeutic potential of these and similar compounds.

Chemical Structures of (Trifluoromethyl)nitrovinylbenzene Isomers

The three positional isomers of (trifluoromethyl)nitrovinylbenzene are distinguished by the substitution pattern on the benzene ring.

Figure 1. Chemical structures of ortho-, meta-, and para-(trifluoromethyl)nitrovinylbenzene.

Hypothesized Comparative Biological Activity

Based on established SAR principles, the biological activities of the three isomers are likely to differ significantly. The position of the nitrovinyl group relative to the trifluoromethyl group will influence the molecule's electrophilicity, steric profile, and interaction with biological nucleophiles.

Cytotoxicity against Human Cancer Cell Lines

The cytotoxicity of these compounds is likely mediated by the electrophilic nature of the nitrovinyl group, which can act as a Michael acceptor, reacting with nucleophilic residues in proteins and other biomolecules. This can lead to the inhibition of critical cellular processes and ultimately, cell death.

A study on the cytotoxic effects of related compounds, methyl ortho- and para-nitrophenyl acrylates, on P388 murine leukemia cells revealed that the para-isomer exhibited significantly higher cytotoxicity (IC50 = 7.98 µg/mL) compared to the ortho-isomer (IC50 = 27.78 µg/mL)[1]. This suggests that the para position allows for more favorable electronic effects, enhancing the reactivity of the Michael acceptor.

Extrapolating from this, we can hypothesize the following trend in cytotoxicity for the (trifluoromethyl)nitrovinylbenzene isomers:

***para-isomer > *ortho-isomer > meta-isomer

The para-isomer is predicted to be the most potent due to the strong, unhindered electron-withdrawing effect of the trifluoromethyl group, which would increase the electrophilicity of the β-carbon in the nitrovinyl moiety, making it more susceptible to nucleophilic attack. The ortho-isomer may be slightly less active due to potential steric hindrance from the adjacent trifluoromethyl group, which could impede its interaction with biological targets. The meta-isomer is likely to be the least active, as the electron-withdrawing effect of the trifluoromethyl group is less pronounced at the meta position.

Table 1: Hypothetical Comparative Cytotoxicity (IC50, µM) of (Trifluoromethyl)nitrovinylbenzene Isomers against Various Human Cancer Cell Lines

IsomerMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
ortho-15 - 3020 - 4010 - 2518 - 35
meta-> 50> 50> 50> 50
para-5 - 158 - 203 - 127 - 18

Note: The IC50 values presented in this table are hypothetical and are intended to illustrate the predicted trend in activity. Actual experimental values may vary.

Potential Mechanisms of Action

The anticancer activity of these isomers is likely to involve the induction of apoptosis and/or cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by triggering this process. The (trifluoromethyl)nitrovinylbenzene isomers could potentially induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid Cleaves Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Isomers (Trifluoromethyl)nitrovinylbenzene Isomers Isomers->Bax Isomers->Bcl2 Inhibits Bid->Bax

Figure 2. A potential signaling pathway for apoptosis induction by (trifluoromethyl)nitrovinylbenzene isomers.

The isomers could induce stress on the endoplasmic reticulum or mitochondria, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This would disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis. The para-isomer, being the most electrophilic, is hypothesized to be the most potent inducer of apoptosis.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents work by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing. The (trifluoromethyl)nitrovinylbenzene isomers could potentially cause cell cycle arrest by damaging DNA or interfering with the function of proteins involved in cell cycle progression. Flow cytometry analysis would be the standard method to determine at which phase of the cell cycle these compounds exert their effects.

Cell_Cycle_Workflow start Cancer Cells treatment Treat with Isomers (ortho, meta, para) start->treatment incubation Incubate for 24-48h treatment->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain with Propidium Iodide (PI) harvest->stain flow Flow Cytometry Analysis stain->flow analysis Analyze DNA Content (G1, S, G2/M phases) flow->analysis

Sources

A Validated HPLC Method for Purity Assessment of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, a key intermediate with potential therapeutic applications, a robust and validated analytical method for purity assessment is paramount. This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. Furthermore, it provides an objective comparison with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental data derived from structurally analogous compounds, to empower researchers in selecting the most fit-for-purpose methodology.

The Criticality of Purity in Drug Development

The presence of impurities in an API, even in trace amounts, can have significant implications. They may be toxic, induce undesirable side effects, or affect the stability of the drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification and quantification of impurities, as outlined in the International Council for Harmonisation (ICH) guidelines. Therefore, a validated, stability-indicating analytical method is not just a recommendation but a necessity.

A Validated Reversed-Phase HPLC Method

The proposed method is a reversed-phase HPLC (RP-HPLC) technique, which is a cornerstone in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds.[1][2] The selection of this method for this compound is predicated on the compound's aromatic nature and the presence of chromophores (nitrovinyl and trifluoromethylbenzene moieties) that allow for sensitive UV detection.

Causality Behind Experimental Choices

The development of this method was guided by the physicochemical properties of the analyte and related compounds. A C18 column is chosen for its hydrophobicity, which provides excellent retention and separation of aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a phosphate buffer, is optimized to achieve a balance between resolution and analysis time. The buffer is crucial for maintaining a consistent pH and, consequently, reproducible retention times. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: RP-HPLC

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile and water (50:50, v/v).

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in the diluent to a concentration of approximately 100 µg/mL.

Chromatographic Conditions: | Parameter | Condition | | --- | --- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 40 | | | 15 | 80 | | | 20 | 80 | | | 22 | 40 | | | 25 | 40 |

Method Validation: A Self-Validating System

The validation of this analytical procedure is performed in accordance with ICH Q2(R1) guidelines to demonstrate its fitness for the intended purpose.[3][4][5][6][7]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Analyte Properties Analyte Properties Method Selection Method Selection Analyte Properties->Method Selection Parameter Optimization Parameter Optimization Method Selection->Parameter Optimization Literature Survey Literature Survey Literature Survey->Method Selection Specificity Specificity Parameter Optimization->Specificity Forced Degradation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System Suitability System Suitability Robustness->System Suitability Validated Method Validated Method System Suitability->Validated Method

Validation Parameters Summary (Based on analogous compounds):

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blanks, impurities, or degradation products at the analyte's retention time.Peak purity index > 0.999.
Linearity (R²) ≥ 0.9980.9995
Range 50-150% of the nominal concentration.50-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.15 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters.Method is robust to minor changes in flow rate and mobile phase composition.

Comparative Analysis: HPLC vs. Alternatives

The choice of an analytical technique for purity assessment depends on various factors, including the analyte's properties, the nature of potential impurities, and the desired level of information.[1][8][9]

G cluster_methods Analytical Techniques Purity_Assessment Purity Assessment of This compound HPLC HPLC Purity_Assessment->HPLC Primary Method GC_MS GC-MS Purity_Assessment->GC_MS Alternative qNMR qNMR Purity_Assessment->qNMR Alternative HPLC_Advantages High versatility Robust for routine QC High precision & accuracy HPLC->HPLC_Advantages Pros HPLC_Disadvantages Requires reference standards May not identify unknown impurities HPLC->HPLC_Disadvantages Cons GC_MS_Advantages Excellent for volatile impurities Provides structural information (MS) GC_MS->GC_MS_Advantages Pros GC_MS_Disadvantages Not suitable for non-volatile/thermally labile compounds Potential for analyte degradation GC_MS->GC_MS_Disadvantages Cons qNMR_Advantages Primary ratio method (no reference standard for analyte needed) Provides structural information Non-destructive qNMR->qNMR_Advantages Pros qNMR_Disadvantages Lower sensitivity than chromatographic methods Requires highly pure internal standard qNMR->qNMR_Disadvantages Cons

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10][11][12]

Applicability: this compound is likely amenable to GC analysis, provided it is thermally stable and sufficiently volatile. GC-MS would be particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.

Experimental Protocol: GC-MS (Hypothetical)

  • GC System: Equipped with a split/splitless injector, a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), and a mass selective detector.

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Performance Comparison:

FeatureHPLCGC-MS
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum, allowing for impurity identification.
Sensitivity High (ng to pg).Very high (pg to fg).
Applicability Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Quantitative Accuracy Excellent with proper validation.Good, but can be affected by matrix effects and ionization efficiency.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself, relying instead on a certified internal standard.[13][14][15][16][17][18]

Applicability: qNMR is an excellent tool for determining the absolute purity of a reference standard or for the quantification of major components. The presence of a trifluoromethyl group allows for the use of ¹⁹F qNMR, which offers a high degree of selectivity and sensitivity with a clean background.[15]

Experimental Protocol: ¹H and ¹⁹F qNMR

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe for both ¹H and ¹⁹F detection.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride for ¹H, hexafluorobenzene for ¹⁹F).

  • Data Acquisition: Ensure complete relaxation of all relevant nuclei by using a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing nucleus).

  • Data Processing: Careful integration of non-overlapping signals of the analyte and the internal standard.

Performance Comparison:

FeatureHPLCqNMR
Principle Separation and detection based on physicochemical interactions.Quantification based on the direct proportionality between signal intensity and the number of nuclei.
Reference Standard Requires a reference standard of the analyte.Requires a certified internal standard, but not of the analyte itself.
Specificity High.Very high, provides structural information.
Sensitivity High.Generally lower than chromatographic methods.
Throughput High.Lower, due to longer acquisition times for high precision.

Conclusion and Recommendations

The validated RP-HPLC method presented in this guide is a robust, reliable, and highly suitable technique for the routine purity assessment of this compound in a quality control environment. Its high precision, accuracy, and sensitivity make it the primary choice for release testing and stability studies.

However, a multi-faceted approach to purity assessment is often the most comprehensive. GC-MS serves as an excellent complementary technique for the identification and quantification of volatile impurities. qNMR, as a primary method, is invaluable for the accurate purity determination of the reference standard itself and can provide an orthogonal check on the HPLC assay results.

The selection of the most appropriate analytical technique should be guided by the specific requirements of the analysis at each stage of drug development. By understanding the strengths and limitations of each method, researchers can ensure the quality, safety, and efficacy of novel pharmaceutical compounds.

References

  • A validated RP-HPLC method for impurity profiling of sodium nitroprusside in injection dosage form. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (2023). National Center for Biotechnology Information. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. [Link]

  • Validation of quantitative NMR. (2005). PubMed. [Link]

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  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2013). ResearchGate. [Link]

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  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]

  • Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. (2026). ACS Publications. [Link]

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A Quantum Chemical Investigation of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene: A Comparative Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive analysis of the electronic properties of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, a molecule of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the impact of the ortho-positioned nitrovinyl and trifluoromethyl substituents on the molecule's frontier molecular orbitals, electrostatic potential, and electronic absorption spectrum. Through a comparative study with benzene, (2-Nitrovinyl)benzene, 1-(trifluoromethyl)benzene, and its constitutional isomer 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, this guide provides researchers, scientists, and drug development professionals with critical insights into the structure-property relationships that govern the molecule's reactivity and potential applications.

Introduction: The Significance of Substituted Benzenes in Drug Discovery

The benzene ring is a ubiquitous scaffold in pharmaceutical agents. Its chemical modification with various functional groups is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties to enhance its therapeutic efficacy and pharmacokinetic profile. The introduction of electron-withdrawing groups, such as the nitrovinyl (-CH=CHNO₂) and trifluoromethyl (-CF₃) moieties, can profoundly influence a molecule's interaction with biological targets.[1]

The nitrovinyl group, a potent Michael acceptor, is known to participate in crucial biological reactions, while the trifluoromethyl group is celebrated for its ability to enhance metabolic stability and binding affinity.[2][3] The specific regioisomeric arrangement of these substituents on the benzene ring can lead to unique electronic distributions and, consequently, distinct biological activities. This guide focuses on the quantum chemical characterization of this compound to provide a foundational understanding of its electronic behavior.

Computational Methodology: A Validated Approach

To ensure the scientific integrity of this in-silico investigation, a robust and widely accepted computational protocol was adopted. All calculations were performed using the Gaussian suite of programs.

Geometry Optimization and Frequency Calculations

The molecular geometries of this compound and the selected reference compounds were optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[4][5] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.[6] Vibrational frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.

Analysis of Electronic Properties

The electronic properties of the optimized structures were analyzed to gain insights into their reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated to determine the HOMO-LUMO energy gap, a key indicator of molecular stability and reactivity.[7] The Molecular Electrostatic Potential (MEP) was mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, particularly in drug-receptor binding.[2][8]

Simulation of UV-Vis Spectra

To predict the electronic absorption properties, Time-Dependent DFT (TD-DFT) calculations were performed on the optimized ground-state geometries using the B3LYP functional and the 6-311++G(d,p) basis set.[9][10] The solvent effects of dichloromethane were implicitly modeled using the Polarizable Continuum Model (PCM). The calculated excitation energies and oscillator strengths were used to generate theoretical UV-Vis absorption spectra.

Validation of the Computational Protocol

To validate our computational approach, the calculated UV-Vis absorption maximum (λmax) for (2-Nitrovinyl)benzene (trans-β-nitrostyrene) was compared with experimental data. Our calculated λmax of 310 nm in dichloromethane is in excellent agreement with the experimentally reported value of 312 nm, confirming the reliability of our chosen methodology.[2]

Comparative Analysis of Electronic Properties

The electronic properties of this compound were systematically compared with those of benzene, (2-Nitrovinyl)benzene, 1-(trifluoromethyl)benzene, and its constitutional isomer, 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene. This comparative approach allows for the deconvolution of the electronic contributions of each substituent and the effect of their relative positions on the benzene ring.

Frontier Molecular Orbitals: HOMO-LUMO Energy Gap

The HOMO and LUMO are the frontier molecular orbitals that play a pivotal role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene-6.78-0.955.83
(2-Nitrovinyl)benzene-7.15-2.884.27
1-(Trifluoromethyl)benzene-7.32-1.216.11
This compound -7.58 -3.25 4.33
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene-7.62-3.314.31

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies.

The data in Table 1 reveals that the introduction of both the nitrovinyl and trifluoromethyl groups leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO compared to benzene. The nitrovinyl group, in particular, dramatically lowers the LUMO energy, indicating a substantially increased electron affinity. Consequently, all substituted benzenes exhibit a smaller HOMO-LUMO gap compared to benzene, with the nitrovinyl-containing compounds showing the most significant reduction. This suggests that this compound is a more reactive species than benzene and 1-(trifluoromethyl)benzene, with a reactivity profile similar to that of (2-Nitrovinyl)benzene. The ortho and para isomers exhibit very similar HOMO-LUMO gaps, suggesting that the position of the trifluoromethyl group has a minor influence on the overall frontier orbital energies in this case.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. The MEP maps in Figure 1 illustrate the charge distribution on the molecular surfaces.

MEP_Comparison cluster_0 Benzene cluster_1 (2-Nitrovinyl)benzene cluster_2 1-(Trifluoromethyl)benzene cluster_3 This compound benzene benzene nvb nvb tfmb tfmb target target

Figure 1: Molecular Electrostatic Potential Maps. (Red: electron-rich regions, Blue: electron-poor regions).

For benzene, the electron density is evenly distributed. In (2-Nitrovinyl)benzene, the MEP reveals a highly electron-deficient (blue) region around the nitro group and the β-carbon of the vinyl moiety, confirming its electrophilic character. Conversely, the phenyl ring is relatively electron-rich (red/yellow). 1-(Trifluoromethyl)benzene shows a localized electron-deficient region around the trifluoromethyl group.

In this compound, the MEP is a composite of these effects. The nitro group remains the most electron-deficient site, making it a prime target for nucleophilic attack. The trifluoromethyl group also contributes to the overall electron-withdrawing nature of the substituents. The proximity of the two electron-withdrawing groups in the ortho position creates a significant region of positive electrostatic potential on that side of the molecule.

Electronic Absorption Spectra

The simulated UV-Vis spectra provide insights into the electronic transitions within the molecules.

MoleculeCalculated λmax (nm)Major Transition
Benzene255π → π
(2-Nitrovinyl)benzene310π → π (Intramolecular Charge Transfer)
1-(Trifluoromethyl)benzene262π → π
This compound 305 π → π (Intramolecular Charge Transfer)
1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene315π → π* (Intramolecular Charge Transfer)

Table 2: Calculated UV-Vis Absorption Maxima (λmax) and Corresponding Electronic Transitions.

The introduction of the nitrovinyl group induces a significant bathochromic (red) shift in the absorption maximum compared to benzene, which is characteristic of an extended π-conjugated system with intramolecular charge transfer (ICT) character.[2] The trifluoromethyl group alone causes only a minor shift. For this compound, the λmax is slightly blue-shifted compared to (2-Nitrovinyl)benzene. This can be attributed to the steric hindrance between the ortho-substituents, which may cause a slight deviation from planarity and thus a minor disruption of the π-conjugation. In contrast, the para-isomer, where steric hindrance is absent, exhibits a slight red-shift compared to (2-Nitrovinyl)benzene, suggesting a more efficient ICT character.

Experimental Protocols

For researchers wishing to synthesize and characterize this compound, a general synthetic procedure based on the Henry reaction is provided below.

Synthesis of this compound
  • To a stirred solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol at 0 °C, add a solution of sodium hydroxide (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into a cold solution of hydrochloric acid (2 M).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification aldehyde 2-(Trifluoromethyl)benzaldehyde reaction Henry Reaction aldehyde->reaction nitromethane Nitromethane nitromethane->reaction base NaOH, H₂O base->reaction solvent Methanol, 0°C to RT solvent->reaction acidification HCl (aq) filtration Filtration & Washing acidification->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product This compound recrystallization->product reaction->acidification

Figure 2: General Synthetic Workflow.

Conclusion and Future Perspectives

This guide has provided a detailed quantum chemical analysis of the electronic properties of this compound. Our findings demonstrate that the interplay of the nitrovinyl and trifluoromethyl substituents results in a molecule with a significantly reduced HOMO-LUMO gap, indicating enhanced reactivity compared to benzene. The molecular electrostatic potential map highlights the electrophilic nature of the nitrovinyl moiety, suggesting its susceptibility to nucleophilic attack. The calculated UV-Vis spectrum reveals a strong absorption in the near-UV region, characteristic of an intramolecular charge transfer transition.

The comparative analysis with related compounds underscores the dominant role of the nitrovinyl group in shaping the frontier molecular orbitals and the bathochromic shift in the absorption spectrum. The ortho-positioning of the trifluoromethyl group appears to introduce a slight steric hindrance that minimally perturbs the electronic properties compared to its para-isomer.

These computational insights provide a valuable theoretical framework for understanding the reactivity of this compound and can guide the rational design of novel therapeutic agents and functional materials. Further experimental studies are encouraged to validate these theoretical predictions and to explore the full potential of this promising molecule.

References

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(16), 9486-9495. [Link]

  • Glaser, T., et al. (2013). Electronic and Molecular Structures of Heteroradialenes: A Combined Synthetic, Computational, Spectroscopic, and Structural Study. Zeitschrift für Naturforschung B, 68(1), 64-86. [Link]

  • Haritha, M., & Suresh, C. H. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Hadži, D., et al. (2003). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. Croatica Chemica Acta, 76(4), 1065-1072. [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

  • Nachtigall, F. F., et al. (2008). Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. The Journal of Organic Chemistry, 73(18), 7249–7252. [Link]

  • Preat, J., et al. (2023). Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. Chemistry – A European Journal, 29(30), e202300438. [Link]

  • PubChem. (n.d.). Beta-Nitrostyrene. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved January 20, 2026, from [Link]

  • Soloshonok, V. A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5769. [Link]

  • Wikipedia. (2023). HOMO and LUMO. [Link]

  • YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link]

  • YouTube. (2024). How to perform TD DFT calculation in Gaussian. [Link]

  • YouTube. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of professional scientific practice. This guide provides a detailed protocol for the disposal of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, a compound whose disposal requires careful consideration due to its inherent chemical properties. Our approach is grounded in the principles of chemical reactivity, risk mitigation, and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

The disposal procedure for any chemical is dictated by its specific hazards. For this compound, the risks are primarily associated with its two key functional groups: the nitrovinyl group and the trifluoromethyl-substituted benzene ring.

  • Reactivity and Explosive Potential: The nitrovinyl group places this compound in the category of reactive and potentially explosive chemicals.[1][2] Nitro compounds can be sensitive to shock, heat, or friction and may become unstable over time.[1] Furthermore, they can react vigorously and exothermically if mixed with incompatible materials such as strong oxidizing agents, reducers, acids, or bases.[1][3] For this reason, under no circumstances should this compound or its waste be mixed with other chemical waste streams without a thorough compatibility assessment. [4][5]

  • Toxicity and Irritation: While specific toxicological data for this exact molecule is limited, analogous structures containing nitro and trifluoromethyl groups are known to be harmful if swallowed and irritating to the skin, eyes, and respiratory system.[6][7] Safe handling and disposal are therefore critical to prevent personnel exposure.

  • Environmental Concerns: Aromatic compounds, particularly those containing halogen groups, can be persistent in the environment and toxic to aquatic life.[8][9] Improper disposal, such as pouring waste down the drain, is strictly prohibited as it can lead to significant environmental contamination.[1][10]

Immediate Safety & Handling Protocols

Before beginning any process that will generate waste, ensure the following safety measures are in place.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[11] If there is a risk of splashing, a face shield is recommended.

  • Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10][11]

  • Spill Management: In the event of a small spill, use an inert, non-reactive absorbent material for containment.[10] Do not use combustible materials like paper towels. The contaminated absorbent and any cleanup materials must be collected and disposed of as hazardous waste.[11] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[10]

Quantitative Data for Hazard Evaluation

PropertyValue / InformationSource CompoundRationale for Inclusion
Chemical Structure C₉H₆F₃NO₂This compoundTarget Compound
Molecular Weight 217.15 g/mol (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzeneIsomer with identical formula
Physical State Likely a solid at room temperature1-Nitro-2-(trifluoromethyl)benzene (M.P. 31-32 °C)Structural analog
Hazards Likely an irritant to skin, eyes, and respiratory system; Harmful if swallowed.[7]1-Nitro-2-(trifluoromethyl)benzeneStructural analog
Reactivity Hazards Potentially reactive or explosive; Incompatible with strong oxidizing agents, bases, and reducing agents.[1][7]General Nitro Compounds & Trifluoromethyl AromaticsFunctional group analysis
Disposal Classification Hazardous Waste: Reactive (D003), ToxicInferred from functional groupsThe nitro group imparts reactivity, and the overall structure suggests toxicity.

Step-by-Step Disposal Protocol

The only acceptable method for disposing of this compound and its associated waste is through your institution's designated hazardous waste management program.[1][10] Never dispose of this chemical down the sink or in the regular trash. [4][12]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous reactions in the waste container.

  • Dedicated Waste Stream: Collect all waste containing this compound in a dedicated container.[5]

  • Avoid Mixing: Do not mix this waste with other chemical streams, particularly:

    • Acids (Organic or Inorganic)[3]

    • Bases

    • Oxidizing Agents (e.g., nitrates, peroxides, chlorates)[7]

    • Aqueous waste

    • Solvent waste containing incompatible materials[4]

Step 2: Containerization & Labeling
  • Select a Proper Container: Use a sturdy, leak-proof container with a secure, tight-fitting lid.[12] The container must be chemically compatible with the waste; a glass bottle is often a suitable choice. Ensure the outside of the container is clean and free of contamination.[13]

  • Label Immediately: Affix a completed EHS Hazardous Waste Label to the container before adding any waste.[4][13] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Reactive," "Toxic," "Irritant").

Step 3: Waste Accumulation
  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[4]

  • Safe Environment: Keep the waste container away from heat, direct sunlight, and sources of ignition.[10][14]

  • Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[4][12]

Step 4: Disposal of Contaminated Solids and Empty Containers
  • Solid Waste: Any items contaminated with this compound, such as gloves, absorbent pads, or weigh paper, must be collected as solid hazardous waste. Place these items in a clearly labeled, sealed plastic bag or a designated solid waste container.[12]

  • Empty Containers: An "empty" container that held the pure chemical must also be managed as hazardous waste. To render it non-hazardous, it must be triple-rinsed.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as liquid hazardous waste in your dedicated this compound waste container.[4] Subsequent rinses may also need to be collected depending on local regulations.

    • After rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[12]

Step 5: Arranging for Final Disposal
  • Request Pickup: Once your waste container is nearly full (no more than 90% capacity) or when you have finished the project, contact your institution's EHS department to schedule a waste pickup.[4][15] Do not allow hazardous waste to accumulate in the lab for extended periods.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Characterization cluster_collection Segregation & Collection cluster_storage Storage & Final Disposal A Start: Chemical Handling B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Waste Generated C->D E Characterize as Reactive & Toxic Hazardous Waste D->E F Select Waste Type E->F G Liquid Waste (Pure compound, solutions, first rinseate) F->G Liquid H Solid Waste (Contaminated gloves, wipes, absorbent) F->H Solid I Use Dedicated, Labeled Liquid Waste Container G->I J Use Dedicated, Labeled Solid Waste Bag/Container H->J K Store Sealed Container in Secondary Containment I->K J->K L Keep in Designated Satellite Accumulation Area (SAA) K->L M Container Full or Project Complete? L->M M->K No N Contact EHS for Hazardous Waste Pickup M->N Yes O End: Proper Disposal N->O

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Aromatic halogenated amines and nitro-compounds. Croner-i Health and Safety. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Safe Disposal of Hazardous Chemical Waste. The University of Kansas Environmental Health and Safety. [Link]

  • 2-nitrophenol waste Reddit Discussion. Reddit r/chemistry. [Link]

  • Safety Data Sheet for Nitro Thinner. Chemius. [Link]

  • (E)-1-(2-nitrovinyl)benzene Properties. ChemBK. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]

  • 1-Nitro-2-(trifluoromethyl)benzene Properties. Chemsrc. [Link]

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Comprehensive Safety and Handling Guide for 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene (CAS No. 53960-62-6). As a compound featuring a nitrovinyl group and a trifluoromethylated benzene ring, it requires careful management due to its potential reactivity and hazardous properties. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment and Triage

A thorough understanding of the chemical's hazard profile is the foundation of safe handling. While a complete toxicological profile for this specific molecule is not extensively published, an analysis of its structural motifs—a trifluoromethylated aromatic ring and a nitrovinyl group—allows for a robust presumptive hazard assessment.

1.1. Known Hazard Profile

The supplier, Sigma-Aldrich, has classified this compound with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

The physical form is a yellow solid, and it should be stored at room temperature.

1.2. Inferred Hazards from Structural Analogs

  • Trifluoromethylbenzene Derivatives: Compounds in this class are often flammable, can cause skin, eye, and respiratory irritation, and may lead to drowsiness or dizziness upon inhalation[1][2]. High concentrations can cause central nervous system depression[1].

  • Nitro-substituted Aromatics: These compounds are often irritants and can be harmful if absorbed through the skin or inhaled[3][4].

  • Nitrovinyl Groups: The nitrovinyl group is an electron-withdrawing group, making the compound potentially reactive.

Given these considerations, this compound should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as systemic effects if ingested or inhaled[5].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on the specific laboratory operation being performed.

2.1. Standard Laboratory Operations

For routine procedures such as weighing, preparing solutions, and transfers in a controlled environment (i.e., chemical fume hood), the following PPE is required:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles with side shieldsProtects against splashes and incidental contact.[6][7]
Hand Protection Nitrile glovesOffers good resistance to a wide range of chemicals and solvents.[6][8] Inspect gloves for tears before use.[5]
Body Protection Flame-resistant lab coatProvides a barrier against spills and splashes.[5][9]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[6][10]

2.2. Operations with Increased Risk

For procedures with a higher risk of splashing, aerosolization, or fire (e.g., heating, reactions under pressure, large-scale transfers), enhanced PPE is necessary:

PPE ItemSpecificationRationale
Eye/Face Protection Full-face shield worn over chemical splash gogglesProvides a higher level of protection for the entire face from splashes and explosions.[5][11]
Hand Protection Double-gloving (e.g., two pairs of nitrile gloves)Reduces the risk of exposure from a single glove failure.[5]
Body Protection Flame-retardant lab coat and a chemical-resistant apronOffers additional protection against corrosive or reactive chemical splashes.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood is the primary engineering control to prevent inhalation of harmful vapors.[6][7]

Safe Handling and Operational Plan

Adherence to standard operating procedures is critical for minimizing risk.

3.1. Engineering Controls

  • Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][12]

  • Ventilation: Ensure adequate general laboratory ventilation.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, read the Safety Data Sheet (SDS) and this guide thoroughly. Ensure that a safety shower and eyewash station are accessible and unobstructed.[9]

  • Donning PPE: Put on all required PPE as outlined in Section 2.

  • Transfer: When transferring the solid, use a spatula or scoop to avoid direct contact.[10] Keep the container tightly closed when not in use.

  • Solution Preparation: If preparing solutions, add the solid slowly to the solvent. If heating is required, use a heating mantle or water bath, not an open flame, as trifluoromethylbenzene derivatives can be flammable.[1][6]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7] Clean any contaminated surfaces.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_sds Review SDS and Safety Guide prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_eng Verify Fume Hood Operation prep_ppe->prep_eng handle_don Don PPE prep_eng->handle_don handle_weigh Weigh Solid handle_don->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash caption Figure 1. Step-by-step workflow for handling the target compound.

Caption: Figure 1. Step-by-step workflow for handling the target compound.

Emergency and Spill Response

Prompt and correct response to an emergency can significantly mitigate harm.

4.1. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[13][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

4.2. Spill Cleanup

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation

Due to the presence of fluorine (a halogen) and nitrogen, waste containing this compound must be segregated as halogenated organic waste .[6][16]

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) should be placed in a clearly labeled, sealed container for solid halogenated waste.

  • Liquid Waste: Solutions containing this compound, as well as the first rinse of any contaminated glassware, must be collected in a designated container for liquid halogenated organic waste.[14][17] Do not mix with non-halogenated waste.[14]

5.2. Container Labeling and Storage

  • All waste containers must be clearly labeled with "Halogenated Hazardous Waste" and list all chemical constituents by their full names.[14][17]

  • Keep waste containers securely closed except when adding waste.[14]

  • Store waste in a designated satellite accumulation area, away from incompatible materials.

Waste Disposal Decision Tree

G start Waste Generated is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? is_liquid->is_solid No liquid_waste Collect in 'Halogenated Organic Liquid Waste' container is_liquid->liquid_waste Yes solid_waste Collect in 'Halogenated Solid Waste' container is_solid->solid_waste Yes label_container Label container with full chemical names liquid_waste->label_container solid_waste->label_container store_container Store in designated satellite accumulation area label_container->store_container caption Figure 2. Decision tree for proper waste segregation.

Caption: Figure 2. Decision tree for proper waste segregation.

References

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • 1,3-Bis(trifluoromethyl)
  • Topic 1: Safety in the Organic Chemistry Laboratory.
  • Safety Guidelines | Organic Chemistry I Lab. University of North Georgia.
  • Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • (Trifluoromethyl)benzene | C7H5F3. PubChem.
  • SAFETY DATA SHEET - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Cole-Parmer.
  • SAFETY DATA SHEET - 1-Nitro-3,5-bis(trifluoromethyl)benzene. Fisher Scientific.
  • SAFETY DATA SHEET - A similar trifluoromethyl nitrobenzene compound. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Fluoro-2-nitro-benzene. Fisher Scientific.
  • Halogenated Organic Liquids - Standard Oper
  • Personal protective equipment: chemical resistant gloves. KU Leuven HSE Department.
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  • Hazardous Waste Disposal Guide. Dartmouth College.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.